2-(2-Hydroxypropoxy)propan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-hydroxypropoxy)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C6H14O3/c1-5(8)4-9-6(2)3-7/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
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InChI Key |
DUFKCOQISQKSAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)OCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3 | |
| Source | PubChem | |
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DSSTOX Substance ID |
DTXSID30861722 | |
| Record name | 1-propanol, 2-(2-hydroxypropoxy)- | |
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Molecular Weight |
134.17 g/mol | |
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Physical Description |
Polypropylene glycol appears as colorless liquid that is odorless or has a mild sweet odor. May float or sink in water. (USCG, 1999), Liquid, Clear, oily liquid; [HSDB] | |
| Record name | POLYPROPYLENE GLYCOL | |
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| Record name | Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-hydro-.omega.-hydroxy- | |
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Flash Point |
390 to 495 °F (USCG, 1999), Flash Point varies from 390 to 495 °F, depending on molecular weight | |
| Record name | POLYPROPYLENE GLYCOL | |
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| Record name | Polypropylene glycol | |
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Solubility |
Lower molecular weight members are sol in water, Infinite, In water: PPG 425, >10,000 mg/L; PPG 1000, >1,000 mg/L; PPG 2000, 250 mg/L; PPG 2700, 15 mg/L | |
| Record name | Polypropylene glycol | |
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Density |
1.012 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.002-1.007 | |
| Record name | POLYPROPYLENE GLYCOL | |
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| Record name | Polypropylene glycol | |
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Vapor Pressure |
<0.01 mm Hg at 20 °C /contains 130-190 ppm proprietary phenolic antioxidant/ | |
| Record name | Polypropylene glycol | |
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Color/Form |
Clear, lightly colored, slightly oily, viscous liquids | |
CAS No. |
25322-69-4, 106-62-7 | |
| Record name | POLYPROPYLENE GLYCOL | |
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| Record name | 2-(2-Hydroxypropoxy)-1-propanol | |
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| Record name | 2-(2-Hydroxypropoxy)propan-1-ol | |
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| Record name | Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-hydro-.omega.-hydroxy- | |
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| Record name | 1-propanol, 2-(2-hydroxypropoxy)- | |
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| Record name | Propane-1,2-diol, propoxylated | |
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| Record name | 2-(2-hydroxypropoxy)propanol | |
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| Record name | 2-(2-HYDROXYPROPOXY)PROPAN-1-OL | |
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| Record name | Polypropylene glycol | |
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| Record name | Polypropylene glycol (m w 1,200-3,000) | |
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Melting Point |
-58 °F (USCG, 1999) | |
| Record name | POLYPROPYLENE GLYCOL | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-(2-Hydroxypropoxy)propan-1-ol: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of 2-(2-hydroxypropoxy)propan-1-ol, a primary isomer of dipropylene glycol (DPG). Intended for researchers, chemists, and formulation scientists, this document delves into the molecule's intricate chemical structure, physicochemical properties, synthesis, and key applications, with a focus on the scientific principles that underpin its utility.
Introduction: Understanding the Isomeric Landscape of Dipropylene Glycol
This compound (CAS No. 106-62-7) is a significant chemical entity often encountered within the broader classification of dipropylene glycol (DPG). Commercial DPG (CAS No. 25265-71-8) is not a single compound but a mixture of three structural isomers formed during the synthesis of propylene glycol.[1][2] Understanding the distinction between the specific isomer and the commercial mixture is paramount for precise applications in research and development.
The three isomers of dipropylene glycol are:
-
This compound: A primary-secondary diol, which is the focus of this guide.
-
1-(2-Hydroxypropoxy)propan-2-ol (or 4-oxa-2,6-heptandiol): A secondary-secondary diol.
-
2-(2-Hydroxy-1-methylethoxy)propan-1-ol: A primary-primary diol.
The ratio of these isomers in commercial DPG can influence the mixture's physical properties, such as viscosity and solvency. For high-purity applications, particularly in pharmaceuticals and fragrance formulations, the specific properties of this compound are of primary interest.
Chemical Structure and Stereochemistry
The molecular structure of this compound consists of two propylene glycol units linked by an ether bond. It possesses both a primary and a secondary hydroxyl group, which are key to its chemical reactivity and physical properties, such as its hygroscopicity and solvency.[3]
The IUPAC name is this compound, and its chemical formula is C₆H₁₄O₃.[4] The molecule contains two chiral centers, leading to the possibility of four stereoisomers (RR, SS, RS, and SR).
Caption: Chemical structure of this compound.
Physicochemical Properties
The distinct arrangement of a primary hydroxyl, a secondary hydroxyl, and an ether linkage imparts a unique set of physical and chemical properties to this compound. These properties are critical for its function as a solvent, humectant, and chemical intermediate.
Table 1: Physicochemical Properties of this compound (CAS: 106-62-7)
| Property | Value | Unit | Source(s) |
| Identifiers | |||
| IUPAC Name | This compound | - | [5] |
| CAS Number | 106-62-7 | - | [4] |
| Molecular Formula | C₆H₁₄O₃ | - | [4] |
| Physical Properties | |||
| Molar Mass | 134.17 | g/mol | [5] |
| Density (at 25 °C) | 1.0229 | g/cm³ | [6] |
| Boiling Point | 224 | °C | [6] |
| Flash Point | 95.5 | °C | [7] |
| Chemical Properties | |||
| pKa (Predicted) | 14.41 ± 0.20 | - | [6] |
| XLogP3 | -0.7 | - | [5] |
| Hydrogen Bond Donor Count | 2 | - | [5] |
| Hydrogen Bond Acceptor Count | 3 | - | [5] |
| Rotatable Bond Count | 4 | - | [5] |
Synthesis and Mechanism of Formation
This compound is primarily formed as a co-product during the industrial-scale hydrolysis of propylene oxide (PO) to produce monopropylene glycol (MPG).[8] The reaction is typically conducted at high temperatures and pressures with an excess of water.
The reaction mechanism involves the nucleophilic attack of a water molecule on the protonated propylene oxide (epoxide) ring. This ring-opening can proceed through two main pathways, leading to the formation of MPG. Subsequently, the newly formed hydroxyl group of an MPG molecule can act as a nucleophile, attacking another molecule of propylene oxide. This second reaction step leads to the formation of dipropylene glycol isomers.[8]
Recent studies using zeolite catalysts like ZSM-5 have explored both stepwise and concerted mechanisms for this reaction.[9] While the formation of MPG is kinetically favored, the subsequent reaction to form DPG is a significant parallel pathway.[9] The choice of catalyst and reaction conditions can influence the relative yields of MPG and the different DPG isomers.
Caption: Industrial synthesis workflow for dipropylene glycol isomers.
Chemical Reactivity and Applications
The two hydroxyl groups of this compound are its primary reactive sites, allowing it to undergo reactions typical of primary and secondary alcohols, such as:
-
Esterification: Reaction with carboxylic acids or their derivatives to form esters. This is a key reaction for producing dipropylene glycol dibenzoate, a widely used plasticizer.[10]
-
Etherification: Further reaction with epoxides to form higher-order propylene glycols (tripropylene glycol, etc.).[8]
-
Polymerization: It can act as a diol initiator in the synthesis of polyurethanes and as a component in unsaturated polyester resins to impart flexibility.[3][10]
Its low toxicity and excellent solvency make it a valuable component in a wide range of fields:[2]
-
Drug Development and Personal Care: Used as a solvent, coupling agent, and humectant in fragrances, cosmetics, and skin and hair care products.[1] Its low volatility helps to prolong the scent in perfumes.
-
Industrial Applications: It serves as an intermediate in the production of plasticizers, a component in brake fluids and printing inks, and a solvent in industrial soaps and agricultural formulations.[10][11]
Analytical Methodologies
The accurate identification and quantification of this compound, especially when in a mixture with its isomers, is critical for quality control. Gas chromatography is the most common and effective technique.
Experimental Protocol: GC-MS for Isomer Separation and Identification
This protocol is adapted from established methods for the analysis of dipropylene glycol isomers.[1]
Objective: To separate, identify, and quantify this compound in a mixed isomer sample.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary Column: HP-5 (30m x 0.25mm x 0.25µm) or equivalent non-polar column.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of a DPG reference standard.
-
Prepare an internal standard (e.g., n-butanol) working solution in a suitable solvent (e.g., ethanol).
-
Accurately weigh the sample to be tested, add the internal standard solution, and dilute to a known volume.
-
Filter the final solution through a 0.45µm syringe filter before injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Split Ratio: 20:1
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 10 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Hold: Maintain 280 °C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 29-370 amu.
-
-
Data Analysis:
-
Identify the peaks corresponding to the DPG isomers based on their retention times and comparison with the reference standard.
-
Confirm the identity of each isomer by comparing its mass spectrum with a reference library (e.g., NIST).[11]
-
Quantify the amount of this compound using the internal standard method, constructing a calibration curve from the reference standard solutions.
Spectroscopic Characterization
Spectroscopic analysis provides definitive structural confirmation of this compound.
Infrared (IR) Spectroscopy
The FTIR spectrum is characterized by several key absorption bands:
-
Broad O-H Stretch: A strong, broad band in the region of 3650-3250 cm⁻¹ is indicative of the hydrogen-bonded hydroxyl groups.
-
C-H Stretch: Absorption bands in the 3000-2850 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the methyl and methylene groups.
-
C-O Stretch: A strong band in the 1150-1050 cm⁻¹ region is characteristic of the C-O stretching of the ether linkage and the primary and secondary alcohol groups.[12]
The NIST Chemistry WebBook provides a reference IR spectrum for 2-(2-hydroxypropoxy)-1-propanol.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is a powerful tool for distinguishing between the DPG isomers due to the unique chemical environment of each carbon atom.[14]
-
¹³C NMR: The spectrum of this compound will show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the carbons attached to oxygen atoms (C-O) will be in the downfield region (typically 60-80 ppm), while the methyl carbons will be in the upfield region (around 15-25 ppm).
-
¹H NMR: The proton NMR spectrum is more complex due to spin-spin coupling. However, characteristic signals include doublets for the methyl protons, multiplets for the methine (CH) and methylene (CH₂) protons, and broad singlets for the hydroxyl protons (which can exchange with D₂O).
Safety and Handling
This compound, as a component of dipropylene glycol, is considered to have a very low order of toxicity.[3]
-
Handling: It should be handled in a well-ventilated area. Standard personal protective equipment (gloves, safety goggles) is recommended to avoid skin and eye contact.[15]
-
Stability: The compound is chemically stable under normal conditions. It is hygroscopic and should be stored in tightly sealed containers to prevent moisture absorption.[15]
-
Environmental Fate: Dipropylene glycol is readily biodegradable and is not expected to bioaccumulate.[3]
Conclusion
This compound is a versatile and economically significant diol whose utility is derived from its unique molecular structure. The presence of both primary and secondary hydroxyl groups, combined with an ether linkage, results in a favorable combination of reactivity, solvency, and low toxicity. A thorough understanding of its properties, distinct from those of the isomeric mixture in which it is commonly found, is essential for its effective application in diverse fields ranging from polymer chemistry to pharmaceutical and cosmetic formulation. The analytical protocols outlined in this guide provide a framework for the precise quality control and characterization required for advanced research and development.
References
- CN114384163A - Method for separating and detecting dipropylene glycol isomer. Google Patents.
-
2-(2-Hydroxypropoxy)-propan-1-ol - Physico-chemical Properties. ChemBK. Available at: [Link]
-
Chemical Properties of 1-Propanol, 2-(2-hydroxypropoxy)- (CAS 106-62-7). Cheméo. Available at: [Link]
- Technical Data Sheet - Dow Dipropylene Glycol, Regular Grade. Dow Chemical Company.
-
Sexton, A. R., & Britton, E. C. (1951). Synthesis and Identification of Dipropylene Glycol Isomers. Journal of the American Chemical Society, 73(10), 4933–4934. Available at: [Link]
-
1-Propanol, 2-(2-hydroxypropoxy)-. NIST Chemistry WebBook. Available at: [Link]
- Dipropylene Glycol (DPG) Product Stewardship Summary. Shell Chemicals.
-
2-(2-Hydroxypropoxy)-1-propanol. PubChem. Available at: [Link]
-
1-Propanol, 2-(2-hydroxypropoxy)-, Mass Spectrum. NIST Chemistry WebBook. Available at: [Link]
-
1-Propanol, 2-(2-hydroxypropoxy)-, IR Spectrum. NIST Chemistry WebBook. Available at: [Link]
-
1-Propanol, 2-(2-hydroxypropoxy)-, Gas Chromatography. NIST Chemistry WebBook. Available at: [Link]
-
Gross, F. C. (1968). Note on the Separation of Dipropylene Glycol Isomers by Gas-Liquid Chromatography. Journal of AOAC INTERNATIONAL, 51(3), 624–625. Available at: [Link]
-
1-Propanol, 2-(2-hydroxypropoxy)-. NIST Chemistry WebBook. Available at: [Link]
-
Analysis of Dipropylene Glycol. GL Sciences Inc. Available at: [Link]
-
Reaction Mechanisms for the Formation of Mono-And Dipropylene Glycol from the Propylene Oxide Hydrolysis over ZSM‑5 Zeolite. ResearchGate. Available at: [Link]
-
New Trends and Perspectives in Production of 1,2-Propanediol. ACS Publications. Available at: [Link]
-
Identification and Quantitative Determination of Dipropylene Glycol in Terpene Mixtures Using 13C NMR Spectroscopy. ResearchGate. Available at: [Link]
-
2-[2-(2-hydroxypropxy)propoxy]-1-propanol - Optional[1H NMR]. SpectraBase. Available at: [Link]
-
The propylene glycols: names, isomers, structure, molecular weights and typical purity. ResearchGate. Available at: [Link]
-
Gas Chromatography-Tandem Mass Spectrometry Method for the Selective Detection of Glycols and Glycerol in the Liquids and Aerosols of E-Cigarette, or Vaping, Products. NIH National Library of Medicine. Available at: [Link]
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Dipropylene glycol isomer 3. Restek. Available at: [Link]
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How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]
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¹³C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
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Selective formation of propan-1-ol from propylene via a chemical looping approach. Royal Society of Chemistry. Available at: [Link]
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Dipropylene glycol. Wikipedia. Available at: [Link]
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(2R)-2-[(2R)-2-Hydroxypropoxy]-1-propanol. Automated Topology Builder (ATB). Available at: [Link]
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¹H NMR Spectrum (1D, D₂O, experimental) (HMDB0001881). Human Metabolome Database. Available at: [Link]
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How to Read and Interpret FTIR Spectroscope of Organic Material. ResearchGate. Available at: [Link]
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This compound. precisionFDA. Available at: [Link]
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This compound. Global Substance Registration System. Available at: [Link]
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Catalytic enantioselective addition of dialkylzincs to aldehydes using (2S)-(-)-3-exo-(dimethylamino)isoborneol [(2S)-DAIB]: (S)-1-phenyl-1-propanol. Organic Syntheses. Available at: [Link]
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Excess Thermodynamic Properties and FTIR Studies of Binary Mixtures of Toluene with 2-Propanol or 2-Methyl-1-Propanol. MDPI. Available at: [Link]
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2-(2-Hydroxypropoxy)propan-1-ol spectroscopic data (NMR, IR, Mass Spec)
An In-Depth Spectroscopic Analysis of 2-(2-Hydroxypropoxy)propan-1-ol A Technical Guide for Researchers and Drug Development Professionals
Introduction
This compound, a primary isomer of dipropylene glycol, is a versatile chemical compound utilized across various industries, from cosmetics and fragrances to pharmaceuticals and polymer synthesis. Its physical and chemical properties are dictated by its molecular structure, which features two hydroxyl groups and an ether linkage. A thorough understanding of its structure is paramount for quality control, reaction monitoring, and formulation development. This guide provides an in-depth analysis of the key spectroscopic data for this compound, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure and Isomerism
This compound is one of three isomers of dipropylene glycol, which are formed during the dimerization of propylene glycol. Understanding the specific isomer is critical, as properties can vary. This guide focuses exclusively on the structure depicted below.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise isomeric structure of dipropylene glycol. The asymmetry of this compound results in a complex but interpretable spectrum.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical as labile hydroxyl protons may exchange with residual water, leading to peak broadening or disappearance.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 12 ppm.
-
Acquire at least 16 scans to ensure a good signal-to-noise ratio.
-
Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Utilize a proton-decoupled pulse sequence.
-
Set the spectral width to approximately 220 ppm.
-
Acquire a sufficient number of scans (typically >1024) to achieve adequate signal-to-noise for all carbon signals.
-
¹H NMR Spectral Data
The proton NMR spectrum shows distinct signals for the two different propyl chains, which are rendered chemically non-equivalent by the central ether linkage.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.12 | Doublet | 3H | CH₃ (C3') |
| ~1.17 | Doublet | 3H | CH₃ (C3) |
| ~3.40 | Multiplet | 2H | CH₂ (C1') |
| ~3.55 | Multiplet | 2H | CH₂ (C1) |
| ~3.80 | Multiplet | 1H | CH (C2') |
| ~4.05 | Multiplet | 1H | CH (C2) |
| Variable | Broad Singlet | 2H | OH |
Note: Data synthesized from typical values for poly(propylene glycol) and related structures. Chemical shifts are approximate and can vary with solvent and concentration.
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum confirms the presence of six unique carbon environments, consistent with the proposed structure.
| Chemical Shift (δ) ppm | Assignment |
| ~18.5 | C H₃ (C3) |
| ~20.5 | C H₃ (C3') |
| ~66.0 | C H₂ (C1) |
| ~68.5 | C H (C2) |
| ~75.5 | C H (C2') |
| ~77.0 | C H₂ (C1') |
Note: Data synthesized from typical values. The assignments of C1'/C2' and C1/C2 can sometimes be interchanged depending on the specific electronic environment.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying the key functional groups present in the molecule. The spectrum is dominated by features characteristic of alcohols and ethers.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place one to two drops of the neat liquid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add at least 32 scans to improve the signal-to-noise ratio.
-
Perform an ATR correction on the resulting spectrum.
-
Interpretation of Key IR Peaks
The IR spectrum of this compound shows several characteristic absorption bands.
| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |
| 3600-3200 (Broad) | Strong | O-H stretch (hydrogen-bonded alcohols) |
| 2970-2850 | Strong | C-H stretch (aliphatic CH, CH₂, CH₃) |
| ~1100 | Strong | C-O-C stretch (ether linkage) |
| ~1050 | Strong | C-O stretch (primary and secondary alcohols) |
The most prominent feature is the very broad and strong absorption band in the 3600-3200 cm⁻¹ region, which is definitive for the O-H stretching of intermolecularly hydrogen-bonded hydroxyl groups. The strong band around 1100 cm⁻¹ confirms the presence of the central ether functionality.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Electron Ionization (EI) is a common technique for this type of analysis.
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: Inject a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into a Gas Chromatography (GC) system coupled to a Mass Spectrometer (GC-MS), or use a direct insertion probe.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source.
-
Analysis: Separate the resulting charged fragments based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
Mass Spectrum and Fragmentation
The 70 eV EI mass spectrum of dipropylene glycol typically does not show a strong molecular ion peak (M⁺, m/z = 134) due to rapid fragmentation. The spectrum is instead characterized by a series of smaller, stable fragment ions.
Key Fragments:
| m/z | Proposed Fragment |
| 45 | [CH₃CHOH]⁺ |
| 59 | [HOCH₂CH(CH₃)]⁺ |
| 75 | [M - 59]⁺ or [HOCH₂CH(CH₃)O]⁺ |
| 89 | [M - 45]⁺ or [CH₃CH(OH)CH₂O]⁺ |
The base peak is often observed at m/z = 45 , corresponding to the stable [CH₃CHOH]⁺ fragment formed by alpha-cleavage adjacent to a hydroxyl group. This is a characteristic fragmentation for secondary alcohols.
Caption: Proposed EI-MS fragmentation pathways for this compound.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR confirm the specific connectivity and isomeric purity, IR spectroscopy identifies the essential alcohol and ether functional groups, and Mass Spectrometry verifies the molecular weight and provides characteristic fragmentation patterns for structural confirmation. These analytical techniques, when used in concert, form a robust methodology for quality assurance and structural elucidation in research and industrial applications.
References
-
National Institute of Standards and Technology (NIST). (n.d.). Dipropylene glycol. NIST Chemistry WebBook. Retrieved from [Link]
An In-Depth Technical Guide to the Synthesis and Purification of 2-(2-Hydroxypropoxy)propan-1-ol
Introduction
2-(2-Hydroxypropoxy)propan-1-ol is a primary structural isomer within the commercial chemical mixture known as Dipropylene Glycol (DPG).[1][2] DPG is a colorless, viscous, and nearly odorless liquid that is fully miscible with water and many organic solvents.[3] This unique combination of properties makes it a highly versatile molecule with broad industrial applicability. It serves as a reactive intermediate in the production of high-performance unsaturated polyester resins and polyurethanes, a solvent in cosmetics and fragrances, a plasticizer, and a component in hydraulic brake fluids and industrial soaps.[2][3][4]
From the perspective of drug development and research, understanding the synthesis and purification of a specific isomer like this compound is critical. While commercial DPG is a mixture of three isomers, high-purity individual isomers are often required as starting materials for stereospecific synthesis, as reference standards in analytical chemistry, or to study isomer-specific biological activity. The subtle structural differences between the isomers can significantly impact their physical properties and chemical reactivity.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the prevailing synthesis methodologies and purification strategies for this compound. It emphasizes the causal relationships behind experimental choices and outlines robust protocols for achieving and verifying product purity.
Part 1: Synthesis of Dipropylene Glycol Isomer Mixtures
Principle of Synthesis: A Stepwise Addition
The direct, selective synthesis of this compound is not the standard industrial approach. Instead, it is produced as a major component within a mixture of dipropylene glycol isomers. The foundational chemistry for its creation is the hydration of propylene oxide (PO). Industrially, this process is primarily geared towards producing monopropylene glycol (MPG), with DPG and tripropylene glycol (TPG) being generated as co-products.[3][5][6]
The reaction proceeds in a stepwise manner. First, the epoxide ring of propylene oxide is opened by water to form MPG. A portion of this newly formed MPG then acts as a nucleophile, attacking a second molecule of propylene oxide to form the three structural isomers of DPG.[5][7]
Primary Industrial Method: Non-Catalytic Hydration of Propylene Oxide
The most established commercial technology for manufacturing propylene glycols relies on a non-catalytic hydration reaction using propylene oxide and water as the starting materials at elevated temperatures and pressures.[5]
Reaction Scheme:
-
MPG Formation: Propylene Oxide + Water → Monopropylene Glycol
-
DPG Formation: Monopropylene Glycol + Propylene Oxide → Dipropylene Glycol (Isomer Mixture)
Causality Behind Experimental Choices:
-
Reaction Conditions: The process is typically carried out in the liquid phase at high temperatures (160–200°C) and under the resulting high pressure.[5] These conditions are necessary to achieve a sufficient reaction rate without a catalyst. The significant heat generated by the exothermic hydration reaction is managed by using an excess of water, which absorbs the energy as sensible heat.[5]
-
Reactant Ratio (Water:PO): The molar ratio of water to propylene oxide is a critical parameter that dictates the product distribution. A high excess of water favors the formation of MPG. Conversely, to increase the yield of DPG, the ratio of water to PO is reduced. When less than three parts by weight of water is used for each part of PO, the formation of dipropylene glycol is significantly enhanced.[8] This is because with less water available, the newly formed MPG molecules compete more effectively as nucleophiles to react with the remaining PO.
-
Byproduct Formation: The stepwise addition does not terminate cleanly at DPG. Further reaction of DPG with PO leads to the formation of TPG and other heavier polyols, which reduces the overall yield of the target compound.[5][7]
Advanced Synthesis: Catalytic "On-Purpose" DPG Production
To overcome the limitations of the non-catalytic process and to produce DPG independently of MPG demand, targeted catalytic methods have been developed. Sumitomo Chemical, for example, has engineered a high-performance niobium catalyst that affords high yields of DPG and TPG from propylene oxide and water.[5] This approach allows for discretionary control over the DPG-to-TPG ratio by adjusting the reactant feed and offers a more energy-efficient process.[5] Another documented synthetic route involves the reaction of propane-1,2-diol with 4-methyl-1,3-dioxolan-2-one in the presence of a basic catalyst, offering an alternative pathway to the DPG isomer mixture.[9]
General Synthesis Workflow
The diagram below illustrates the typical industrial process flow for the production of a crude glycol mixture containing this compound.
Caption: Industrial synthesis workflow for crude dipropylene glycol.
Part 2: Purification Strategies
The purification of this compound from the crude reaction mixture is a multi-stage process presenting two distinct challenges: first, the bulk separation of the different glycol families (MPG, DPG, TPG), and second, the far more complex separation of the individual DPG isomers.
Stage 1: Bulk Separation via High-Vacuum Fractional Distillation
The cornerstone of glycol purification is fractional distillation, which separates chemical compounds based on differences in their boiling points.[1][5]
Rationale for Vacuum Distillation: Glycols have high boiling points and exhibit a tendency to decompose at elevated temperatures.[5] Performing the distillation under a high vacuum (e.g., 5 to 500 mbar) significantly lowers the boiling points of the components, allowing for their separation at temperatures that prevent thermal degradation (e.g., 80 to 180°C).[10]
Detailed Protocol Steps:
-
Water and Light Ends Removal: The crude reaction mixture first enters a multi-effect evaporator or drying tower where the large excess of water and any unreacted propylene oxide are removed.[11] The recovered water and MPG can be recycled back into the reaction process to improve efficiency.[5]
-
MPG Separation: The dehydrated glycol mixture is fed into a vacuum distillation column. Monopropylene glycol (Boiling Point: ~188°C) is the most volatile glycol and is distilled off as the top product.
-
DPG Isomer Fraction Collection: The dipropylene glycol isomers (Boiling Point: ~230-234°C) are collected as the subsequent fraction. In industrial settings, this is often achieved by taking a side-stream from the distillation column to ensure high purity.[5][10]
-
TPG and Heavies Removal: Tripropylene glycol and heavier polyglycols, having the highest boiling points, remain as the bottom product of the column and are either collected or disposed of.
Stage 2: Isomer Separation and High-Purity Purification
Separating the three DPG isomers—1,1'-oxybis-2-propanol, 2-(2-hydroxypropoxy)-1-propanol, and 2,2'-oxybis-1-propanol—is exceptionally challenging via standard distillation due to their very similar boiling points and physical properties.[12] Therefore, achieving a high-purity sample of this compound necessitates advanced chromatographic techniques.
Methodology: Preparative Chromatography
While established industrial-scale methods are proprietary, preparative chromatography is the most viable laboratory-scale approach.
-
Preparative Gas Chromatography (Prep GC): Based on analytical methods that successfully separate the isomers using GC-MS, preparative GC can be employed.[12] In this technique, the volatilized DPG mixture is passed through a long column. The isomers interact differently with the column's stationary phase, causing them to elute at different times. By collecting the eluent corresponding to the retention time of this compound, a highly purified sample can be obtained. This method is effective but typically limited to smaller quantities due to cost and throughput.
-
Preparative High-Performance Liquid Chromatography (HPLC): HPLC offers another powerful route for isomer separation. The separation of other diol isomers has been successfully demonstrated on both normal-phase and chiral columns.[13][14][15] For DPG isomers, a method development approach would be required, screening various stationary phases (e.g., silica, diol-bonded silica) and mobile phase compositions to optimize the resolution between the three peaks. This technique is highly scalable from analytical to preparative quantities.
Multi-Stage Purification Workflow
This diagram outlines the logical flow from the crude mixture to a purified single isomer.
Caption: A two-stage workflow for the purification of this compound.
Part 3: Quality Control and Analytical Characterization
Rigorous analytical testing is essential to confirm the identity and quantify the purity of the final product.
Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold-standard technique for both qualitative and quantitative analysis of the DPG isomer mixture. A gas chromatograph separates the isomers, which are then introduced into a mass spectrometer. The mass spectrometer provides a fragmentation pattern, or "fingerprint," for each isomer, allowing for unambiguous identification and quantification. A patented method outlines specific GC column conditions (e.g., initial oven temperature of 50-70°C) for achieving good separation.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The unique chemical environment of each proton and carbon atom in the this compound molecule will produce a characteristic spectrum, confirming its structure and identifying any impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to verify the presence of key functional groups. The spectrum of this compound will show a strong, broad absorbance characteristic of the O-H (hydroxyl) stretch and distinct absorbances in the C-O (ether) stretching region.[16]
Data Presentation: Physicochemical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 106-62-7 | [16][17] |
| Molecular Formula | C₆H₁₄O₃ | [16][17] |
| Molecular Weight | 134.17 g/mol | [16] |
| Boiling Point | 234.2 °C (at 760 mmHg) | [17][18] |
| Flash Point | 95.5 °C (closed cup) | [17][18] |
| Density | 1.034 g/cm³ | [17][] |
| IUPAC Name | This compound | [16] |
Safety and Handling
While this compound has low acute toxicity, proper laboratory safety protocols must be observed.[1]
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[20]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves and tightly fitting safety goggles.[20]
-
Fire Safety: Keep away from open flames and sources of ignition. Although it has a relatively high flash point, it is a combustible liquid.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[20]
Conclusion
The synthesis of this compound is intrinsically linked to the production of dipropylene glycol as a co-product of monopropylene glycol manufacturing. The key to influencing the yield lies in controlling the water-to-propylene oxide ratio during the initial hydration reaction. While industrial-scale purification relies on high-vacuum fractional distillation to isolate the DPG isomer mixture, the attainment of a high-purity single isomer is a significant challenge. This final, critical step requires the application of advanced, high-resolution preparative chromatographic techniques such as Prep GC or HPLC. For any researcher or developer working with this compound, a self-validating workflow is essential, incorporating robust analytical methods like GC-MS and NMR to confirm both the structural identity and the isomeric purity of the final product.
References
-
Sumitomo Chemical Co., Ltd. (2014). Development of New Dipropylene Glycol / Tripropylene Glycol Process. Sumitomo Kagaku, 2014. [Link]
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Shell. (n.d.). Dipropylene Glycol (DPG) Product Stewardship Summary. [Link]
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LookChem. (n.d.). This compound. [Link]
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Wang, F., Ma, L., & Wang, L. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Zhejiang University. Science. B, 6(1), 74–78. [Link]
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LinkedIn. (2025). Exploring Industrial Applications of Dipropylene Glycol. [Link]
-
National Center for Biotechnology Information. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. PubMed. [Link]
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Ataman Kimya. (n.d.). DIPROPYLENE GLYCOL. [Link]
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Semantic Scholar. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. [Link]
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Journal of Zhejiang University. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. [Link]
-
Intratec. (2022). Propylene Glycol from Propylene Oxide - Cost Analysis. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 32881, 2-(2-Hydroxypropoxy)-1-propanol. [Link]
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-
ACS Publications. (2019). New Trends and Perspectives in Production of 1,2-Propanediol. [Link]
-
European Patent Office. (2024). EP4414353A1 - Process for preparing dipropylene glycol isomers. [Link]
- Google Patents. (1952). US2623909A - Hydrolysis of 1, 2-propylene oxide to 1, 2-propylene glycol.
- Google Patents. (2010). US7658893B2 - Method for the continuous production of propylene glycol.
-
National Institute of Standards and Technology. (n.d.). 1-Propanol, 2-(2-hydroxypropoxy)-. NIST Chemistry WebBook. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 134692469, Dipropylene Glycol. [Link]
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Physical properties of 2-(2-Hydroxypropoxy)propan-1-ol (boiling point, density, viscosity)
An In-depth Technical Guide on the Physical Properties of 2-(2-Hydroxypropoxy)propan-1-ol
Introduction
This compound, a key isomer of Dipropylene Glycol (DPG), is a colorless, nearly odorless, and slightly viscous liquid with the chemical formula C₆H₁₄O₃.[1] Its unique combination of high solvency, low volatility, and low toxicity makes it a compound of significant interest for researchers, scientists, and drug development professionals.[1][2] It serves a multitude of functions, including as a solvent, plasticizer, chemical intermediate, and a coupling agent in various formulations.[1][3] Its application spans across industries, from the production of polymers and resins to its use in cosmetics, perfumes, and personal care products where its properties as a humectant and viscosity-controlling agent are highly valued.[4][5]
This guide provides a detailed examination of the core physical properties of this compound: its boiling point, density, and viscosity. Understanding these characteristics is paramount for its effective application in experimental design, formulation development, and industrial processing.
The Isomeric Nature of Commercial Dipropylene Glycol
It is critical for any scientist working with this chemical to understand that commercial "Dipropylene Glycol" (CAS No. 25265-71-8) is not a single compound but a mixture of three structural isomers.[1][6] The primary components are:
-
This compound (CAS No. 106-62-7)
-
1-(2-Hydroxypropoxy)propan-2-ol (CAS No. 110-98-5)
-
2,2'-Oxybis(1-propanol)
Consequently, physical property data found in literature and on safety data sheets often refers to this isomeric mixture. While the properties of the isomers are very similar, slight variations exist. This guide will distinguish between data for the specific this compound isomer and the commercial mixture where applicable.
Core Physical Properties
The physical behavior of this compound is governed by its molecular structure, which features two hydroxyl (-OH) groups and an ether linkage. These functional groups facilitate strong intermolecular hydrogen bonding, significantly influencing its boiling point, density, and viscosity.
Boiling Point
The boiling point is a fundamental property indicating the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, causing it to transition into a gaseous state. The high boiling point of this compound is a direct consequence of the energy required to overcome its strong intermolecular hydrogen bonds. This characteristic signifies low volatility, making it an excellent solvent for high-temperature applications and a stable carrier in formulations where evaporation must be minimized.[6]
| Compound/Mixture | Boiling Point (°C) | Boiling Point (°F) | Pressure | Source(s) |
| This compound | 224 | 435 | 760 mmHg | [7][8][9] |
| Dipropylene Glycol (Isomer Mixture) | 230.5 | 446.9 | 760 mmHg | [1] |
| Dipropylene Glycol (Isomer Mixture) | 232 | 450 | 760 mmHg | [2][10] |
| Dipropylene Glycol (Isomer Mixture) | 227 | 441 | 760 mmHg | [4] |
Density
Density, defined as mass per unit volume, is a crucial parameter for quality control, concentration calculations, and fluid handling protocols. The density of this compound is slightly greater than that of water. As with most liquids, its density is temperature-dependent, decreasing as temperature increases due to thermal expansion. Precise density measurements are essential for accurate dosing and formulation.
| Compound/Mixture | Density | Temperature (°C) | Temperature (°F) | Source(s) |
| This compound | 1.0229 g/cm³ | 25 | 77 | [7][8][9] |
| Dipropylene Glycol (Isomer Mixture) | 1.0206 g/cm³ | 20 | 68 | [1] |
| Dipropylene Glycol (Isomer Mixture) | 1.022 kg/L | 20 | 68 | [2] |
| Dipropylene Glycol (Isomer Mixture) | 1.023 g/mL | 25 | 77 | [11] |
| Dipropylene Glycol (Isomer Mixture) | 1.02 g/cm³ | 20 | 68 | [4] |
Viscosity
Viscosity measures a fluid's resistance to flow. The notable viscosity of dipropylene glycol isomers arises from the intermolecular friction and cohesion created by hydrogen bonding. This property is paramount in applications where flow characteristics, spreadability, and film formation are important, such as in topical drug formulations, lubricants, and personal care products.[3][4] Data is typically presented as dynamic (absolute) viscosity or kinematic viscosity (dynamic viscosity divided by density).
| Compound/Mixture | Viscosity Value | Viscosity Type | Temperature (°C) | Temperature (°F) | Source(s) |
| Dipropylene Glycol (Isomer Mixture) | 107 cP (mPa·s) | Dynamic | 20 | 68 | [2] |
| Dipropylene Glycol (Isomer Mixture) | 75 mPa·s | Dynamic | 25 | 77 | [4] |
| Dipropylene Glycol (Isomer Mixture) | 118 mm²/s | Kinematic | 20 | 68 | [4] |
Standard Methodologies for Physical Property Determination
To ensure data integrity and reproducibility, standardized protocols are employed for measuring physical properties. The choice of method is guided by the required precision, sample volume, and the inherent properties of the substance.
Experimental Workflow Overview
The following diagram illustrates a generalized workflow for the determination of these key physical properties.
Caption: Generalized workflow for determining physical properties.
Protocol Summaries
-
Boiling Point Determination (e.g., ASTM D1078):
-
Principle: This method involves distilling a small sample under controlled conditions. The temperature of the vapor when the first drop of condensate falls from the condenser is recorded as the initial boiling point.
-
Causality: Using a standardized distillation apparatus ensures that the measurement accurately reflects the equilibrium temperature between the liquid and vapor phases at atmospheric pressure. The inclusion of a calibrated thermometer or thermocouple placed at the correct height in the distillation head is critical for an accurate reading, as it must measure the temperature of the vapor, not the boiling liquid itself.
-
-
Density Measurement (e.g., Oscillating U-tube / Digital Density Meter):
-
Principle: A sample is introduced into a U-shaped borosilicate glass tube, which is then electromagnetically excited to oscillate at its characteristic frequency. This frequency is directly related to the mass of the sample inside the tube. A built-in temperature sensor ensures precise temperature control.
-
Causality: This method is highly accurate and requires a small sample volume. The self-validating system relies on pre-calibration with fluids of known density (e.g., dry air and ultrapure water). The direct relationship between oscillation frequency and mass provides a robust and reliable measurement of density.
-
-
Viscosity Measurement (e.g., Rotational Viscometer):
-
Principle: A spindle of a defined geometry is submerged in the test fluid and rotated at a constant speed. The viscometer measures the torque (rotational resistance) required to maintain this speed. The dynamic viscosity is then calculated based on the spindle geometry, rotational speed, and measured torque.
-
Causality: This technique provides a direct measure of the fluid's resistance to shear. The choice of spindle and rotational speed is critical and is selected to ensure the torque reading falls within the instrument's optimal range (typically 10-90% of full scale) for maximum accuracy. A constant temperature water bath is essential, as viscosity is highly sensitive to thermal fluctuations.
-
References
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Wikipedia. (n.d.). Dipropylene glycol. Retrieved from [Link][1]
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Monument Chemical. (2021). Dipropylene Glycol (DPG). Retrieved from [Link][2]
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Ataman Kimya. (n.d.). DIPROPYLENE GLYCOL. Retrieved from [Link][6]
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Knowledge. (2024). Dipropylene glycol boiling point is 232°C (450°F) at standard pressure. Retrieved from [Link][10]
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ChemBK. (2024). 2-(2-Hydroxypropoxy)-propan-1-ol. Retrieved from [Link][9]
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Dow Inc. (n.d.). Dipropylene Glycol (DPG) Regular Grade. Retrieved from [Link][3]
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NIST. (n.d.). 1-Propanol, 2-(2-hydroxypropoxy)-. Retrieved from [Link]
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Chemcasts. (2025). 2-[2-[2-(2-Hydroxypropoxy)propoxy]propoxy]-1-propanol CAS: 24800-25-7. Retrieved from [Link]
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The Good Scents Company. (n.d.). di(propylene glycol) (mixture of isomers). Retrieved from [Link][11]
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PubChem. (n.d.). 2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 1-Propanol, 2-(2-hydroxypropoxy)- (CAS 106-62-7). Retrieved from [Link]
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Health and safety considerations for 2-(2-Hydroxypropoxy)propan-1-ol
An In-depth Technical Guide to the Health and Safety of 2-(2-Hydroxypropoxy)propan-1-ol
Authored by: Gemini, Senior Application Scientist
Abstract
This compound, commonly known as dipropylene glycol (DPG), is a widely utilized solvent, plasticizer, and chemical intermediate.[1] Comprising a mixture of three isomers, its physicochemical properties—notably its low volatility and low toxicity—make it a preferred component in numerous industrial and consumer applications, including perfumes, cosmetics, and fog fluids.[1] This guide provides a comprehensive analysis of the health and safety profile of DPG, tailored for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of safety data sheet (SDS) information to offer a synthesized perspective on toxicological data, occupational handling, risk mitigation, and emergency preparedness, grounded in authoritative sources.
Chemical Identity and Regulatory Overview
This compound is the primary isomer in the commercial mixture known as dipropylene glycol (CAS No. 25265-71-8).[1] The other isomers are 4-oxa-2,6-heptandiol and 2-(2-hydroxy-1-methyl-ethoxy)-propan-1-ol.[1] It is a colorless, nearly odorless, water-soluble liquid with a high boiling point and low vapor pressure.[1][2]
From a regulatory standpoint, DPG is broadly considered to have a low hazard profile. Under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is generally not classified as hazardous.[2][3] Similarly, the U.S. Occupational Safety and Health Administration (OSHA) Hazard Communication Standard does not classify DPG as hazardous.[4][5] This classification is a direct reflection of its low acute toxicity, minimal irritation potential, and lack of evidence for chronic health effects, as will be detailed.
Toxicological Profile: A Substance of Low Concern
The toxicological data for DPG consistently indicates a very low order of toxicity across various exposure routes. The causality for this low toxicity lies in its molecular structure, which allows for ready metabolism and excretion without the formation of highly reactive or harmful intermediates.
Key Findings:
-
Acute Toxicity: DPG exhibits very low acute toxicity if swallowed, inhaled, or in contact with skin.[6] Ingestion may lead to mild and transient effects like nausea or diarrhea, but significant systemic toxicity is not expected under normal conditions.[6]
-
Skin and Eye Irritation: Contact with the liquid is reported to cause only slight, transient pain and irritation to the eyes, similar to that of a mild soap.[7] It is generally considered non-irritating or mildly irritating to the skin.[6]
-
Sensitization: There is no evidence to suggest that DPG causes allergic skin reactions.[8]
-
Chronic Exposure: Studies have not found DPG to be carcinogenic, mutagenic, or to have adverse effects on fertility or reproduction.[6]
Table 1: Summary of Toxicological Data
| Endpoint | Result | Classification | Reference |
| Acute Oral Toxicity | LD50 > 5000 mg/kg (Rat) | Not Classified | [6] |
| Acute Dermal Toxicity | LD50 > 5000 mg/kg (Rabbit) | Not Classified | [6] |
| Skin Corrosion/Irritation | Mildly irritating | Not Classified | [6] |
| Eye Damage/Irritation | Causes slight, transient irritation | Not Classified | [6][7] |
| Carcinogenicity | Not carcinogenic | Not Classified | [6] |
| Germ Cell Mutagenicity | Not classified | Not Classified | [6] |
| Reproductive Toxicity | Not classified | Not Classified | [6] |
Physicochemical and Fire Hazards
While DPG's health hazards are minimal, its physicochemical properties necessitate appropriate handling to mitigate physical risks, primarily related to its combustibility.
Key Properties:
-
Flammability: DPG is classified as a combustible liquid but does not ignite readily at ambient temperatures.[6] Its high flash point means that a significant energy source is required to initiate combustion.
-
Reactivity: The substance is stable under normal conditions.[2] However, it is incompatible with strong oxidizing agents, strong acids, and strong bases, which may cause hazardous reactions.[2][4] It is also hygroscopic, meaning it will absorb moisture from the air.[2]
-
Hazardous Decomposition: When heated to decomposition, DPG can release carbon oxides and other potentially toxic vapors and gases.[2] Decomposition can be caused by exposure to elevated temperatures, and the resulting gas generation can lead to pressure buildup in closed systems.[4]
Table 2: Physicochemical and Fire Hazard Properties
| Property | Value | Reference |
| Appearance | Colorless, viscous liquid | [2][9] |
| Odor | Odorless / Nearly odorless | [2][9] |
| Boiling Point | 222 - 236 °C | [2] |
| Flash Point | 118 - 130 °C (Pensky-Martens closed cup) | [2][6][9] |
| Autoignition Temperature | 310 - 332 °C | [2][6] |
| Vapor Pressure | 1.3 Pa @ 25 °C | [2] |
| Water Solubility | Miscible | [1][2] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | [2][4] |
Occupational Exposure and Control
Effective risk management hinges on controlling potential exposure, even for substances with a low hazard profile. This involves a combination of engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).
Occupational Exposure Limits (OELs): It is critical to note that there are no established occupational exposure limits (e.g., OSHA PEL, NIOSH REL) for dipropylene glycol.[5] Professionals must exercise caution not to confuse DPG with dipropylene glycol methyl ether (DPGME) , a different chemical which does have defined OELs.[10][11][12]
Engineering Controls: The primary engineering control is to ensure adequate ventilation.[7] Handling DPG in a well-ventilated area or under local exhaust ventilation (e.g., a chemical fume hood) is recommended, especially when heating the substance or generating aerosols, to keep airborne concentrations as low as possible.[6][7]
Personal Protective Equipment (PPE): The selection of PPE is a cornerstone of safe laboratory practice. While DPG's low hazard profile does not necessitate extensive controls, adherence to standard laboratory PPE protocols is mandatory.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7] This is the most critical piece of PPE, as the primary hazard is mild eye irritation.
-
Skin Protection: Although some sources suggest gloves are not strictly necessary for incidental contact, it is best practice to handle all chemicals with appropriate gloves (e.g., nitrile) to minimize skin contact.[4][7] A standard lab coat should be worn to protect clothing.
-
Respiratory Protection: Under normal conditions of use with adequate ventilation, respiratory protection is not required.[4][6] If the material is heated or aerosolized and ventilation is inadequate, a NIOSH-approved respirator may be necessary.
Experimental Protocol: Laboratory-Scale Risk Assessment
A self-validating risk assessment is crucial before handling any chemical. The following protocol outlines a systematic approach for evaluating and mitigating risks associated with using DPG in a laboratory setting.
Objective: To systematically identify, evaluate, and control health and safety risks associated with a specific experimental procedure involving this compound.
Methodology:
-
Step 1: Hazard Identification
-
Step 2: Process and Procedure Analysis
-
Detail the quantity of DPG to be used.
-
Document the operational parameters: Will the DPG be heated? Will it be agitated, sonicated, or sprayed (potential for aerosol generation)?
-
Identify potential for static discharge, which could be an ignition source for the combustible liquid.[7]
-
-
Step 3: Exposure Potential Assessment
-
Evaluate the likelihood of eye contact (e.g., splashes), skin contact, or inhalation of vapors/aerosols based on the procedure in Step 2.
-
Assess the adequacy of existing ventilation (e.g., general lab ventilation vs. chemical fume hood).
-
-
Step 4: Risk Characterization and Control Measure Selection
-
Characterize the risk level (e.g., low, medium, high) by combining the hazard and exposure potential. For most benchtop uses of DPG at ambient temperature, the risk will be low.
-
Based on the risk, select appropriate control measures.
-
Example 1 (Low Risk): Weighing 10 mL of DPG at an open lab bench. Controls: Safety goggles, nitrile gloves, lab coat.
-
Example 2 (Medium Risk): Refluxing 500 mL of DPG at 150°C. Controls: All work performed in a certified chemical fume hood. Safety goggles, nitrile gloves, lab coat. Ensure heating mantle is in good condition and properly grounded. Keep fire extinguisher nearby.
-
-
-
Step 5: Emergency Preparedness Review
-
Confirm the location and operational status of the nearest safety shower and eyewash station.[6]
-
Review spill cleanup procedures. For a small DPG spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[14]
-
Review first aid procedures for eye contact (flush with water for 15 minutes), skin contact (wash with soap and water), and inhalation (move to fresh air).[4][7][14]
-
-
Step 6: Documentation and Approval
-
Document the risk assessment findings.
-
Obtain approval from the laboratory supervisor or safety officer before proceeding with the experiment.
-
Chemical Safety and Risk Management Workflow
The following diagram illustrates the logical flow of a comprehensive chemical safety and risk management program, which is essential for the safe use of any chemical, including DPG.
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An In-depth Technical Guide to the Identification and Characterization of Dipropylene Glycol Isomers
For Researchers, Scientists, and Drug Development Professionals
Dipropylene glycol (DPG) is a common ingredient in a wide array of industrial and consumer products, from fragrances and cosmetics to pharmaceuticals and plastics. While often referred to as a single entity, commercial DPG is, in fact, a mixture of three structural isomers.[1] An in-depth understanding of these individual isomers is paramount for researchers and formulation scientists to ensure product quality, safety, and efficacy. This guide provides a comprehensive overview of the identification and characterization of dipropylene glycol isomers, detailing their structures, analytical methodologies, and key properties.
The Three Isomers of Dipropylene Glycol
Dipropylene glycol is produced through the reaction of propylene oxide with water, a process that also yields monopropylene glycol.[2] The subsequent distillation and purification steps result in a mixture of three primary isomers[2]:
-
2,2'-Oxybis(1-propanol): Also known as the primary-primary ether.
-
2-(2-Hydroxypropoxy)-1-propanol: Referred to as the primary-secondary ether.
-
1,1'-Oxybis(2-propanol): Known as the secondary-secondary ether.
The structural variance among these isomers arises from the different ether linkages between the two propylene glycol units.[3]
Analytical Techniques for Isomer Identification and Quantification
The structural similarity of the DPG isomers presents a challenge for their separation and individual quantification.[4] However, several analytical techniques have proven effective.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography coupled with mass spectrometry is a powerful and widely used method for the separation and identification of DPG isomers.[4][5] The technique offers high separation efficiency and definitive identification of the individual isomers.[6]
Workflow for GC-MS Analysis of DPG Isomers:
Caption: A generalized workflow for the analysis of DPG isomers using GC-MS.
Detailed Protocol for GC-MS Analysis:
A patented method outlines the following steps for the separation and detection of DPG isomers[4]:
-
Preparation of Standard Solution: Prepare a standard working solution containing known concentrations of the DPG isomers and an internal standard in a suitable solvent like ethanol, isopropanol, n-butanol, or acetone.[4]
-
Sample Preparation: Prepare the sample to be tested by dissolving it in the same solvent and adding the internal standard working solution.[4]
-
GC-MS Conditions:
-
Column: HP-5 capillary column (30m × 0.25mm × 0.25 µm) or equivalent.[4]
-
Temperature Program: Start at 70°C for 10 minutes, then ramp to 280°C at 10°C/min and hold for 5 minutes.[4]
-
Inlet Temperature: 250°C.[4]
-
Split Ratio: 20:1.[4]
-
Carrier Gas: Helium at a flow rate of 1.5 mL/min.[4]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Scan Range: 29-370 amu.[4]
-
-
Analysis: Inject the standard solution to generate a standard curve, then inject the prepared sample. The isomers are qualitatively identified by their mass spectra and retention times, and quantitatively determined using the internal standard method.[4][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides a direct method for both the identification and quantitative determination of DPG in complex mixtures, such as perfume extracts.[8][9] This technique can be particularly useful when chromatographic methods are prone to inaccuracies due to the complexity of the sample matrix.[9] Researchers have successfully assigned all the resonances for the head-to-tail and head-to-head isomers of dipropylene glycol using ¹³C NMR.[8]
Physicochemical Properties
The physical and chemical properties of commercial DPG are a reflection of its isomeric composition. It is a colorless, nearly odorless, viscous, and hygroscopic liquid. DPG's low toxicity and high boiling point make it a versatile solvent and an ideal additive in many formulations.[1]
| Property | Value (for commercial mixture) |
| CAS Number | 25265-71-8[1] |
| Molecular Formula | C₆H₁₄O₃[1] |
| Molar Mass | 134.173 g/mol [1] |
| Appearance | Colorless liquid[1] |
| Density | 1.0206 g/cm³ at 20°C[1] |
| Boiling Point | 230.5°C[1] |
| Flash Point | 121°C[1] |
| Solubility in Water | Miscible[1] |
Toxicological Profile
Dipropylene glycol is considered to have low toxicity.[1] Extensive toxicological reviews have confirmed a rich dataset for DPG, covering major toxicological endpoints.[10]
-
Acute Toxicity: DPG has low acute toxicity via oral, dermal, or inhalation routes.[11][12]
-
Irritation and Sensitization: It is considered non-irritating to the skin and eyes and is not a skin sensitizer.[11][12]
-
Chronic Toxicity and Carcinogenicity: Studies have shown DPG to be non-carcinogenic in rodents.[13] There is no evidence of carcinogenic, mutagenic, or reproductive/developmental toxicity potential in humans.[10]
-
Metabolism: Metabolic fate data for the structural analogue, tripropylene glycol (TPG), shows that it is readily converted to DPG and propylene glycol (PG) in rats, indicating that data from TPG is relevant to DPG.[11]
Applications in Research and Drug Development
The properties of DPG make it a valuable excipient in pharmaceutical formulations.[14] Its excellent solubility, low toxicity, and ability to act as a solvent, co-solvent, or carrier for active pharmaceutical ingredients (APIs) are highly beneficial.[14][15]
Workflow for Utilizing DPG in Pharmaceutical Formulation:
Caption: The role of DPG in the pharmaceutical formulation development process.
By carefully selecting the grade of DPG and understanding its isomeric composition, drug development professionals can optimize formulations for enhanced stability, improved texture and feel, and increased shelf life.[15]
Conclusion
A thorough understanding and characterization of dipropylene glycol isomers are critical for scientists and researchers across various industries. The analytical methods outlined in this guide, particularly GC-MS, provide robust and reliable means for the identification and quantification of the individual isomers. This knowledge, combined with an understanding of the physicochemical and toxicological properties of DPG, enables the development of safer, more effective, and higher-quality products.
References
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Ataman Kimya. (n.d.). DIPROPYLENE GLYCOL. Retrieved from [Link]
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Wikipedia. (2023, December 14). Dipropylene glycol. Retrieved from [Link]
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Ottavioli, J., et al. (2011). Identification and Quantitative Determination of Dipropylene Glycol in Terpene Mixtures Using 13C NMR Spectroscopy. Magnetic Resonance in Chemistry, 49(5), 265-270. Retrieved from [Link]
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Fowles, J., et al. (2013). A toxicological review of the propylene glycols. Critical Reviews in Toxicology, 43(4), 363-390. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2007). PROPYLENE GLYCOL/ DIPROPYLENE GLYCOL: Revised Toxicology Chapter in Support of Issua. Regulations.gov. Retrieved from [Link]
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Ataman Kimya. (n.d.). DIPROPYLENE GLYCOL |. Retrieved from [Link]
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Bohrium. (2011). identification-and-quantitative-determination-of-dipropylene-glycol-in-terpene-mixtures-using-13-c-nmr-spectroscopy. Retrieved from [Link]
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ResearchGate. (n.d.). The propylene glycols: names, isomers, structure, molecular weights and typical purity. Retrieved from [Link]
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Organisation for Economic Co-operation and Development. (2001). DIPROPYLENE GLYCOL. OECD Existing Chemicals Database. Retrieved from [Link]
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Journal of Pharmaceutical Sciences. (1969). Note on the Separation of Dipropylene Glycol Isomers by Gas-Liquid Chromatography. Retrieved from [Link]
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LyondellBasell. (n.d.). Dipropylene Glycol (DPG) Product Stewardship Summary. Retrieved from [Link]
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An In-depth Technical Guide to the Stereochemistry and Chiral Centers of 2-(2-Hydroxypropoxy)propan-1-ol
Abstract
Stereoisomerism is a critical consideration in the fields of chemical synthesis, materials science, and particularly in the development of pharmaceuticals, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity, efficacy, and safety profile. This technical guide provides a comprehensive exploration of the stereochemistry of 2-(2-Hydroxypropoxy)propan-1-ol, a significant isomer of dipropylene glycol. The focus of this document is to elucidate the structural complexities arising from its chiral centers, detail the resulting stereoisomers, and discuss the methodologies for their synthesis, separation, and characterization. This guide is intended for researchers, scientists, and professionals in drug development and related industries who require a deep understanding of the stereochemical nuances of this molecule.
Introduction: The Significance of Chirality in Molecular Function
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in stereochemistry with profound implications in various scientific disciplines. The different spatial arrangements of atoms in chiral molecules, known as enantiomers and diastereomers, can lead to vastly different interactions with other chiral molecules, such as biological receptors and enzymes. Consequently, one stereoisomer of a drug may exhibit therapeutic effects, while another may be inactive or even toxic. A thorough understanding and control of stereochemistry are therefore paramount in the design and synthesis of safe and effective pharmaceuticals.
This compound, a diol and an ether, serves as a pertinent example of a molecule whose utility and potential biological interactions are intrinsically linked to its stereochemical identity. As an isomer of dipropylene glycol, it finds applications as a solvent, plasticizer, and an intermediate in chemical reactions.[1] A detailed analysis of its chiral centers is the first step toward harnessing the potential of its specific stereoisomers.
Molecular Structure and Identification of Chiral Centers
The chemical structure of this compound is depicted below. A chiral center, or stereocenter, is a carbon atom that is bonded to four different substituent groups.
Figure 1: Chemical structure of this compound with chiral centers marked with an asterisk (*).
As illustrated in Figure 1, this compound possesses two chiral centers :
-
C²: This carbon is bonded to a hydroxyl group (-OH), a hydrogen atom (-H), a methyl group (-CH₃), and a -CH₂-O- group.
-
C⁴: This carbon is bonded to a hydroxyl group (-OH), a hydrogen atom (-H), a methyl group (-CH₃), and an -O-CH₂- group.
The presence of two chiral centers means that there are 2ⁿ = 2² = four possible stereoisomers for this molecule. These stereoisomers consist of two pairs of enantiomers.
Assignment of R/S Configuration
The absolute configuration of each chiral center is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.[2][3] The four substituents attached to the chiral carbon are ranked based on the atomic number of the atom directly bonded to the chiral center.
For Chiral Center C²:
-
-OH (Oxygen, atomic number 8) - Priority 1
-
-CH₂-O-C³H(OH)CH₃ (Carbon, bonded to Oxygen) - Priority 2
-
-CH₃ (Carbon, bonded to Hydrogen) - Priority 3
-
-H (Hydrogen, atomic number 1) - Priority 4
For Chiral Center C⁴:
-
-OH (Oxygen, atomic number 8) - Priority 1
-
-O-C²H(CH₂OH)CH₃ (Oxygen, part of the ether linkage) - Priority 2
-
-CH₃ (Carbon, bonded to Hydrogen) - Priority 3
-
-H (Hydrogen, atomic number 1) - Priority 4
With the lowest priority group (in this case, hydrogen) oriented away from the viewer, the configuration is assigned as R (rectus) if the sequence from priority 1 to 2 to 3 is clockwise, and S (sinister) if it is counter-clockwise.[4][5]
The four possible stereoisomers are therefore:
-
(2R, 4R)-2-(2-Hydroxypropoxy)propan-1-ol
-
(2S, 4S)-2-(2-Hydroxypropoxy)propan-1-ol
-
(2R, 4S)-2-(2-Hydroxypropoxy)propan-1-ol
-
(2S, 4R)-2-(2-Hydroxypropoxy)propan-1-ol
The (2R, 4R) and (2S, 4S) isomers are a pair of enantiomers, as are the (2R, 4S) and (2S, 4R) isomers. The relationship between any other pairing (e.g., (2R, 4R) and (2R, 4S)) is diastereomeric.
Synthesis of this compound Stereoisomers
The industrial production of dipropylene glycol, which is a mixture of isomers including this compound, typically involves the reaction of propylene oxide with propylene glycol.[6][7] This process generally yields a racemic mixture of all possible stereoisomers, as the reaction conditions do not favor the formation of one stereoisomer over another.
Stereoselective Synthesis
Achieving a specific stereoisomer of this compound requires a stereoselective synthesis approach. While specific, documented stereoselective syntheses for this exact molecule are not widely available in public literature, the principles of such syntheses can be outlined. A common strategy involves the use of chiral starting materials or chiral catalysts.
Hypothetical Stereoselective Synthesis Workflow:
Figure 2: Conceptual workflows for the stereoselective synthesis of this compound stereoisomers.
Route A (Chiral Starting Material): This approach would utilize enantiomerically pure starting materials, such as (R)-propylene oxide and (R)-propylene glycol. The reaction, under conditions that proceed with a defined stereochemical outcome (e.g., Sₙ2 inversion or retention of configuration), would lead to the formation of a specific stereoisomer, in this hypothetical case, the (2R, 4R) isomer.
Route B (Chiral Catalyst): This method would employ a chiral catalyst to direct the reaction between achiral or racemic starting materials to selectively produce one enantiomer over the other. Chiral Lewis acids or organocatalysts could potentially be used to achieve this enantioselectivity.
Separation and Characterization of Stereoisomers
Given that the common synthesis routes produce a mixture of stereoisomers, effective separation and analytical characterization methods are crucial for isolating and identifying the individual stereoisomers.
Chiral Chromatography
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers.[8][9][10] This method utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of a compound, leading to different retention times and thus, separation.
Experimental Protocol: Chiral HPLC Separation (General Methodology)
-
Column Selection: A suitable chiral column, such as one based on polysaccharide derivatives (e.g., cellulose or amylose), is selected. The choice of column is often empirical and may require screening of several different CSPs.
-
Mobile Phase Preparation: A mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is prepared. The ratio of the solvents is optimized to achieve the best separation.
-
Sample Preparation: A solution of the this compound stereoisomeric mixture is prepared in a suitable solvent, typically the mobile phase.
-
Chromatographic Analysis: The sample is injected into the HPLC system. The separation is monitored using a suitable detector, such as a refractive index (RI) detector or a UV detector if the molecule is derivatized with a chromophore.
-
Data Analysis: The retention times of the separated stereoisomers are recorded. The relative amounts of each isomer can be determined by integrating the peak areas in the chromatogram.
Figure 3: A generalized workflow for the chiral HPLC separation of this compound stereoisomers.
Spectroscopic and Physical Characterization
Once separated, the individual stereoisomers can be characterized using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the separated isomers.[11] While enantiomers have identical NMR spectra in an achiral solvent, the spectra of diastereomers will be different. To distinguish between enantiomers using NMR, a chiral resolving agent or a chiral solvating agent can be added to the sample. This forms transient diastereomeric complexes that will have distinct NMR spectra.
Polarimetry: Polarimetry is a technique used to measure the rotation of plane-polarized light by a chiral compound in solution.[12] Enantiomers rotate plane-polarized light to an equal but opposite degree. The specific rotation, [α], is a characteristic physical property of a chiral molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₄O₃ | [1][13][14] |
| Molecular Weight | 134.17 g/mol | [1][13][14] |
| CAS Number | 106-62-7 (for the specific isomer) | [13] |
| Boiling Point | 225.7 °C at 760 mmHg | [15] |
| Density | 1.0316 g/cm³ at 25 °C | [15] |
| Specific Rotation ([α]) | Not available in public literature for individual stereoisomers. |
Note: The CAS number 25265-71-8 is often used for dipropylene glycol as a mixture of isomers.[16]
Conclusion and Future Perspectives
The stereochemistry of this compound, with its two chiral centers and four possible stereoisomers, presents both challenges and opportunities for its application, particularly in fields where molecular recognition is key. While the industrial production typically yields a mixture of these isomers, this guide has outlined the principles of stereoselective synthesis and the methodologies for the separation and characterization of the individual stereoisomers.
For researchers and professionals in drug development, the ability to synthesize and isolate specific stereoisomers of this and related molecules is of paramount importance. Future work should focus on the development of efficient and scalable stereoselective synthetic routes and the full characterization of the physicochemical and biological properties of each of the four stereoisomers. Such studies will undoubtedly unlock the full potential of these chiral building blocks in the creation of novel and improved chemical entities.
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HPLC METHOD FOR ANALYSIS OF CELIPROLOL ENANTIOMERS IN BIOLOGICAL FLUIDS AND PHARMACEUTICAL FORMULATION USING IMMOBILIZED POLYSACCHARIDE-BASED CHIRAL STATIONARY PHASE AND FLUORESCENCE DETECTION. Digest Journal of Nanomaterials and Biostructures. 2013;8(3):1313-1323. [Link]
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A Technical Guide to the Thermal Degradation Profile of 2-(2-Hydroxypropoxy)propan-1-ol
Abstract
This technical guide provides a comprehensive overview of the thermal degradation profile of 2-(2-Hydroxypropoxy)propan-1-ol, a primary isomer of dipropylene glycol (DPG). Aimed at researchers, scientists, and professionals in drug development, this document elucidates the methodologies for assessing thermal stability, potential degradation pathways, and the identification of resulting byproducts. By integrating established analytical techniques with mechanistic insights, this guide serves as a critical resource for ensuring product integrity, safety, and performance in applications where thermal stress is a factor.
Introduction: The Significance of Thermal Stability
This compound, a key isomer found in commercial dipropylene glycol, is utilized in a wide array of applications, including as a plasticizer, an industrial intermediate, and a solvent in pharmaceuticals, cosmetics, and personal care products.[1][2] Its prevalence in formulations necessitates a thorough understanding of its behavior under thermal stress. The thermal degradation of this compound can lead to the formation of volatile and non-volatile impurities, which may impact the safety, efficacy, and stability of the final product. This guide provides a foundational understanding of the thermal degradation profile of this compound, offering insights into its decomposition onset, the nature of its degradation products, and the analytical workflows required for a comprehensive assessment.
Analytical Methodologies for Thermal Degradation Analysis
A multi-faceted analytical approach is essential for a complete characterization of the thermal degradation profile. The primary techniques employed are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
Thermogravimetric Analysis (TGA)
Expertise & Experience: TGA is the cornerstone of thermal stability assessment, providing quantitative information on mass loss as a function of temperature.[3] For a diol ether like this compound, TGA helps to determine the onset of decomposition and to differentiate between volatilization and thermal decomposition. The choice of atmosphere (inert vs. oxidative) is critical, as it simulates different processing and storage conditions. An inert atmosphere (e.g., nitrogen) reveals the inherent thermal stability of the molecule, while an oxidative atmosphere (e.g., air) can accelerate degradation and lead to different byproducts.[3]
Trustworthiness: The protocol's self-validating nature is ensured by the use of a high-resolution thermobalance and precise temperature control. Regular calibration with certified reference materials is imperative.
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Instrument: Mettler Toledo TGA/SDTA 851e or equivalent.[4]
-
Crucible: Alumina crucible (150 µL).[4]
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into the crucible.[4][5]
-
Atmosphere: High-purity nitrogen or dry air, with a flow rate of 30-50 mL/min.[5]
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.[3]
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak) from the derivative of the TGA curve (DTG).
Differential Scanning Calorimetry (DSC)
Expertise & Experience: DSC measures the heat flow into or out of a sample as it is heated or cooled, providing information on thermal events such as melting, crystallization, and glass transitions.[6][7] When applied to thermal degradation, DSC can indicate whether the decomposition process is endothermic or exothermic. For polyols, endothermic events are often associated with boiling or initial bond breaking, while exothermic events can signify oxidative decomposition.[6]
Trustworthiness: The use of hermetically sealed pans prevents mass loss due to evaporation before decomposition, ensuring that the measured heat flow corresponds to the thermal transitions of the material itself.[8]
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Instrument: DSC Q2000 (TA Instruments) or equivalent.[2]
-
Crucible: Tzero® aluminum pans, hermetically sealed.[6]
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into the pan and seal it.
-
Atmosphere: Nitrogen purge at 50 mL/min.
-
Temperature Program:
-
Equilibrate at a sub-ambient temperature (e.g., -50 °C).
-
Ramp to a temperature above the expected decomposition temperature (determined by TGA) at a heating rate of 10 °C/min.[2]
-
-
Data Analysis: Record the heat flow as a function of temperature. Identify endothermic and exothermic peaks associated with thermal events.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Expertise & Experience: Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal degradation.[9][10] The sample is rapidly heated to a specific temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry. This provides a "fingerprint" of the degradation products, which is crucial for elucidating the decomposition mechanism.
Trustworthiness: The direct coupling of the pyrolyzer to the GC-MS system minimizes the loss of reactive or unstable degradation products. The use of a high-resolution capillary column ensures efficient separation of complex mixtures of byproducts.
Experimental Protocol: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
-
Instrument: Frontier Lab Multi-Shot Pyrolyzer coupled to an Agilent GC-MS system or equivalent.[11][12]
-
Sample Preparation: Place a small amount (50-100 µg) of this compound into a deactivated stainless-steel sample cup.[11]
-
Pyrolysis Conditions:
-
GC Conditions:
-
MS Conditions:
-
Data Analysis: Identify the eluted compounds by comparing their mass spectra with a reference library (e.g., NIST).
Thermal Degradation Profile of this compound
While specific data for the pure isomer is limited, the thermal degradation profile can be inferred from data on dipropylene glycol (a mixture of isomers) and its constituent monomer, propylene glycol.
Key Thermal Parameters
The following table summarizes the expected thermal properties of dipropylene glycol. It is anticipated that the individual isomer, this compound, will exhibit similar characteristics.
| Property | Value | Source(s) |
| Boiling Point | 230.5 °C | [1] |
| Flash Point | 121 °C | [1] |
| Autoignition Temperature | 310 °C | [1] |
| Decomposition Onset (in N2) | ~160-180 °C | [14][15] |
Proposed Thermal Degradation Pathways
The thermal degradation of this compound is expected to proceed through a series of complex reactions, primarily involving dehydration and C-C/C-O bond scission. The initial steps are likely analogous to the pyrolysis of propylene glycol.[14][16]
Initial Dehydration: The primary degradation pathway at lower temperatures is likely dehydration, leading to the formation of propylene oxide and water.[14]
Isomerization and Fragmentation: The propylene oxide intermediate can then undergo ring-opening and isomerization to form propanal and acetone.[14] Further fragmentation at higher temperatures can lead to the formation of smaller aldehydes and ketones, such as acetaldehyde and formaldehyde.[14][16]
Ether Bond Cleavage: The ether linkage in this compound is another potential site for thermal scission, which would lead to the formation of propylene glycol and other oxygenated species.
The following diagram illustrates a plausible initial degradation pathway.
Caption: Proposed initial thermal degradation pathways of this compound.
Expected Degradation Products
Based on the proposed pathways and studies on related compounds, the following is a list of potential thermal degradation products:
| Class | Compound |
| Aldehydes | Formaldehyde, Acetaldehyde, Propanal |
| Ketones | Acetone |
| Epoxides | Propylene Oxide |
| Glycols | Propylene Glycol |
| Gases | Carbon Monoxide, Carbon Dioxide, Water |
Visualization of Experimental Workflow
The logical flow of a comprehensive thermal degradation analysis is depicted in the following diagram.
Caption: Logical workflow for the thermal degradation analysis of this compound.
Conclusion
The thermal degradation profile of this compound is a critical parameter for its safe and effective use in various industries, particularly in pharmaceutical and personal care formulations. A comprehensive analysis employing TGA, DSC, and Py-GC-MS provides essential data on its thermal stability, decomposition kinetics, and the identity of its degradation products. While the degradation mechanism is complex, it is likely initiated by dehydration and ether bond cleavage, leading to the formation of smaller aldehydes, ketones, and glycols. The methodologies and insights presented in this guide offer a robust framework for researchers and drug development professionals to assess the thermal stability of this compound and to ensure the quality and safety of their products.
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An In-Depth Technical Guide to 2-(2-Hydroxypropoxy)propan-1-ol (CAS Number 106-62-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 2-(2-Hydroxypropoxy)propan-1-ol, a primary isomer of dipropylene glycol (DPG). While often utilized as part of a mixture of isomers (CAS 25265-71-8), understanding the specific properties of the this compound isomer is critical for its application in specialized fields, including pharmaceutical formulations and scientific research. This document delves into its chemical and physical properties, synthesis and purification methodologies, analytical techniques for isomer differentiation, and its functional roles in drug development. It further explores the toxicological profile, drawing from data on the broader dipropylene glycol mixture due to a lack of isomer-specific studies, to provide a thorough safety assessment for researchers and formulators.
Introduction: Distinguishing this compound
This compound is a dihydric alcohol and an ether, characterized by the presence of both primary and secondary hydroxyl groups. It is one of the three main isomers of dipropylene glycol, a common by-product in the production of propylene glycol.[1][2] The other two isomers are 1,1'-oxybis-2-propanol and 2,2'-oxybis-1-propanol.[2] The unique arrangement of a primary and a secondary hydroxyl group in this compound imparts specific solubility and reactivity characteristics that are of interest in various industrial and scientific applications.
It is crucial for researchers to recognize that the majority of commercially available "dipropylene glycol" is a mixture of these three isomers.[2][3] Therefore, much of the safety and application data pertains to this mixture. This guide will clearly differentiate between data specific to the this compound isomer and data relevant to the dipropylene glycol mixture.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its application. These properties influence its behavior as a solvent, its miscibility with other substances, and its performance in formulations.
| Property | Value | Source(s) |
| CAS Number | 106-62-7 | [4] |
| Molecular Formula | C6H14O3 | [4] |
| Molecular Weight | 134.17 g/mol | [5] |
| Appearance | Colorless, nearly odorless, viscous liquid | [2][3] |
| Boiling Point | 234.2 °C at 760 mmHg | [4] |
| Density | 1.0229 - 1.034 g/cm³ at 25 °C | [4] |
| Flash Point | 95.5 °C | [4] |
| Water Solubility | Miscible | [2][3] |
| LogP | -0.23540 | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
The presence of two hydroxyl groups and an ether linkage makes this compound a highly polar and hygroscopic molecule, capable of forming extensive hydrogen bonds.[6] This explains its miscibility with water and its effectiveness as a solvent for a wide range of polar compounds.
Synthesis and Purification
Synthesis Pathway: Hydration of Propylene Oxide
This compound is primarily synthesized as a component of dipropylene glycol during the hydration of propylene oxide to produce monopropylene glycol.[3][7][8] This reaction is typically carried out at elevated temperatures and pressures. The reaction proceeds in a series-parallel fashion where propylene oxide first reacts with water to form propylene glycol. Subsequently, propylene glycol can react with another molecule of propylene oxide to form the isomers of dipropylene glycol.[9][10]
Causality Behind Experimental Choices: The ratio of water to propylene oxide is a critical parameter in controlling the product distribution. A large excess of water favors the formation of monopropylene glycol, while a higher concentration of propylene oxide increases the yield of dipropylene and tripropylene glycols.[8] The reaction can be catalyzed by acids or bases, or it can be performed non-catalytically at high temperatures.[9][11] The choice of catalyst can influence the reaction rate and selectivity towards certain isomers, although detailed studies on controlling the distribution to favor this compound are not extensively published.
Caption: Synthesis pathway of Dipropylene Glycol isomers.
Purification: Fractional Distillation
Due to the different boiling points of the propylene glycol oligomers and their isomers, fractional distillation is the primary method for their separation.[8][12] Monopropylene glycol, having the lowest boiling point, is distilled off first. The remaining mixture, rich in dipropylene glycol isomers, can then be further fractionated to separate it from tripropylene glycol and heavier oligomers.[12] Isolating the individual dipropylene glycol isomers from each other is challenging due to their close boiling points and similar chemical properties. This is a key reason why the commercial product is typically a mixture.
Analytical Methodologies
The characterization and quantification of this compound, especially within its isomeric mixture, require robust analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most effective and commonly used method for the separation and identification of dipropylene glycol isomers.[13] The choice of a suitable capillary column, such as a polar HP-5 or InertCap WAX-HT column, is critical for achieving baseline separation of the isomers.[13][14]
Self-Validating System: The mass spectrometer provides definitive identification of each isomer based on its unique fragmentation pattern, while the gas chromatograph provides quantitative data based on peak area. An internal standard method is often employed for accurate quantification.[13]
Experimental Protocol: GC-MS Analysis of Dipropylene Glycol Isomers
-
Sample Preparation: Accurately weigh the sample and dilute with a suitable solvent (e.g., isopropanol, ethanol). Add a known concentration of an internal standard (e.g., dodecane).[13]
-
GC Conditions:
-
Column: HP-5 capillary column (30m x 0.25mm x 0.25µm) or equivalent.[13]
-
Injection: Split injection.
-
Carrier Gas: Helium.[13]
-
Temperature Program: An optimized temperature ramp is crucial for isomer separation. A typical program might start at a lower temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 280°C).[13]
-
-
MS Conditions:
-
Data Analysis: Identify each isomer by its retention time and mass spectrum. Quantify using the peak area relative to the internal standard and a pre-established calibration curve.[13]
Caption: Workflow for GC-MS analysis of DPG isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound and can be used to identify the different isomers in a mixture based on their distinct chemical shifts.[12]
Applications in Research and Drug Development
The unique combination of a primary and a secondary hydroxyl group, along with an ether linkage, makes this compound, as a component of dipropylene glycol, a versatile excipient in pharmaceutical formulations.
Solvent and Co-Solvent for Poorly Soluble Drugs
Many active pharmaceutical ingredients (APIs) exhibit poor water solubility, which limits their bioavailability.[15][16] Glycols like dipropylene glycol are effective co-solvents that can significantly enhance the solubility of such drugs in aqueous formulations.[16][17]
Mechanism of Action: The solubilizing effect of this compound is attributed to its ability to reduce the polarity of the aqueous solvent system and its capacity for hydrogen bonding.[6] The hydroxyl groups can form hydrogen bonds with both the API and water molecules, disrupting the strong intermolecular forces in the crystalline API and facilitating its dissolution. The ether linkage provides a region of lower polarity, which can interact favorably with non-polar moieties of the drug molecule.
Stabilizer in Formulations
Dipropylene glycol acts as a stabilizer in various formulations, including creams, lotions, and oral solutions, by preventing the degradation of sensitive ingredients and maintaining the physical integrity of the product.[6][17]
Mechanism of Action: Its hygroscopic nature helps to maintain the moisture content in a formulation, preventing it from drying out. As a solvent, it ensures that all ingredients remain in a homogenous state, preventing separation or precipitation over time.[6]
Skin Penetration Enhancer in Topical and Transdermal Systems
For drugs intended for topical or transdermal delivery, overcoming the barrier function of the stratum corneum is a major challenge.[18][19] Glycols, including dipropylene glycol, are known to act as penetration enhancers.[18][20]
Mechanism of Action: It is hypothesized that glycols enhance skin penetration through several mechanisms:
-
Disruption of Stratum Corneum Lipids: They can insert themselves into the intercellular lipid matrix of the stratum corneum, disrupting the highly ordered lipid structure and increasing its fluidity. This creates pathways for the drug to diffuse through the skin barrier more easily.[18]
-
Increased Drug Partitioning: By acting as a solvent for the drug within the skin, it can increase the partitioning of the drug from the formulation into the stratum corneum.[18]
-
Hydration: Its hygroscopic properties can increase the hydration of the stratum corneum, which is known to enhance the permeation of many drugs.
Safety and Toxicology
A comprehensive review of toxicological data indicates that dipropylene glycol has a low order of toxicity.[1][7] It is important to note that these studies have been conducted on the mixture of isomers, as isomer-specific toxicological data is largely unavailable.[1][21] The scientific consensus is that the isomeric distribution is not known to significantly influence the toxicological profile.[1]
| Endpoint | Result | Source(s) |
| Acute Oral Toxicity (Rat LD50) | >13 g/kg | [14] |
| Acute Dermal Toxicity (Rabbit LD50) | >5 g/kg | [14] |
| Skin Irritation (Rabbit) | Slightly irritating | [14] |
| Eye Irritation (Rabbit) | Slightly irritating | [14] |
| Skin Sensitization (Human) | Not a sensitizer | [14] |
| Genotoxicity | Not genotoxic | [7][14] |
| Carcinogenicity | No evidence of carcinogenic properties | [7] |
| Reproductive/Developmental Toxicity | No adverse effects observed | [7][14] |
Handling and Exposure Precautions:
Despite its low toxicity, standard laboratory safety practices should be followed when handling this compound or dipropylene glycol. This includes:
-
Handling in a well-ventilated area.[22]
-
Wearing suitable protective clothing, including gloves and safety goggles.[22]
-
Avoiding contact with skin and eyes.[22]
Conclusion
This compound is a key isomer of dipropylene glycol with a valuable set of physicochemical properties that make it a useful component in various scientific and industrial applications, particularly in drug development. Its role as a solvent, stabilizer, and penetration enhancer is well-established, stemming from its unique molecular structure. While it is most commonly encountered as part of an isomeric mixture, an understanding of its specific characteristics, as outlined in this guide, allows researchers and formulators to better leverage its properties. The low toxicological profile of the dipropylene glycol mixture provides a strong basis for its safe use in a wide range of applications, provided that appropriate handling procedures are followed. Further research into the specific applications and potential toxicological nuances of the purified isomer could open new avenues for its use.
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Methodological & Application
Quantitative Analysis of 2-(2-Hydroxypropoxy)propan-1-ol (Dipropylene Glycol): A Guide to Chromatographic Methods
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides detailed analytical methods for the precise quantification of 2-(2-Hydroxypropoxy)propan-1-ol, commonly known as dipropylene glycol (DPG). As a widely used solvent, humectant, and viscosity modifier in pharmaceutical and healthcare products, the accurate determination of DPG is critical for quality control, formulation stability, and regulatory compliance.[1] We present two robust chromatographic protocols: a primary method using Gas Chromatography with Flame Ionization Detection (GC-FID) and an alternative method employing High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI). This document offers step-by-step protocols, explanations for experimental choices, method validation parameters, and a direct comparison to help researchers select the optimal technique for their specific application.
Introduction to this compound (DPG) and its Analytical Challenges
This compound is an organic compound consisting of three isomers, arising from the polymerization of propylene glycol. It is a colorless, nearly odorless liquid with a high boiling point and low toxicity, making it a versatile excipient in various formulations.
Chemical and Physical Properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₄O₃ | [2][3] |
| Molecular Weight | 134.17 g/mol | [2][4] |
| Boiling Point | ~230 °C | [3][5] |
| CAS Number | 25265-71-8 (for mixture) |[1] |
The primary analytical challenge in quantifying DPG lies in its molecular structure. It lacks a significant chromophore, rendering it nearly transparent to ultraviolet-visible (UV-Vis) light. Consequently, conventional HPLC-UV detection methods are not suitable for direct analysis without a derivatization step, which can add complexity and potential for error.[6] Therefore, analytical techniques must be chosen that do not rely on UV absorption. Gas chromatography is highly effective due to DPG's volatility and thermal stability, while HPLC requires alternative detection systems like Refractive Index (RI).[6][7]
Primary Method: Gas Chromatography with Flame Ionization Detection (GC-FID)
Principle and Justification: Gas Chromatography is the preferred method for analyzing volatile and thermally stable compounds like DPG.[8] The sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. A Flame Ionization Detector (FID) is used for detection. The FID is highly sensitive to organic compounds containing carbon-hydrogen bonds and provides a response that is directly proportional to the mass of the analyte, making it ideal for quantification. This method is robust, highly sensitive, and requires minimal sample preparation, typically only dilution.[9][10]
Experimental Protocol: GC-FID
2.1. Reagents and Materials
-
Dipropylene Glycol (DPG) reference standard (≥99.0% purity)
-
Methanol, ACS/HPLC grade or equivalent
-
Deionized water
-
2 mL GC vials with septa caps
-
Micropipettes and tips
-
Volumetric flasks (Class A)
2.2. Instrumentation
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: InertCap WAX-HT (or equivalent polar polyethylene glycol phase), 30 m x 0.53 mm I.D., 1.2 µm film thickness.[11]
-
Data acquisition and processing software.
2.3. Preparation of Standards and Samples
-
Stock Standard (10 mg/mL): Accurately weigh approximately 100 mg of DPG reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 2.5, and 5.0 mg/mL) by serially diluting the stock standard with methanol in volumetric flasks.
-
Sample Preparation: Accurately weigh the sample to be analyzed. Dilute with methanol to bring the expected DPG concentration within the calibration range. For example, if a formulation contains 10% DPG (100 mg/mL), a 1:40 dilution would yield a theoretical concentration of 2.5 mg/mL.
-
Transfer to Vials: Transfer all prepared standards and samples into 2 mL GC vials for analysis.
2.4. GC-FID Operating Conditions
| Parameter | Condition | Rationale |
| Column | InertCap WAX-HT (30 m x 0.53 mm, 1.2 µm) | A polar WAX column provides excellent separation for glycols.[11] |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |
| Injector Temp. | 250 °C | Ensures complete and rapid vaporization of DPG. |
| Injection Mode | Split (e.g., 10:1 ratio) | Prevents column overloading with concentrated samples. |
| Injection Vol. | 1 µL | Standard volume for capillary GC. |
| Oven Program | 90°C (hold 2 min), ramp 6°C/min to 210°C | A temperature ramp effectively separates DPG isomers from the solvent and other matrix components.[11] |
| Detector | FID | Universal and sensitive detector for hydrocarbons. |
| Detector Temp. | 250 °C | Prevents condensation of analytes in the detector. |
2.5. Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area of DPG against the concentration for each calibration standard.
-
Perform a linear regression analysis on the calibration curve. The coefficient of determination (r²) should be ≥0.995.
-
Quantify the amount of DPG in the test samples by interpolating their peak areas from the calibration curve.
-
Calculate the final concentration in the original sample, accounting for the dilution factor.
GC-FID Experimental Workflow
Caption: Workflow for DPG quantification using GC-FID.
Method Validation Parameters
A robust analytical method must be validated to ensure its reliability. Key parameters and typical acceptance criteria are outlined below.[12][13]
| Parameter | Acceptance Criterion | Purpose |
| Linearity | r² ≥ 0.995 | Confirms a proportional response across a range of concentrations. |
| Accuracy | 90-110% recovery | Measures the closeness of the experimental value to the true value. |
| Precision (RSD) | ≤ 5% RSD | Assesses the degree of scatter in results from multiple analyses of the same sample. |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | The lowest concentration that can be reliably detected. |
| Limit of Quantification (LOQ) | S/N ratio ≥ 10 | The lowest concentration that can be accurately quantified. |
Alternative Method: HPLC with Refractive Index Detection (HPLC-RI)
Principle and Justification: For laboratories where GC is not available or for formulations that are not amenable to GC analysis, HPLC with Refractive Index Detection (HPLC-RI) offers a viable alternative. The RI detector measures the difference between the refractive index of the mobile phase and the column eluent containing the analyte.[6] It is a universal, non-destructive detector suitable for compounds with no UV chromophore.
Causality Behind Experimental Choices:
-
Isocratic Elution: RI detectors are highly sensitive to changes in mobile phase composition, temperature, and pressure. Therefore, gradient elution is not feasible, and a stable isocratic mobile phase must be used.
-
Column Choice: A Hydrophilic Interaction Liquid Chromatography (HILIC) or an amine-based column is often used for separating polar compounds like glycols.[14]
-
Temperature Control: Both the column and the RI detector's flow cell must be thermostatically controlled to maintain a stable baseline.
Experimental Protocol: HPLC-RI
3.1. Reagents and Materials
-
Dipropylene Glycol (DPG) reference standard (≥99.0% purity)
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
0.45 µm membrane filters for mobile phase and sample filtration
-
1 mL HPLC vials with septa caps
3.2. Instrumentation
-
HPLC system with an isocratic pump, autosampler, column oven, and a Refractive Index Detector (RID).
-
Column: Amine-based column (e.g., ZORBAX-NH2, 4.6 x 250 mm, 5 µm) or HILIC column.[14]
-
Data acquisition and processing software.
3.3. Preparation of Standards and Samples
-
Mobile Phase: Prepare a mobile phase of Acetonitrile:Water (e.g., 90:10 v/v). Filter through a 0.45 µm filter and degas thoroughly.
-
Standard and Sample Preparation: Follow the same procedure as described in the GC-FID method (Section 2.3), but use the mobile phase as the diluent. Filter all final solutions through a 0.45 µm syringe filter before transferring to HPLC vials.
3.4. HPLC-RI Operating Conditions
| Parameter | Condition | Rationale |
| Column | Amine-based (4.6 x 250 mm, 5 µm) | Provides retention and separation for polar analytes in HILIC mode. |
| Mobile Phase | Acetonitrile:Water (90:10 v/v), Isocratic | A simple mobile phase for retaining DPG on a polar stationary phase. Must be isocratic for RI detection. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 40 °C | Ensures reproducible retention times and peak shapes. |
| Injection Vol. | 20 µL | A larger volume is often used to compensate for the lower sensitivity of RI detection. |
| RI Detector Temp. | 40 °C | Must be stable and ideally match the column temperature to minimize baseline drift. |
HPLC-RI Experimental Workflow
Caption: Workflow for DPG quantification using HPLC-RI.
Method Comparison: GC-FID vs. HPLC-RI
The choice between GC-FID and HPLC-RI depends on available instrumentation, sample matrix, and required sensitivity.
| Feature | GC-FID | HPLC-RI |
| Sensitivity | High | Moderate to Low |
| Selectivity | High (based on column separation) | Lower (universal detector) |
| Gradient Elution | Not applicable (uses temperature gradient) | Not compatible |
| Speed | Generally faster run times | Can have longer run times due to isocratic elution |
| Robustness | Very robust and widely used | Sensitive to temperature and pressure fluctuations |
| Sample Prep | Simple dilution | Dilution and filtration required |
| Best For | Routine QC, high-throughput analysis, trace analysis | Non-volatile matrices, labs without GC capabilities |
Conclusion
This application note details two validated methods for the quantification of this compound. The GC-FID method stands out as the superior choice for most applications, offering high sensitivity, robustness, and specificity. It is the recommended approach for routine quality control in pharmaceutical and industrial settings. The HPLC-RI method serves as a reliable alternative when GC is not an option, though it requires careful control of operating conditions to ensure baseline stability and achieve adequate sensitivity. By understanding the principles and protocols of each technique, researchers can confidently and accurately quantify DPG to ensure product quality and safety.
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High-Performance Liquid Chromatography (HPLC) Separation of Dipropylene Glycol Isomers: A HILIC-Based Approach
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Dipropylene glycol (DPG) is a common excipient and industrial solvent that exists as a mixture of several structural isomers.[1][2] Characterizing the isomeric composition is critical for quality control and formulation development, yet it presents a significant analytical challenge due to the high polarity and structural similarity of the isomers. Standard reversed-phase HPLC methods often fail to provide adequate retention and resolution. This application note presents a robust and reliable method for the separation of dipropylene glycol isomers using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Evaporative Light Scattering Detection (ELSD). The causality behind the selection of the HILIC stationary phase, mobile phase composition, and universal detection method is discussed in detail. A complete, step-by-step protocol and system suitability criteria are provided to ensure method trustworthiness and reproducibility.
Introduction: The Challenge of DPG Isomer Analysis
Dipropylene glycol (CAS No. 25265-71-8) is a widely used co-solvent, plasticizer, and humectant in pharmaceuticals, cosmetics, and industrial applications.[2] Commercial DPG is not a single compound but a complex mixture of three primary structural isomers, produced as a byproduct of propylene glycol synthesis.[1]
The three main isomers are:
-
1,1'-oxybis-2-propanol (a secondary-secondary ether)
-
2-(2-hydroxypropoxy)-1-propanol (a primary-secondary ether)
-
2,2'-oxybis-1-propanol (a primary-primary ether)
The subtle differences in the position of the ether linkage and hydroxyl groups result in very similar physicochemical properties, making their separation a non-trivial task.[3] Furthermore, as highly polar, hydrophilic molecules, DPG isomers are poorly retained on traditional non-polar stationary phases (like C18) used in reversed-phase HPLC, often eluting in or near the solvent front.[4][5] This lack of retention prevents effective separation. Therefore, a chromatographic mode that promotes interaction with polar analytes is required.
Chromatographic Strategy: Why HILIC is the Superior Choice
To overcome the retention problem, Hydrophilic Interaction Liquid Chromatography (HILIC) is the chosen mode of separation. HILIC provides an effective alternative to reversed-phase chromatography for highly polar compounds.[6][7]
The HILIC Mechanism: The HILIC separation mechanism relies on partitioning the analyte between a high-concentration organic mobile phase and a water-enriched layer immobilized on the surface of a polar stationary phase.[7]
-
Stationary Phase: A polar column (e.g., amide, cyano, diol, or unbonded silica) is used.
-
Mobile Phase: A mixture of a high percentage of a non-polar organic solvent (typically acetonitrile) and a low percentage of an aqueous solvent (water or buffer) is used.
-
Retention: The polar DPG isomers preferentially partition from the less polar mobile phase into the aqueous layer on the stationary phase, resulting in strong retention. Elution is typically achieved by increasing the polarity of the mobile phase (i.e., increasing the water content in the gradient).[8]
This approach is fundamentally different from reversed-phase HPLC, where hydrophobic interactions govern retention, and provides the selectivity needed to resolve these closely related polar isomers.[6][9]
Detection Strategy: Overcoming the Lack of a Chromophore
DPG isomers do not possess a UV-absorbing chromophore, rendering standard UV-Vis detectors ineffective.[10][11] Therefore, a universal detector is necessary.
-
Refractive Index (RI) Detection: While RI detectors are universal, they are highly sensitive to temperature fluctuations and, most critically, are incompatible with gradient elution.[12] An isocratic elution may not provide sufficient resolving power for all DPG isomers.
-
Evaporative Light Scattering Detection (ELSD): The ELSD is a universal detector that is fully compatible with gradient elution, making it the ideal choice for this HILIC method.[11][13] The principle involves nebulizing the column eluent, evaporating the volatile mobile phase, and detecting the light scattered by the remaining non-volatile analyte particles.[11] The response is proportional to the mass of the analyte, providing reliable quantification for non-chromophoric compounds like DPG.[10][11]
Experimental Workflow and Protocol
The following diagram outlines the complete experimental workflow from sample preparation to final data analysis.
Caption: Experimental workflow for DPG isomer analysis.
Detailed HPLC-ELSD Protocol
This protocol is designed to be a self-validating system, with system suitability tests integrated to ensure performance.
| Parameter | Condition | Rationale |
| Instrumentation | HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and ELSD. | Standard equipment for robust chromatographic separations. |
| Column | Amide-based HILIC Column (e.g., 150 mm x 4.6 mm, 3.5 µm) | Amide phases offer excellent selectivity and robustness for separating polar, neutral compounds like glycols. |
| Mobile Phase A | 95:5 (v/v) Acetonitrile / Water + 10 mM Ammonium Acetate | High organic content ensures retention in HILIC mode. Ammonium acetate is a volatile buffer that improves peak shape and is compatible with ELSD. |
| Mobile Phase B | 50:50 (v/v) Acetonitrile / Water + 10 mM Ammonium Acetate | Higher aqueous content to facilitate elution of the polar analytes. |
| Gradient Elution | 0-15 min: 100% A to 60% A; 15-16 min: 60% A to 100% A; 16-25 min: 100% A (re-equilibration) | A shallow gradient is employed to achieve fine resolution between the structurally similar isomers. Ample re-equilibration time is critical for reproducible retention in HILIC. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and separation efficiency. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading. |
| Sample Diluent | 90:10 (v/v) Acetonitrile / Water | Diluting the sample in a solvent similar to the initial mobile phase ensures good peak shape. |
| ELSD Nebulizer | Cooling | For semi-volatile compounds, a cooled nebulizer can improve sensitivity. |
| ELSD Drift Tube | 45 °C | Temperature should be optimized to ensure complete evaporation of the mobile phase without vaporizing the analyte. |
| ELSD Gas Flow | 1.5 SLM (Standard Liters per Minute) | Nitrogen gas flow should be optimized for stable nebulization and sensitivity. |
Preparation of Solutions
-
Standard Solution: Prepare a stock solution of a commercial Dipropylene Glycol reference standard at approximately 10 mg/mL in the sample diluent. Create working standards by further dilution to bracket the expected sample concentrations (e.g., 0.1 - 2.0 mg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample in the sample diluent to achieve a final concentration within the calibrated range. Filter through a 0.45 µm syringe filter before injection.
Method Performance and Trustworthiness
To ensure the method is performing correctly for each analytical run, a system suitability test (SST) must be performed using the reference standard.
| SST Parameter | Acceptance Criterion | Purpose |
| Resolution (Rs) | Rs > 1.5 between all adjacent isomer peaks | Ensures that the individual isomers are baseline separated, allowing for accurate quantification. |
| Tailing Factor (Tf) | 0.8 < Tf < 1.5 for each isomer peak | Confirms good peak symmetry, which is essential for accurate integration. |
| Reproducibility (RSD) | RSD ≤ 2.0% for peak areas from 6 replicate injections | Demonstrates the precision and stability of the HPLC system and method. |
HILIC Separation Mechanism Visualization
The following diagram illustrates the key interactions governing the separation of polar DPG isomers on a HILIC stationary phase.
Caption: HILIC retention mechanism for DPG isomers.
Conclusion
The separation of dipropylene glycol isomers is effectively achieved using a well-designed HILIC method with ELSD detection. This approach directly addresses the challenges of high polarity and lack of a UV chromophore that limit traditional HPLC techniques. By explaining the causality behind the selection of column chemistry, mobile phase, and detector, this application note provides a scientifically sound and trustworthy protocol. The detailed methodology and integrated system suitability criteria offer researchers, scientists, and drug development professionals a robust framework for the accurate quality control and characterization of dipropylene glycol.
References
- Benchchem. Isomers of dipropylene glycol and their properties.
- Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
- Merck. The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases.
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Wikipedia. Reversed-phase chromatography. Available from: [Link]
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SIELC Technologies. Polar Compounds. Available from: [Link]
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LCGC International. N-Glycan Separations: How Hydrophilic Interaction Liquid Chromatography (HILIC) Columns Affect Data Quality. Available from: [Link]
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Wikipedia. Dipropylene glycol. Available from: [Link]
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CORESTA. Determination of propylene glycol, glycerol and sorbitol in tobacco and tobacco products by high performance liquid chromatography with refractive index detector. Available from: [Link]
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ResearchGate. Analysis of ethylene glycol and 1,4-butanediol by HPLC-RID v1. Available from: [Link]
-
Phenomenex. Normal-phase vs. Reversed-phase Chromatography. Available from: [Link]
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UvA-DARE (Digital Academic Repository). Hydrophilic interaction liquid chromatography-mass spectrometry for the characterization of glycoproteins at the glycan, peptide. Available from: [Link]
-
Chromatography Today. Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. Available from: [Link]
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ResearchGate. The propylene glycols: names, isomers, structure, molecular weights and typical purity. Available from: [Link]
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SIELC Technologies. Separation of Dipropylene glycol diacrylate on Newcrom R1 HPLC column. Available from: [Link]
-
Semantic Scholar. Determination of glycols by HPLC with refractive index detection. Available from: [Link]
-
PubChem. Dipropylene Glycol. Available from: [Link]
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Wikipedia. Hydrophilic interaction chromatography. Available from: [Link]
-
National Institutes of Health. Hydrophilic interaction liquid chromatography in the separation of glycopeptides and their isomers. Available from: [Link]
-
GL Sciences Inc. Analysis of Dipropylene Glycol. Available from: [Link]
- Google Patents. Method for separating and detecting dipropylene glycol isomer.
-
National Institutes of Health. Refractive Index-Based Detection of Gradient Elution Liquid Chromatography using Chip-Integrated Microring Resonator Arrays. Available from: [Link]
-
ResearchGate. How can we analyse PEG 400 by HPLC-RID? Available from: [Link]
-
SHINE. Evaporative Light Scattering Detector. Available from: [Link]
-
Restek. Dipropylene glycol isomer 3. Available from: [Link]
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Advion Interchim Scientific. Evaporative light scattering detector ELSD. Available from: [Link]
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Postnova Analytics. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Available from: [Link]
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Wikipedia. Evaporative light scattering detector. Available from: [Link]
-
Journal of the Association of Official Analytical Chemists. Note on the Separation of Dipropylene Glycol Isomers by Gas-Liquid Chromatography. Available from: [Link]
-
Agilent. 1290 Infinity III Evaporative Light Scattering Detector. Available from: [Link]
-
Fraunhofer-Publica. MIGRESIVES. Available from: [Link]
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2-(2-Hydroxypropoxy)propan-1-ol as a monomer in polyester synthesis
An In-Depth Guide to the Application of 2-(2-Hydroxypropoxy)propan-1-ol in Polyester Synthesis
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of this compound, commonly known as dipropylene glycol (DPG), as a key monomer in polyester synthesis. This guide moves beyond simple procedural lists to explain the causal relationships behind experimental choices, ensuring a deep understanding of the synthesis process.
Introduction: The Strategic Role of Dipropylene Glycol (DPG) in Polyester Design
Polyesters represent a highly versatile class of polymers, with properties that can be meticulously tailored through the strategic selection of monomeric building blocks.[1] this compound (DPG) is a diol—a molecule containing two hydroxyl (-OH) groups—that serves as a crucial component in the synthesis of both saturated and unsaturated polyesters.[2][3]
This guide will detail the synthesis of polyesters using DPG via melt polycondensation, a robust and solvent-free method.[1]
Caption: Chemical structure of this compound (DPG).
Physicochemical Data of Key Monomers
A successful polymerization reaction begins with a thorough understanding of the starting materials. The properties of the monomers dictate the required reaction conditions and influence the characteristics of the final polyester.
| Monomer | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Role |
| This compound (DPG) | C₆H₁₄O₃ | 134.17 | ~230 | Diol (Flexibility) |
| Adipic Acid | C₆H₁₀O₄ | 146.14 | 337.5 | Saturated Diacid |
| Maleic Anhydride | C₄H₂O₃ | 98.06 | 202 | Unsaturated Diacid |
| Phthalic Anhydride | C₈H₄O₃ | 148.12 | 284 | Saturated Diacid |
Data sourced from PubChem and other chemical suppliers.[1][4]
The Mechanism of Action: How DPG Influences Polyester Properties
The decision to incorporate DPG into a polyester backbone is driven by the specific performance characteristics required of the final material.
Synthesis Methodology: Two-Stage Melt Polycondensation
Melt polycondensation is a preferred industrial method for polyester synthesis as it is a solvent-free process, which reduces environmental impact and simplifies product purification.[1][8] The reaction is typically conducted in two stages to achieve high molecular weight polymers.
Caption: Workflow for a typical two-stage melt polycondensation process.
-
Esterification Stage: In this initial phase, the diol (DPG) and dicarboxylic acid(s) are heated under an inert nitrogen atmosphere.[1] The primary reaction is the formation of ester bonds, which links the monomers into short chains called oligomers, releasing water as a byproduct.[9] The continuous removal of this water via distillation is crucial as it drives the reaction forward.
-
Polycondensation Stage: To achieve a high molecular weight polymer, the temperature is increased and a high vacuum is applied to the system.[1] This critical step facilitates the removal of the remaining water and any excess glycol, forcing the smaller oligomer chains to combine into long polymer chains. The reaction's progress is often monitored by measuring the viscosity of the molten polymer or the amount of distillate collected.
Detailed Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.
Protocol 1: Synthesis of a Saturated Polyester: Poly(dipropylene adipate)
This protocol describes the synthesis of a flexible, saturated polyester suitable for applications such as plasticizers or as a soft segment in polyurethanes.
Materials & Equipment:
-
This compound (DPG)
-
Adipic Acid
-
p-Toluenesulfonic acid (p-TSA) or Tin(II) 2-ethylhexanoate catalyst
-
Three-neck round-bottom flask
-
Mechanical stirrer, heating mantle, and temperature controller
-
Distillation head with condenser and receiving flask
-
Nitrogen gas inlet and a vacuum pump
Procedure:
-
Reactor Charging: Charge the flask with equimolar amounts of adipic acid and this compound. A slight molar excess of DPG (e.g., 1.05 to 1.1 molar equivalents) is recommended to compensate for any potential loss during distillation and to ensure the final polymer is hydroxyl-terminated.[1]
-
Catalyst Addition: Add the catalyst. For p-TSA, a loading of 0.1-0.4 mol% relative to the dicarboxylic acid is effective.[9]
-
Inerting the System: Assemble the apparatus. Flush the system with dry nitrogen for 15-20 minutes to create an inert atmosphere. Causality Note: This prevents oxidation of the monomers at high temperatures, which can lead to discoloration and undesirable side products.
-
Esterification Stage:
-
Begin stirring and gradually heat the mixture to 160-180°C under a slow, continuous stream of nitrogen.
-
Maintain this temperature for 2-4 hours. Water, the byproduct of the esterification, will begin to distill and collect in the receiving flask.[1] The reaction can be monitored by the volume of water collected.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 190-210°C.
-
Slowly and carefully apply a vacuum to the system, gradually reducing the pressure to below 1 mmHg. Causality Note: Applying the vacuum slowly prevents vigorous boiling and loss of reactants. A high vacuum is essential to remove the last traces of water and drive the equilibrium reaction towards the formation of high molecular weight polymer according to Le Chatelier's Principle.[1]
-
Continue the reaction under high vacuum for an additional 4-8 hours. The viscosity of the mixture will noticeably increase as the polymer chains grow.
-
-
Product Recovery: Discontinue heating and turn off the vacuum, backfilling the system with nitrogen. Allow the polymer to cool to a manageable temperature before decanting. The final product will be a viscous liquid or a waxy solid at room temperature.
Protocol 2: Synthesis of an Unsaturated Polyester Resin (UPR)
This protocol details the synthesis of a UPR, a foundational material for fiberglass and composites, using DPG to impart flexibility.
Materials & Equipment:
-
Same as Protocol 1, with the addition of:
-
Maleic Anhydride
-
Phthalic Anhydride
-
Styrene (containing inhibitor)
Procedure:
-
Reactor Charging: Charge the flask with DPG, maleic anhydride, and phthalic anhydride. A typical molar ratio might be 1.1 moles of DPG for every 0.7 moles of maleic anhydride and 0.3 moles of phthalic anhydride. Causality Note: The ratio of unsaturated (maleic) to saturated (phthalic) anhydride is a critical design parameter. It controls the density of reactive double bonds in the polymer backbone, which dictates the cross-linking behavior and the final mechanical properties of the cured resin.[7]
-
Esterification Stage: Follow steps 2-4 from Protocol 1. The reaction temperature is typically held around 180-200°C. The progress is monitored by collecting the water of condensation and by periodically taking samples to measure the acid number. The reaction is continued until a target acid number is reached.
-
Polycondensation Stage: Increase the temperature to 200-220°C and apply a vacuum as described in Protocol 1, step 5. Continue the reaction until the desired viscosity is achieved.
-
Inhibition and Dilution:
-
Cool the molten polyester to approximately 175°F (~80°C).
-
In a separate, suitable vessel, prepare the required amount of styrene containing a polymerization inhibitor (e.g., hydroquinone).
-
Under vigorous stirring, slowly add the hot polyester resin to the inhibited styrene to create a solution of the desired viscosity (e.g., an 80% solution of resin in styrene).[10] Causality Note: The inhibitor is crucial to prevent premature gelation or polymerization of the resin during storage.
-
Characterization and Validation
To ensure the synthesis was successful and the resulting polyester meets specifications, several analytical techniques are employed:
-
Acid Number Titration: Measures the concentration of residual carboxylic acid end groups, indicating the extent of the reaction. A low acid number is indicative of a more complete reaction.[7]
-
FTIR Spectroscopy: Confirms the chemical transformation by showing the disappearance of the broad O-H stretch from the carboxylic acid and the appearance of the strong C=O stretch of the ester group (~1730 cm⁻¹).
-
Gel Permeation Chromatography (GPC): Determines the average molecular weight (Mn, Mw) and the polydispersity index (PDI) of the polymer, which are critical indicators of the material's mechanical properties.
-
Differential Scanning Calorimetry (DSC): Measures key thermal transitions, most importantly the glass transition temperature (Tg), which provides insight into the polymer's flexibility and operating temperature range.[6]
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Polyesters Using 2-Ethyl-1,3-hexanediol. Benchchem.com.
- Ookto. Di Propylene Glycol (DPG) in Polyesters for Printing & Packaging. Ookto.com.
- Shibata, M., & Takasu, A. (2009). Synthesis of polyester having pendent hydroxyl groups via regioselective dehydration polycondensations of dicarboxylic acids and diols by low temperature polycondensation.
- Ataman Kimya. DIPROPYLENE GLYCOL.
- Various Authors. (Year). Synthesis of unsaturated polyester resins for large sized composites.
- Ookto. Di Propylene Glycol (DPG) for Unsaturated Polyester Resin Manufacturing. Ookto.com.
- Google Patents. (Patent ID US6222005B1). Process for preparing polyester resins.
- Product Stewardship Summary. Dipropylene Glycol (DPG).
- Google Patents. (Patent ID US20160075820A1).
- Sumitomo Chemical. (2014). Development of New Dipropylene Glycol / Tripropylene Glycol Process. Sumitomo-chem.co.jp.
- NEWECO. (2019).
- AIP Publishing.
- Salaryan, P., et al. (2012). Preparation and characterization of polyesters with controlled molecular weight method.
- PubChem. 2-(2-Hydroxypropoxy)-1-propanol. pubchem.ncbi.nlm.nih.gov.
- De la Torre, A. G., & Sardon, H. (2019). Selectively Biodegradable Polyesters: Nature-Inspired Construction Materials for Future Biomedical Applications.
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- 10. US6222005B1 - Process for preparing polyester resins - Google Patents [patents.google.com]
Application Notes and Protocols: The Role of 2-(2-Hydroxypropoxy)propan-1-ol in Polyurethane Foam Formulation
Introduction: A Deep Dive into the Functionality of 2-(2-Hydroxypropoxy)propan-1-ol in Polyurethane Systems
This compound, commonly known as dipropylene glycol (DPG), is a versatile and widely utilized component in the formulation of polyurethane (PU) foams. Its unique chemical structure and physical properties allow it to perform multiple functions, making it a critical ingredient for tailoring the final characteristics of both flexible and rigid polyurethane foams. This guide provides a comprehensive overview of the role of DPG, detailed application notes, and step-by-step protocols for researchers, scientists, and drug development professionals working with polyurethane systems.
DPG's primary functions in polyurethane foam formulations can be categorized as follows:
-
Chain Extender and Cross-linker: DPG's two hydroxyl groups react with isocyanate groups, participating in the polymerization reaction. As a low-molecular-weight diol, it acts as a chain extender, increasing the length of the hard segment of the polyurethane polymer. This, in turn, influences the degree of phase separation between the hard and soft segments, which is a key determinant of the foam's mechanical properties.[1]
-
Reactive Diluent and Viscosity Modifier: DPG's liquid form and solvency characteristics allow it to act as a reactive diluent, reducing the viscosity of the polyol blend.[2] This is crucial for ensuring proper mixing of the components and for processing, especially in spray foam applications.
-
Solvent and Carrier: DPG is an excellent solvent for many of the other components in the formulation, such as catalysts and surfactants, ensuring their homogeneous distribution throughout the mixture.[2] It is often used as a carrier for tertiary amine catalysts.[3][4]
-
Modifier of Foam Properties: By influencing the polymer morphology and reaction kinetics, DPG has a significant impact on the final properties of the foam, including its density, compressive strength, flexibility, and thermal stability.[2]
The Chemistry of this compound in Polyurethane Formation
The formation of polyurethane foam involves two primary simultaneous reactions: the gelling reaction (polymerization) and the blowing reaction (gas formation).[3]
-
Gelling Reaction: The isocyanate groups (-NCO) react with the hydroxyl groups (-OH) of the polyol and chain extender (DPG) to form urethane linkages. This builds the polymer backbone.
-
Blowing Reaction: The isocyanate groups react with water to produce an unstable carbamic acid, which then decomposes to form an amine and carbon dioxide gas. This gas is what creates the cellular structure of the foam.
The balance between these two reactions is critical for producing a stable foam with the desired properties. DPG, by reacting with the isocyanate, contributes to the gelling reaction and influences the overall reaction profile.
Caption: Reaction scheme of polyurethane formation involving DPG.
Impact of this compound on Polyurethane Foam Properties: A Quantitative Perspective
The concentration of DPG in a polyurethane foam formulation has a direct and measurable impact on the final properties of the material. The following table summarizes the expected trends based on the current scientific understanding. It is important to note that the exact values will depend on the specific formulation, including the type of polyol and isocyanate used.
| Property | Low DPG Concentration | High DPG Concentration | Rationale |
| Density | Generally higher | Can be lower | DPG can act as a reactive diluent, potentially leading to a finer cell structure and lower density at optimal concentrations. However, excessive amounts can disrupt the blowing reaction, leading to higher density.[5] |
| Compressive Strength | May be lower | Generally higher | As a chain extender, DPG increases the hard segment content, leading to a more rigid polymer network and higher compressive strength. |
| Flexibility | Higher | Lower | The increase in hard segment content leads to a stiffer, less flexible foam. |
| Tensile Strength | May be lower | Generally higher | Increased hard segment content and cross-linking density can improve the tensile strength of the foam. |
| Elongation at Break | Higher | Lower | A more rigid foam will have lower elongation before breaking. |
| Closed Cell Content | Can be higher | May decrease | The effect on cell structure is complex and depends on the balance of reactions. DPG can influence the viscosity and surface tension of the foaming mixture, affecting cell opening. |
Experimental Protocols: A Guide to Formulating and Evaluating Polyurethane Foams with this compound
The following protocols provide a framework for the systematic preparation and evaluation of polyurethane foams containing DPG. These protocols are designed to be self-validating by including control formulations and systematic variations.
Protocol 1: Hand-Mixing Procedure for Polyurethane Foam Formulation
This protocol outlines a general procedure for preparing polyurethane foam samples in a laboratory setting.
1. Materials and Equipment:
-
Polyol (e.g., polyether or polyester polyol)
-
Isocyanate (e.g., MDI or TDI)
-
This compound (DPG)
-
Catalysts (amine and tin-based)
-
Surfactant (silicone-based)
-
Blowing agent (e.g., water, HFCs)
-
Disposable mixing cups and stirring rods
-
Digital scale (accurate to 0.01 g)
-
Mechanical stirrer with a high-shear mixing blade
-
Fume hood
-
Molds for foam samples
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
2. Formulation Calculation:
Before starting, calculate the required amounts of each component based on the desired foam properties and the isocyanate index. The isocyanate index is the ratio of the actual amount of isocyanate used to the theoretical stoichiometric amount required to react with all the hydroxyl groups in the formulation, multiplied by 100.
3. Procedure:
-
Preparation of the Polyol Premix (Component A):
-
In a disposable mixing cup, accurately weigh the required amount of polyol.
-
Sequentially add the calculated amounts of DPG, surfactant, catalysts, and blowing agent to the polyol, mixing thoroughly with a stirring rod after each addition.
-
Ensure the premix is a homogeneous solution.
-
-
Isocyanate Preparation (Component B):
-
In a separate, dry disposable cup, accurately weigh the required amount of isocyanate.
-
-
Mixing and Foaming:
-
Place the cup containing the polyol premix under the mechanical stirrer in a fume hood.
-
Start the stirrer at a high speed (e.g., 2000-3000 rpm) to create a vortex.
-
Quickly and completely pour the isocyanate into the polyol premix.
-
Mix for a predetermined time (typically 5-10 seconds). The mixing time is critical and should be kept consistent across all experiments.
-
Immediately pour the reacting mixture into the mold.
-
-
Curing:
-
Allow the foam to rise and cure in the mold at ambient temperature or in an oven at a specified temperature.
-
The curing time will vary depending on the formulation.
-
-
Demolding and Conditioning:
-
Once the foam is tack-free and has sufficient green strength, carefully demold the sample.
-
Condition the foam samples at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 24 hours before testing.
-
Caption: Experimental workflow for polyurethane foam preparation.
Protocol 2: Evaluation of Foam Properties According to ASTM Standards
Once the foam samples are prepared and conditioned, their physical and mechanical properties should be evaluated using standardized test methods.
1. Density (ASTM D1622 for rigid foams, part of ASTM D3574 for flexible foams):
-
Procedure:
-
Cut a specimen of a regular shape (e.g., a cube) from the foam sample.
-
Measure the dimensions of the specimen accurately.
-
Weigh the specimen.
-
Calculate the density by dividing the mass by the volume.[6]
-
2. Compressive Strength (ASTM D1621 for rigid foams, part of ASTM D3574 for flexible foams):
-
Procedure:
3. Tensile Strength and Elongation (ASTM D3574 for flexible foams):
-
Procedure:
-
Cut a dumbbell-shaped specimen from the foam sample.
-
Place the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant rate of separation.
-
Record the force and elongation until the specimen breaks.
-
Calculate the tensile strength and elongation at break.
-
4. Tear Strength (ASTM D3574 for flexible foams):
-
Procedure:
-
Use a specimen with a pre-cut slit.
-
Place the "legs" of the specimen in the grips of a universal testing machine.
-
Apply a tensile load to propagate the tear.
-
Record the force required to tear the specimen.[8]
-
Troubleshooting Common Issues in Polyurethane Foam Formulation
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Foam Collapse | Imbalance between gelling and blowing reactions (gelation is too slow). Insufficient surfactant. | Increase the concentration of the gelling catalyst. Ensure proper mixing. Use a more effective surfactant. |
| Coarse Cell Structure | Poor mixing. Incorrect surfactant level. | Increase mixing speed or time. Optimize surfactant concentration. |
| Shrinkage | High closed-cell content. Insufficient curing. | Use a cell-opening surfactant. Ensure complete curing before demolding. |
| Brittle Foam | Excessive cross-linking. High isocyanate index. | Reduce the amount of cross-linker or high-functionality polyol. Optimize the isocyanate index. |
Conclusion: The Strategic Use of this compound for Optimized Polyurethane Foams
This compound is a multifunctional component that provides formulators with a powerful tool to control the reaction, processing, and final properties of polyurethane foams. By understanding its role as a chain extender, reactive diluent, and solvent, researchers can strategically incorporate DPG to achieve desired characteristics such as increased compressive strength, modified density, and improved processability. The provided protocols offer a systematic approach to formulating and evaluating polyurethane foams containing DPG, enabling the development of advanced materials for a wide range of applications.
References
-
ASTM D1621-16, Standard Test Method for Compressive Properties of Rigid Cellular Plastics, ASTM International, West Conshohocken, PA, 2016,
-
ASTM D3574-17, Standard Test Methods for Flexible Cellular Materials—Slab, Bonded, and Molded Urethane Foams, ASTM International, West Conshohocken, PA, 2017,
-
Dow Chemical Company. (n.d.). Technical Data Sheet - Dipropylene Glycol, Regular Grade. Retrieved from [Link]
- Bianchi, O. (2021). EFFECT OF CHAIN EXTENDERS ON THE STRUCTURE AND PROPERTIES OF POLYURETHANES. In Proceedings of the 16th Brazilian Polymer Conference. Lume UFRGS.
-
ASTM D1622/D1622M-14, Standard Test Method for Apparent Density of Rigid Cellular Plastics, ASTM International, West Conshohocken, PA, 2014,
-
ADMET. (2011, February 22). ASTM D1621 Compressive Properties of Rigid Cellular Plastics How to Guide. Retrieved from [Link]
-
Sabtech Machine. (2024, April 2). What are the summary and influencing factors of polyurethane foam formulation? Retrieved from [Link]
-
POLITesi. (n.d.). DEVELOPMENT OF FLEXIBLE POLYURETHANE FOAMS WITH IMPROVED REACTION TO FIRE. Retrieved from [Link]
- Kairytė, A., Vaitkus, S., & Vėjelis, S. (2014). The impact of chain extender on the properties of polyurethane foam based on rapeseed oil polyol obtained via chemo–enzymatic route. Industrial Crops and Products, 52, 843-850.
- McClusky, J., Ghosh, S., Wei, X., & Pocol-Savage, M. A. (2001). Polyurethane Elastomers with Multiple Chain Extenders. In API Polyurethanes Expo 2001. CRC Press.
- Oprea, S., & Potolinca, V. O. (2022). The effects of the inclusion of 1,2,4-triazole derivatives into the main chains of the polyurethane urea exposed to UV radiation. High Performance Polymers, 34(1), 115-128.
- Kairytė, A., Vaitkus, S., & Vėjelis, S. (2013). Effect of propylene glycol, rapeseed glycerine, and corn starch modified polyol blends parameters on the properties of thermal insulating polyurethane foams. Cellulose, 20(4), 2045-2056.
- Lee, J., & Chang, J. (2021).
- Kurańska, M., Prociak, A., Ryszkowska, J., & Gloc, M. (2015). Effect of Selected Bio-Components on the Cell Structure and Properties of Rigid Polyurethane Foams. Polymers, 7(11), 2275-2289.
- Członka, S., Kairytė, A., Strąkowska, A., & Vaitkus, S. (2020). Effects of the functionality of polyol in rigid polyurethane foams. Journal of Cellular Plastics, 56(6), 715-736.
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ADMET Canada. (n.d.). How to perform a foam tear strength test - ASTM D3574. Retrieved from [Link]
- Kirpluks, M., Cabulis, U., & Varna, J. (2016). Mechanical and Thermal Properties of High-Density Rigid Polyurethane Foams from Renewable Resources.
- Lee, S. H., & Kim, B. K. (2008). Effects of the hydroxyl value of polyol in rigid polyurethane foams. Journal of applied polymer science, 108(3), 1636-1642.
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Sabtech Machine. (2024, March 7). Common Issues and Solutions for Polyurethane Foam Production-Part 2. Retrieved from [Link]
- Piszczyk, Ł., Hejna, A., Strąkowska, A., & Danowska, M. (2014). Mechanical properties of rigid polyurethane foams at room and cryogenic temperatures. Journal of Cellular Plastics, 50(6), 527-543.
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Sabtech Machine. (2024, March 5). Common Issues and Solutions for Polyurethane Foam Production-Part 1. Retrieved from [Link]
-
Linden Industries. (2019, December 16). The Key to Mixing Polyurethane: Precision and Consistency. Retrieved from [Link]
- Wright, H. C., Zhu, J., Cameron, D. D., & Ryan, A. J. (2020). Optimisation of a flexible polyurethane foam formulation for use as soilless growing media. White Rose eTheses Online.
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AWS. (n.d.). Exploring Formulation Variables: A Comprehensive Analysis of the Impact on 32 kg/m Flexible Polyurethane Foam. Retrieved from [Link]
-
ResearchGate. (n.d.). Formulation of the polyurethane (PU) foam. Retrieved from [Link]
- Taylor & Francis. (2001). Polyurethane Elastomers with Multiple Chain Extenders.
-
Sabtech Machine. (n.d.). How to Troubleshoot Continuous Foam Production Challenges. Retrieved from [Link]
-
Aleader Tire. (2022, May 23). Problems and Solutions in Polyurethane Foam Production Knowledge. Retrieved from [Link]
-
MDPI. (2022, December 6). Development of Rigid Polyurethane Foams Based on Kraft Lignin Polyol Obtained by Oxyalkylation Using Propylene Carbonate. Retrieved from [Link]
-
NIH. (2021, August 26). Reaction kinetics and properties of MDI base poly (urethane-isocyanurate) network polymers. Retrieved from [Link]
-
NIH. (n.d.). Rigid Polyurethane Foams’ Development and Optimization from Polyols Based on Depolymerized Suberin and Tall Oil Fatty Acids. Retrieved from [Link]
-
MDPI. (2023, January 21). Study on Mechanical Properties of Two-Component Polyurethane Based on Multi-Scale Molecular Simulation. Retrieved from [Link]
-
ResearchGate. (n.d.). Dynamic Mechanical Analysis during polyurethane foaming: Relationship between modulus build-up and reaction kinetics. Retrieved from [Link]
-
OSTI.GOV. (n.d.). THE KINETICS OF POLYURETHANE STRUCTURAL FOAM: FOAMING AND POLYMERIZATION. Retrieved from [Link]
-
NIH. (n.d.). A Review of Polyurethane Foams for Multi-Functional and High-Performance Applications. Retrieved from [Link]
-
RSC Publishing. (2022, March 3). Flexible polyurethane foam: materials, synthesis, recycling, and applications in energy harvesting – a review. Retrieved from [Link]
-
Ookto. (n.d.). Di Propylene Glycol (DPG) for Rigid Foam Manufacturing for Industrial. Retrieved from [Link]
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Application Note: 2-(2-Hydroxypropoxy)propan-1-ol as a High-Performance, Green Solvent for Chemical Synthesis
Abstract
This guide provides a comprehensive technical overview and practical protocols for the use of 2-(2-Hydroxypropoxy)propan-1-ol, a principal isomer of Dipropylene Glycol (DPG), as a versatile and advantageous solvent in modern chemical reactions. We explore its unique physicochemical properties, highlighting its efficacy as a high-boiling, low-toxicity, and highly effective medium for a wide range of organic transformations. This document is intended for researchers, chemists, and process development scientists seeking sustainable and efficient solvent alternatives.
Introduction: Beyond a Simple Solvent
This compound is a clear, nearly odorless, and viscous liquid that is a primary component of the commercial solvent Dipropylene Glycol (DPG).[1] While widely known for its use in cosmetics and fragrances, its distinct properties make it a compelling, yet underutilized, solvent for chemical synthesis.[2] Its structure, featuring two hydroxyl groups and an ether linkage, imparts a unique combination of polarity, hydrogen-bonding capability, and thermal stability.
This note will elucidate the rationale behind selecting this compound for chemical reactions, moving beyond its traditional applications. We will demonstrate how its properties can be leveraged to enhance reaction rates, improve product yields, and align with the principles of green chemistry.
Physicochemical Properties and Synthetic Advantages
The utility of a solvent is dictated by its physical and chemical characteristics. This compound possesses a profile that makes it suitable for a broad spectrum of reaction conditions.
| Property | Value | Significance in Chemical Synthesis |
| Molecular Formula | C₆H₁₄O₃ | Provides a balance of hydrophilic (hydroxyl) and lipophilic (alkyl) character.[3] |
| Molecular Weight | 134.17 g/mol | Influences viscosity and boiling point.[3] |
| Boiling Point | ~230.5 °C | Enables reactions to be conducted at high temperatures, accelerating reaction kinetics without the need for pressurized vessels.[1] |
| Density | ~1.022 g/cm³ | Simplifies phase separation from less dense organic solvents or aqueous washes during workup.[4] |
| Flash Point | ~121 °C | High flash point enhances safety during heating compared to volatile solvents like THF or Acetone.[1] |
| Water Solubility | Fully Miscible | Allows for facile product workup via aqueous extraction and simplifies solvent removal. It can also be used in biphasic systems or as a co-solvent. |
| Toxicity Profile | Low Acute Toxicity | Reduces occupational hazards and environmental impact, positioning it as a "greener" solvent alternative.[5] |
| Vapor Pressure | Low | Minimizes solvent loss through evaporation, especially in long-duration reactions, and reduces worker exposure and VOC emissions.[5][6] |
The causality is clear: the high boiling point and low volatility are direct consequences of its molecular weight and extensive hydrogen bonding capabilities, making it an ideal medium for reactions requiring significant energy input or extended reaction times.
Core Strengths in Reaction Chemistry
The decision to use this compound should be based on its inherent advantages that directly address common synthetic challenges.
// Node Definitions prop1 [label="High Boiling Point\n(>230 °C)", fillcolor="#F1F3F4", fontcolor="#202124"]; prop2 [label="Excellent Solvency\n(Polar & Non-polar)", fillcolor="#F1F3F4", fontcolor="#202124"]; prop3 [label="Low Toxicity &\nBiodegradability", fillcolor="#F1F3F4", fontcolor="#202124"]; prop4 [label="Water Miscibility", fillcolor="#F1F3F4", fontcolor="#202124"];
app1 [label="High-Temperature Synthesis\n(e.g., Condensations, SNAr)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; app2 [label="Green Chemistry\nApplications", fillcolor="#34A853", fontcolor="#FFFFFF"]; app3 [label="Biphasic Reactions &\nFacile Workup", fillcolor="#FBBC05", fontcolor="#202124"]; app4 [label="Homogeneous Catalysis\nwith Diverse Reagents", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges prop1 -> app1 [label=" Enables high activation\n energy reactions"]; prop3 -> app2 [label=" Reduces environmental\n and health impact"]; prop2 -> app4 [label=" Solubilizes a wide range\n of reactants & catalysts"]; prop4 -> app3 [label=" Simplifies product\n isolation"]; prop2 -> app1; prop3 -> app4; } } Caption: Logical relationship between solvent properties and applications.
-
Enhanced Thermal Stability: Its high boiling point is invaluable for reactions that are sluggish at lower temperatures, such as nucleophilic aromatic substitutions (SNA_r_) or certain condensation reactions.
-
Superior Solvency: It can effectively dissolve a wide range of organic compounds, from polar salts to non-polar aromatics, making it an excellent medium for reactions with components of differing polarities.[5] This dual hydrophilic/lipophilic nature can eliminate the need for phase-transfer catalysts in some systems.[7]
-
Alignment with Green Chemistry: With its low toxicity, low volatility, and biodegradability, it serves as a safer alternative to traditional high-boiling polar aprotic solvents like DMF, NMP, or DMAc, which face increasing regulatory scrutiny.[5][6]
-
Simplified Workup Procedures: Due to its complete water miscibility, the solvent can be easily removed from a reaction mixture during aqueous workup, partitioning into the aqueous layer and leaving the desired organic product in an extraction solvent.
Application Protocol: High-Temperature Williamson Ether Synthesis
This protocol provides a representative workflow for a classic S_N_2 reaction that benefits from a high-boiling polar solvent. The causality behind using this compound here is to increase the reaction rate by allowing a higher temperature and to effectively solubilize both the phenoxide salt and the alkyl halide.
Reaction: Synthesis of 4-Propoxy-nitrobenzene
Objective: To demonstrate the effectiveness of this compound as a high-temperature reaction medium that facilitates the synthesis of an ether from a phenol and an alkyl halide.
Materials and Reagents
-
4-Nitrophenol
-
1-Bromopropane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
This compound (DPG, reaction grade)
-
Toluene (for extraction)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
TLC Mobile Phase: 10% Ethyl Acetate in Hexane
Experimental Workflow Diagram
Step-by-Step Protocol
-
Reactor Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, add 4-nitrophenol (5.0 g, 35.9 mmol), anhydrous potassium carbonate (7.45 g, 53.9 mmol, 1.5 equiv), and this compound (40 mL).
-
Causality: K₂CO₃ is a mild base sufficient to deprotonate the phenol at elevated temperatures. The solvent is chosen for its ability to dissolve the resulting phenoxide and maintain a high temperature.
-
-
Initial Heating: Begin stirring and heat the slurry to 120 °C. The mixture should become a more homogenous yellow-orange solution as the potassium 4-nitrophenoxide salt forms.
-
Reagent Addition: Slowly add 1-bromopropane (4.9 mL, 53.9 mmol, 1.5 equiv) to the reaction mixture dropwise via a syringe over 30 minutes. An exotherm may be observed.
-
Causality: A slight excess of the alkylating agent ensures complete consumption of the limiting phenol. Dropwise addition helps to control the reaction rate and any potential exotherm.
-
-
Reaction: After the addition is complete, increase the temperature to 140 °C and maintain for 4-6 hours.
-
Monitoring (Self-Validation): Monitor the reaction progress by TLC. Withdraw a small aliquot (~0.1 mL), dilute with ethyl acetate, and spot on a TLC plate against a standard of the starting 4-nitrophenol. The reaction is complete when the 4-nitrophenol spot is no longer visible.
-
Workup - Quenching and Extraction: Once complete, cool the reaction to room temperature. Add 100 mL of deionized water and 80 mL of toluene to the flask. Stir vigorously for 10 minutes.
-
Causality: Water is added to dissolve the inorganic salts (KBr, excess K₂CO₃) and the DPG solvent. Toluene is the extraction solvent for the non-polar organic product.
-
-
Phase Separation: Transfer the mixture to a separatory funnel. The organic layer (top) will contain the product, and the aqueous layer (bottom) will contain the DPG solvent and salts. Separate the layers.
-
Washing: Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Causality: The water washes remove residual DPG, while the brine wash helps to break any emulsions and remove bulk water before drying.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from ethanol to yield the pure 4-propoxynitrobenzene.
Solvent Handling and Safety
While this compound has a favorable safety profile, standard laboratory procedures must be followed.[8]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[8]
-
Handling: Handle in a well-ventilated area or a chemical fume hood.[8] Although its vapor pressure is low, heating will increase vapor concentration. Avoid contact with skin and eyes.[8]
-
Storage: Store in a cool, dry place in tightly sealed containers, away from strong oxidizing agents.
-
Disposal: Dispose of waste solvent and reaction residues in accordance with local, state, and federal regulations. Do not discharge into drains.[9]
Conclusion
This compound is a powerful, safe, and versatile solvent that offers significant advantages for a variety of chemical transformations. Its high thermal stability, broad solvency, and green credentials make it an excellent choice for modernizing synthetic protocols. By understanding the causal links between its properties and its performance, researchers can effectively leverage this solvent to overcome challenges in reaction design, particularly for high-temperature applications where safety and sustainability are paramount.
References
-
Ataman Kimya. (n.d.). DIPROPYLENE GLYCOL. Retrieved from [Link]
-
Blue Cube Chemicals. (2025, July 7). How Dipropylene Glycol Helps Solvent Applications? Retrieved from [Link]
-
Wikipedia. (n.d.). Dipropylene glycol. Retrieved from [Link]
-
Ataman Kimya. (n.d.). DIPROPYLENE GLYCOL |. Retrieved from [Link]
-
LookChem. (n.d.). Cas 106-62-7, 2-(2-Hydroxypropoxy)-1-propanol. Retrieved from [Link]
-
Blue Cube Chemicals. (2025, July 7). How Dipropylene Glycol Affects Solvent Performance? Retrieved from [Link]
-
Bio Greenware Ltd. (n.d.). DPG - Dipropylene Glycol. Retrieved from [Link]
-
EapearlChem. (2023, December 22). Can Dipropylene Glycol Revolutionize Your Product Formulation? Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Hydroxypropoxy)-1-propanol. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Propanol, 2-(2-hydroxypropoxy)- (CAS 106-62-7). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Dipropylene Glycol (DPG): A Versatile Solvent for Fragrance, Cosmetics, and Industrial Applications. Retrieved from [Link]
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Reaction kinetics of 2-(2-Hydroxypropoxy)propan-1-ol with isocyanates
Abstract
The reaction between polyols and isocyanates to form polyurethanes is a cornerstone of polymer chemistry, with applications ranging from industrial coatings to advanced biomedical devices and drug delivery matrices. The kinetics of this reaction dictates the processing parameters and final material properties. This guide provides a detailed technical framework for studying the reaction kinetics between 2-(2-Hydroxypropoxy)propan-1-ol, a common diol also known as dipropylene glycol (DPG), and various isocyanates. We present robust, field-proven protocols for in-situ reaction monitoring via Fourier Transform Infrared (FTIR) spectroscopy and offline validation using classic titration methods, grounded in established standards. This document is designed to equip researchers with the theoretical understanding and practical methodologies to accurately characterize urethane formation, enabling precise control over polymerization processes.
Scientific Foundation: The Urethane Reaction
The fundamental chemistry involves the nucleophilic addition of a hydroxyl group (-OH) from the alcohol to the electrophilic carbon of the isocyanate group (-N=C=O), forming a carbamate, commonly known as a urethane linkage.[1] This reaction is the basis of the polyurethane industry.[2]
1.1 Reactant Structure and Stoichiometry
-
This compound (DPG): This diol possesses two hydroxyl groups of differing reactivity: one primary (-CH₂-OH) and one secondary (>CH-OH). Primary alcohols are generally more reactive towards isocyanates than secondary alcohols due to reduced steric hindrance.[2] This differential reactivity is a critical parameter in kinetic modeling, as it can lead to a multi-stage reaction profile.
-
Isocyanates (R-NCO): The reactivity of the isocyanate is governed by the nature of the 'R' group. Aromatic isocyanates (e.g., Methylene diphenyl diisocyanate - MDI, Toluene diisocyanate - TDI) are significantly more reactive than aliphatic isocyanates (e.g., Isophorone diisocyanate - IPDI, Hexamethylene diisocyanate - HDI) due to the electron-withdrawing nature of the aromatic ring, which increases the electrophilicity of the isocyanate carbon.
1.2 Factors Influencing Reaction Kinetics
-
Catalysis: The uncatalyzed reaction between an alcohol and an isocyanate can be slow, particularly with aliphatic isocyanates.[3] Catalysts are almost always employed to achieve practical reaction rates. Common catalysts include:
-
Tertiary Amines (e.g., DABCO): These function as Lewis bases, activating the hydroxyl group.
-
Organometallic Compounds (e.g., Dibutyltin dilaurate - DBTDL): These can activate either the isocyanate via a Lewis acid mechanism or the alcohol via an insertion mechanism.[3] It is important to note that many organotin catalysts are not selective and will also catalyze side reactions, such as the reaction of isocyanate with water.[4][5]
-
-
Temperature: The reaction rate is highly dependent on temperature, typically following the Arrhenius equation. Careful temperature control is paramount for reproducible kinetic studies.
-
Solvent: The choice of solvent can influence reaction rates by affecting reactant solvation and the stability of the transition state. Anhydrous (dry) solvents are crucial to prevent the competing reaction of isocyanate with water, which produces an unstable carbamic acid that decomposes into an amine and carbon dioxide.[1]
Experimental Design & Protocols
This section outlines the necessary materials and provides detailed, step-by-step protocols for kinetic analysis.
2.1 Materials and Reagents
-
Reactants:
-
This compound (DPG), analytical grade, dried over molecular sieves.
-
Isocyanate of choice (e.g., IPDI, MDI), purity >99%.
-
-
Catalyst:
-
Dibutyltin dilaurate (DBTDL) or other suitable catalyst.
-
-
Solvents & Reagents (Anhydrous):
-
Toluene or Tetrahydrofuran (THF).
-
Di-n-butylamine (for titration).
-
Hydrochloric Acid (HCl), standardized solution (e.g., 0.5 M).
-
2-Propanol (for titration).
-
-
Equipment:
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) probe.
-
Jacketed glass reactor with overhead stirrer, temperature controller, and nitrogen inlet.
-
Automatic titrator or standard burette setup.
-
Analytical balance, syringes, glassware.
-
2.2 Visualized Experimental Workflow
The overall process, from reaction setup to data analysis, is outlined below.
Caption: Experimental workflow for kinetic analysis.
2.3 Protocol 1: In-Situ Kinetic Monitoring by FTIR Spectroscopy
This method provides real-time, continuous data and is highly effective for monitoring the reaction progress.[6][7][8]
-
Causality: The isocyanate group (-N=C=O) has a strong, sharp, and unique absorbance peak at approximately 2250-2275 cm⁻¹.[7][9] The disappearance of this peak is directly proportional to the consumption of the isocyanate, allowing for precise tracking of the reaction kinetics.
-
Procedure:
-
Setup: Assemble the jacketed reactor system. Ensure the FTIR-ATR probe is clean and positioned correctly within the reactor. Purge the entire system with dry nitrogen for at least 30 minutes to create an inert, moisture-free atmosphere.
-
Background Spectrum: With the reactor empty and under nitrogen, collect a background spectrum on the FTIR.
-
Charging Reactor: Charge the reactor with a known mass of DPG and anhydrous solvent. Begin stirring and set the temperature controller to the desired reaction temperature (e.g., 60 °C).
-
Equilibration: Allow the system to thermally equilibrate for 15-20 minutes.
-
Catalyst Addition: Add the catalyst via syringe and allow it to mix thoroughly.
-
Reaction Initiation (t=0): Start FTIR data collection (e.g., one spectrum every 30-60 seconds). Rapidly inject a known mass of the isocyanate into the reactor. This marks time zero (t=0) of the reaction.
-
Monitoring: Continue collecting spectra until the isocyanate peak at ~2270 cm⁻¹ has completely disappeared or reached a stable, minimal value, indicating the reaction is complete.
-
2.4 Protocol 2: Offline NCO Content Determination by Titration (ASTM D2572)
This classic method serves as a self-validating system for the FTIR data.[10][11] It involves quenching the reaction at specific time points and determining the remaining isocyanate concentration.
-
Causality: A known excess of di-n-butylamine is added to a sample aliquot. The amine reacts rapidly and stoichiometrically with any remaining isocyanate groups. The unreacted (excess) amine is then back-titrated with a standardized solution of hydrochloric acid.[12] The difference between the initial amount of amine and the back-titrated excess gives the amount that reacted with the isocyanate.
-
Procedure:
-
Prepare Titration Reagent: In a flask, prepare the di-n-butylamine solution in toluene.
-
Sampling: At predetermined time intervals during the reaction (as described in Protocol 1), withdraw a small, accurately weighed aliquot (~1-2 g) from the reactor using a syringe.
-
Quenching: Immediately dispense the aliquot into a flask containing a known excess (e.g., 25 mL) of the di-n-butylamine solution. Stopper the flask and swirl. This immediately stops the urethane reaction. Let it stand for 15 minutes to ensure the quenching reaction is complete.[12]
-
Titration: Add 150 mL of 2-propanol to the flask and a stir bar.[12] Titrate the solution with standardized 0.5 M HCl to the potentiometric endpoint.
-
Blank Titration: Perform a blank titration using the same volume of di-n-butylamine solution without any added sample to determine the initial amount of amine.[12]
-
Data Analysis and Interpretation
3.1 FTIR Data Analysis
-
Peak Analysis: For each spectrum, determine the absorbance of the isocyanate peak (~2270 cm⁻¹). Use a consistent baseline correction method.
-
Concentration Calculation: According to the Beer-Lambert Law (A = εbc), absorbance (A) is proportional to concentration (c). Assuming a constant path length (b) and molar absorptivity (ε), the concentration of NCO at any time t ([NCO]t) is proportional to its absorbance At.
-
[NCO]t = [NCO]₀ * (At / A₀) where [NCO]₀ and A₀ are the initial concentration and absorbance at t=0.
-
-
Kinetic Plots: Plot the NCO concentration versus time. To determine the reaction order, create kinetic plots:
-
First-order: Plot ln([NCO]) vs. time.
-
Second-order: Plot 1/[NCO] vs. time. The plot that yields a straight line indicates the reaction order. The uncatalyzed urethane reaction typically follows second-order kinetics. The slope of the linear plot is the rate constant, k.
-
3.2 Titration Data Analysis
-
Calculate %NCO: The percentage of NCO by weight in each aliquot is calculated using the following formula:
-
%NCO = [((B - V) * N * 4.202) / W]
-
Where:
-
B = Volume of HCl for blank titration (mL)
-
V = Volume of HCl for sample titration (mL)
-
N = Normality of the HCl solution
-
4.202 = A constant combining the molecular weight of the NCO group (42.02 g/mol ) and a conversion factor.
-
W = Weight of the sample aliquot (g)
-
-
-
Validation: Convert the %NCO values to molar concentration and plot them against time. These discrete data points should overlay with the continuous curve generated from the FTIR data, thus validating the in-situ measurements.
3.3 Sample Data Presentation
The table below shows hypothetical kinetic data for the reaction of DPG with different isocyanates under identical conditions (e.g., 60°C, 0.05 mol% DBTDL catalyst).
| Isocyanate Type | Isocyanate Structure | Reaction Order | Rate Constant, k (L·mol⁻¹·s⁻¹) |
| Aromatic | MDI | Second | 1.8 x 10⁻² |
| Aromatic | TDI | Second | 1.5 x 10⁻² |
| Aliphatic | IPDI | Second | 3.2 x 10⁻⁴ |
| Aliphatic | HDI | Second | 2.5 x 10⁻⁴ |
This data is illustrative and will vary based on precise experimental conditions.
Mechanistic Visualization
The reaction of DPG with a generic isocyanate (R-NCO) proceeds as follows, highlighting the two possible urethane products due to the primary and secondary hydroxyl groups.
Caption: Urethane formation pathway from DPG.
Mandatory Safety Precautions
Isocyanates are potent respiratory and skin sensitizers and must be handled with extreme care.[1][13]
-
Engineering Controls: All work must be conducted in a certified chemical fume hood with sufficient airflow.[14][15]
-
Personal Protective Equipment (PPE):
-
Spill & Emergency Procedures:
-
Have an isocyanate spill kit ready. This typically contains an absorbent material and a neutralizing solution (e.g., a mixture of water, isopropanol, and ammonia).[15]
-
In case of skin contact, immediately wash the affected area with soap and plenty of water.[13]
-
In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[13]
-
In case of inhalation, move to fresh air immediately and seek medical attention.
-
References
-
Blank, W. J., He, Z. A., & Hessell, E. T. (n.d.). Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts. King Industries Inc. 4
-
Health and Safety Executive. (n.d.). Safe Use of Di-Isocyanates. 14
-
Blank, W. J. (n.d.). Catalysis of Urethane Systems. Turkchem. 3
-
Courtley Health & Safety. (2023, October 18). Safe Use and Handling of Diisocyanates. 13
-
Commodious. (n.d.). Safe Use of Diisocyanates: Adhesives and Sealants. 16
-
Raspoet, G., et al. (1999). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. Journal of the Chemical Society, Perkin Transactions 2. 2
-
Wicks, Z. W., & Wicks, D. A. (2007). Catalysis of the isocyanate-hydroxyl reaction by non-tin catalysts in waterborne two-component polyurethane coatings. ResearchGate.
-
IChemE. (n.d.). Safety aspects of handling isocyanates in urethane foam production. 15
-
Ma, S., & Sung, C. S. P. (1996). In-Situ Monitoring of Urethane Formation by FTIR and Raman Spectroscopy. Macromolecules. 6
-
Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES.
-
Thermo Fisher Scientific. (n.d.). Time-Based FT-IR Analysis of Curing of Polyurethanes. 17
-
Mallmann, E. S., Barbosa, M. I. R., & Filho, R. M. (2014). Assessment of Biobased Polyurethane Reaction Kinetics through DSC and FTIR Analysis. International Journal of Scientific Research. 18
-
Liu, H., et al. (2018). Kinetic Research on the Curing Reaction of Hydroxyl-Terminated Polybutadiene Based Polyurethane Binder System via FT-IR Measurements. MDPI.
-
Hanna Instruments. (n.d.). NCO (Isocyanate) Method via ASTM D2572. 19
-
AZoM. (2014, December 9). Using FT-IR for In-Situ Monitoring of Polyurethane Synthesis.
-
ResearchGate. (n.d.). Relative reactivity's of various functional groups towards isocyanates.
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Frisch, K. C. (n.d.). Catalysis in Isocyanate Reactions. 20
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Journal of Macromolecular Science, Part A. (1994). The Kinetics of the Polymerization Reaction of Toluene Diisocyanate with Polyether Polyols.
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ResearchGate. (n.d.). Prepolymer reaction kinetics of MDI and PPG.
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Hiranuma. (2018, April 19). Determination of isocyanate (NCO) content in adhesives. 12
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Materials Characterization Services. (n.d.). ASTM D2572 - Standard Test Method for Isocyanate Groups in Urethane Materials or Prepolymers. 10
-
Wikibooks. (n.d.). Organic Chemistry/Isocyanate.
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Xylem. (n.d.). Determination of isocyanate (NCO-) content. 21
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Nimonik. (n.d.). ASTM D2572-19.
-
PubMed. (2021, August 26). Reaction kinetics and properties of MDI base poly (urethane-isocyanurate) network polymers.
-
Canadian Science Publishing. (n.d.). KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS.
-
National Institutes of Health. (2023, January 14). Polyethylene Glycol-Isophorone Diisocyanate Polyurethane Prepolymers Tailored Using MALDI MS.
-
ResearchGate. (n.d.). Reaction kinetics of hexamethylene diisocyanate and polypropylene glycols.
-
Poliuretanos. (n.d.). 1.2.1 - Isocyanate Reactions. 22
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Application Note & Protocol Guide: Leveraging 2-(2-Hydroxypropoxy)propan-1-ol for Advanced Drug Delivery Systems
Abstract
2-(2-Hydroxypropoxy)propan-1-ol, commercially known as dipropylene glycol (DPG), is a high-purity, versatile excipient increasingly recognized for its significant utility in pharmaceutical formulations.[1] As a member of the glycol ether class, DPG is a clear, colorless, and nearly odorless liquid with a high boiling point and low volatility.[2][3] Its unique physicochemical properties, particularly its excellent solvency for a wide spectrum of active pharmaceutical ingredients (APIs), make it a critical component in overcoming drug delivery challenges.[2] This guide provides an in-depth exploration of DPG's mechanisms of action and offers detailed protocols for its application in creating stable and effective drug delivery systems, with a focus on topical formulations for poorly soluble APIs.
Physicochemical Profile and Rationale for Use
The efficacy of this compound in drug delivery stems from its distinct molecular structure (C₆H₁₄O₃) and resulting properties.[2][3] It contains two hydroxyl groups and an ether linkage, affording it both hydrophilic and lipophilic characteristics.[2] This amphiphilic nature is central to its function as a powerful solvent and stabilizer.[2]
Table 1: Key Physicochemical Properties of this compound (DPG)
| Property | Value / Description | Significance in Drug Delivery |
| Molecular Formula | C₆H₁₄O₃[2][3] | - |
| Molecular Weight | ~134.17 g/mol [4] | Influences viscosity and diffusion characteristics. |
| Appearance | Clear, colorless, viscous liquid[3] | Ensures formulation clarity and aesthetic acceptability. |
| Solubility | Miscible with water and many organic solvents[3][5] | Enables solubilization of both hydrophilic and lipophilic APIs, enhancing bioavailability.[2][5] |
| Boiling Point | ~234 °C[6] | Low volatility ensures stability during manufacturing and storage.[2] |
| Primary Function | Solvent, Co-solvent, Stabilizer, Humectant, Viscosity Modifier, Carrier[1][2][7] | Multifunctional role reduces the number of excipients required, simplifying formulation. |
| Safety Profile | Low toxicity, low potential for skin irritation[7] | Suitable for various routes of administration, including topical and oral applications.[3] |
Core Mechanisms in Drug Delivery Enhancement
DPG's primary contribution is its ability to address the pervasive issue of poor API solubility. Many promising drug candidates are abandoned due to their inability to be effectively dissolved in common pharmaceutical solvents, which severely limits their bioavailability.
-
Solubilization: DPG acts as a potent solvent for APIs that are poorly soluble in water or oils.[2] By dissolving the API, it creates a homogenous formulation, which is critical for consistent dosing and predictable therapeutic effects.[7] This enhancement of solubility directly correlates with improved bioavailability, allowing more of the active ingredient to be absorbed and exert its effect.[5]
-
Stabilization: APIs can be sensitive to environmental factors like heat, light, and moisture, leading to degradation over time. DPG can act as a stabilizer, protecting these sensitive compounds and maintaining the drug's potency and effectiveness throughout its shelf life.[2]
-
Penetration Enhancement (Topical Systems): In transdermal and topical delivery, DPG can function as a humectant, hydrating the stratum corneum.[7] This hydration can disrupt the highly organized lipid structure of the skin, thereby facilitating the penetration of the API into deeper layers.
Figure 1: Role of DPG in enhancing API solubility and stability.
Application & Experimental Protocols
The following sections provide detailed, field-proven protocols for the application of DPG in a topical drug delivery system.
Protocol 1: Formulation of a 1% Ketoconazole Topical Cream
This protocol describes the preparation of an oil-in-water (o/w) emulsion for a poorly water-soluble API, ketoconazole, using DPG as a key solubilizing agent.
Rationale: Ketoconazole is practically insoluble in water. DPG is used to dissolve the API before its incorporation into the aqueous phase, ensuring a uniform and stable final product.
Materials & Equipment:
-
Ketoconazole USP grade
-
This compound (DPG), USP/NF Grade
-
Cetostearyl Alcohol
-
White Soft Paraffin
-
Propylene Glycol
-
Polysorbate 80 (Tween 80)
-
Purified Water
-
Preservative (e.g., Phenoxyethanol)
-
Beakers, magnetic stirrer with hotplate, overhead homogenizer, water bath, calibrated weighing balance, pH meter.
Figure 2: Workflow for topical cream formulation using DPG.
Step-by-Step Procedure:
-
Aqueous Phase Preparation: a. In a beaker, accurately weigh the required amount of DPG. b. Add the ketoconazole powder to the DPG and stir until fully dissolved. A slight warming (40°C) may be applied to expedite dissolution. This step is critical for ensuring content uniformity. c. In a separate, larger beaker, combine purified water, propylene glycol, and Polysorbate 80. Begin heating to 75°C ± 2°C using a water bath while stirring gently. d. Once the aqueous phase reaches 75°C, add the ketoconazole/DPG solution to it and maintain the temperature.
-
Oil Phase Preparation: a. In a third beaker, combine cetostearyl alcohol and white soft paraffin. b. Heat the mixture to 75°C ± 2°C until all components are melted and homogenous.
-
Emulsification: a. Slowly add the hot oil phase to the hot aqueous phase while simultaneously homogenizing at a moderate speed (e.g., 5000 rpm). b. Continue homogenization for 10-15 minutes to ensure the formation of a fine, stable emulsion.
-
Cooling and Finalizing: a. Remove the emulsion from the heat and allow it to cool while stirring gently with an anchor stirrer. b. When the temperature drops below 40°C, add the preservative (e.g., phenoxyethanol) and mix until uniform. c. Continue stirring until the cream congeals and reaches room temperature. d. Package in appropriate containers.
Protocol 2: Physicochemical Characterization of the DPG-based Cream
Rationale: To ensure the formulation is safe, stable, and meets quality standards, a series of characterization tests must be performed.
-
Appearance and Homogeneity: Visually inspect the cream for its color, texture, and phase separation. Press a small amount between two glass slides to check for grittiness or undissolved particles.
-
pH Measurement: Disperse 1g of the cream in 10mL of purified water. Measure the pH of the dispersion using a calibrated pH meter. The pH should be compatible with skin (typically 4.5-6.5).
-
Viscosity Measurement: Use a viscometer (e.g., Brookfield viscometer with a suitable spindle) to measure the viscosity at a controlled temperature (25°C). This is a critical parameter for stability and application feel.
-
Drug Content Uniformity: a. Accurately weigh three samples of the cream (approx. 100mg) from different parts of the batch. b. Dissolve each sample in a suitable solvent (e.g., Methanol) and dilute to a known volume. c. Analyze the concentration of ketoconazole using a validated HPLC-UV method. d. The drug content should be within 90-110% of the label claim, with a low relative standard deviation (<6%).
Protocol 3: In Vitro Drug Release Testing (IVRT)
Rationale: IVRT is a crucial tool for assessing the performance of a topical formulation. It measures the rate at which the API is released from the cream, which is a prerequisite for skin permeation.
Equipment: Franz diffusion cell apparatus, synthetic membrane (e.g., polysulfone), receptor medium (e.g., phosphate buffer pH 7.4 with a surfactant), magnetic stirrers, syringe, HPLC system.
Figure 3: Experimental setup for In Vitro Drug Release Testing (IVRT).
Step-by-Step Procedure:
-
Setup: Assemble the Franz diffusion cells. The receptor compartment is filled with a deaerated receptor medium, maintained at 32°C ± 0.5°C to simulate skin surface temperature.
-
Membrane Mounting: A synthetic membrane is mounted between the donor and receptor compartments.
-
Application: Accurately apply a finite dose (e.g., 300 mg) of the ketoconazole cream onto the membrane surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8 hours), withdraw an aliquot (e.g., 0.5 mL) from the sampling port of the receptor compartment. Immediately replace the volume with fresh, pre-warmed receptor medium.
-
Analysis: Analyze the API concentration in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of drug released per unit area (μg/cm²) and plot it against time. The slope of the linear portion of the curve represents the release rate.
Safety and Regulatory Considerations
This compound has a well-established safety profile and is considered to have low toxicity.[3] It is widely used in cosmetics, personal care products, and pharmaceuticals.[3] However, for pharmaceutical applications, especially for oral or injectable formulations, it is imperative to use a pharmaceutical-grade (e.g., USP/NF) product that complies with stringent purity and impurity profiles.[1] Manufacturers must adhere to regulatory guidelines set by bodies like the FDA regarding its concentration and use in final drug products.[2] Standard safety precautions, such as using personal protective equipment (gloves, goggles) and ensuring adequate ventilation, should be followed when handling the concentrated liquid.[2][8]
Conclusion
This compound is a multifunctional excipient that offers significant advantages in modern drug formulation. Its ability to act as a solvent, carrier, and stabilizer makes it an invaluable tool for developing robust delivery systems for challenging APIs.[1][2] By enhancing solubility and stability, DPG directly contributes to improved bioavailability and consistent therapeutic performance.[5] The protocols outlined in this guide provide a practical framework for researchers to effectively incorporate DPG into their development workflows, paving the way for more effective and stable pharmaceutical products.
References
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- Understanding Dipropylene Glycol's Role in Pharmaceutical Formul
- What is Dipropylene Glycol and Wh
- Dipropylene Glycol (DPG)
- Exploring Dipropylene Glycol's Solubility Benefits in Formul
- Dipropylene Glycol (DPG) | Amines. Third Coast Chemicals.
- DIPROPYLENE GLYCOL Manufacturer and Suppliers. Scimplify.
- 2-(2-Hydroxypropoxy)-1-propanol | C6H14O3 | CID 32881.
- This compound. LookChem.
- Chemical Safety Data Sheet MSDS / SDS - 2-(2-Hydroxypropoxy)-1-propanol. ChemicalBook.
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Application Note & Protocol: Utilizing 2-(2-Hydroxypropoxy)propan-1-ol as a Versatile Plasticizer in Polymer Formulations
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-(2-Hydroxypropoxy)propan-1-ol, commonly known as dipropylene glycol (DPG), as a plasticizer in polymer formulations. This guide details the physicochemical properties of DPG, explains its mechanism of action, and provides validated, step-by-step protocols for incorporating and evaluating its performance in a model polymer system. Methodologies for thermal and mechanical analysis are described in accordance with ASTM standards to ensure data integrity and reproducibility.
Introduction: The Role of this compound (DPG) in Polymer Science
Plasticizers are essential additives that increase the flexibility, workability, and durability of polymeric materials. They function by embedding themselves between polymer chains, thereby reducing intermolecular forces and the glass transition temperature (Tg) of the material. This compound (DPG) is a colorless, nearly odorless, and low-volatility liquid that serves as an effective plasticizer, particularly in polar polymer systems.[1] Its dual hydroxyl groups and ether linkage provide polarity, which enhances compatibility with a range of polymers, while its low toxicity makes it a suitable candidate for applications in consumer goods and specialized formulations.[1]
This application note serves as a practical guide to leveraging DPG's properties to modify polymer performance. We will explore the causality behind its plasticizing effect and provide robust protocols for its evaluation.
Physicochemical Properties and Mechanism of Action
Key Properties of this compound
A thorough understanding of DPG's properties is critical for predicting its behavior in a polymer matrix.
| Property | Value | Unit | Source |
| Chemical Name | This compound | - | [2][3] |
| Synonyms | Dipropylene Glycol (DPG) | - | [3][4] |
| CAS Number | 106-62-7 | - | [2][4][5] |
| Molecular Formula | C₆H₁₄O₃ | - | [2][4][6] |
| Molecular Weight | 134.17 | g/mol | [2][3] |
| Boiling Point | 234.2 | °C | [6] |
| Density | 1.034 | g/cm³ | [6] |
| Flash Point | 95.5 | °C | [6] |
| Solubility | Miscible with water and most organic solvents | - | [1] |
Mechanism of Plasticization
DPG plasticizes polymers by interrupting the polymer-polymer chain interactions. Its relatively small molecular size allows it to penetrate the polymer matrix and position itself between the macromolecules. This spacing increases the "free volume" within the polymer structure. The polar hydroxyl (-OH) groups on the DPG molecule can form hydrogen bonds with polar sites on the polymer chains (e.g., ester or hydroxyl groups), effectively shielding the polymer chains from one another and reducing the energy required for segmental motion. This increased mobility manifests as a decrease in the material's glass transition temperature (Tg), transforming a rigid, glassy polymer into a more flexible, rubbery material at room temperature.[7]
Caption: Mechanism of polymer plasticization by DPG.
Protocol: Formulation and Sample Preparation (Solvent Casting Method)
This protocol describes the preparation of plasticized polymer films using a solvent casting technique, which is ideal for laboratory-scale screening and ensuring homogenous plasticizer distribution. Poly(vinyl alcohol) (PVA) is used as a model polar polymer.
Materials and Equipment
-
Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed
-
This compound (DPG)
-
Deionized water (solvent)
-
Magnetic stirrer with hotplate
-
Glass beakers
-
Graduated cylinders
-
Analytical balance
-
Petri dishes (glass or PTFE)
-
Drying oven or vacuum oven
Step-by-Step Formulation Workflow
Causality Note: The concentrations below are starting points. The optimal DPG concentration depends on the desired flexibility and must be determined empirically. A control sample (0% DPG) is critical for baseline comparison.
-
Prepare Polymer Stock Solution (10% w/v PVA):
-
Weigh 10.0 g of PVA powder and add it to 90 mL of deionized water in a beaker with a magnetic stir bar.
-
Heat the solution to 80-90°C while stirring. Continue until the PVA is completely dissolved. This may take 1-2 hours. Rationale: Heating is required to fully dissolve the semi-crystalline PVA.
-
Allow the solution to cool to room temperature.
-
-
Prepare Plasticized Formulations:
-
Label four beakers for 0%, 10%, 20%, and 30% DPG loading (by weight relative to PVA).
-
For each formulation, calculate the required mass of DPG. For example, for a 20% loading in 20 mL of PVA solution (which contains 2g of PVA):
-
Mass of DPG = 2.0 g PVA * 0.20 = 0.40 g DPG
-
-
Aliquot 20 mL of the PVA stock solution into each labeled beaker.
-
Accurately weigh and add the calculated amount of DPG to the corresponding beakers.
-
Stir each solution at room temperature for 30 minutes to ensure homogenous mixing.
-
-
Film Casting:
-
Place a clean, level Petri dish for each formulation in a fume hood.
-
Pour the prepared solutions into their respective Petri dishes.
-
Gently tilt the dishes to ensure the solution covers the entire surface evenly.
-
Cover the dishes loosely to prevent contamination from dust while allowing the solvent to evaporate.
-
-
Drying:
-
Allow the films to air-dry in the fume hood for 24-48 hours.
-
Transfer the dishes to a vacuum oven set at 40°C for at least 24 hours to remove residual water. Rationale: Complete solvent removal is crucial as residual water can also act as a plasticizer, confounding results.
-
Once dry, carefully peel the films from the Petri dishes. Store them in a desiccator until testing.
-
Caption: Workflow for preparing plasticized polymer films via solvent casting.
Protocols for Performance Evaluation
The effectiveness of a plasticizer is quantified by measuring changes in the thermal and mechanical properties of the polymer.
Protocol: Thermal Analysis via Differential Scanning Calorimetry (DSC)
This protocol determines the glass transition temperature (Tg) of the plasticized films in accordance with ASTM D3418.[8][9][10][11] A lower Tg indicates more effective plasticization.
-
Sample Preparation:
-
Using a circular punch, cut a 5-10 mg sample from each polymer film.
-
Place the sample into an aluminum DSC pan and seal it with a lid. Prepare an empty, sealed pan to serve as a reference.
-
-
DSC Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.[11]
-
Set the thermal program:
-
Heat 1: Ramp from 20°C to 120°C at 10°C/min. Rationale: This step erases the thermal history of the sample.
-
Cool: Ramp from 120°C to -50°C at 10°C/min.
-
Heat 2: Ramp from -50°C to 150°C at 10°C/min.[8] Rationale: The Tg is determined from this second heating scan to ensure consistent thermal history across all samples.
-
-
-
Data Analysis:
-
Analyze the heat flow vs. temperature curve from the second heating scan.
-
The Tg is identified as the midpoint of the step-like transition in the heat flow curve.
-
Record the Tg for each DPG concentration.
-
Protocol: Mechanical Analysis via Tensile Testing
This protocol measures key mechanical properties (Tensile Strength, Elongation at Break) according to ASTM D882 for thin plastic sheeting.[12][13][14][15]
-
Sample Preparation:
-
Cut rectangular strips from each film with dimensions of approximately 10 mm width and 100 mm length. Ensure the edges are clean and free of nicks.[13][15]
-
Measure the thickness of each specimen at three points along its length and calculate the average.
-
Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours before testing.[15]
-
-
Tensile Tester Setup:
-
Set the initial grip separation (gauge length) to 50 mm.
-
Set the crosshead speed (rate of grip separation) to 50 mm/min. Note: This rate may need adjustment based on the material's properties.
-
-
Test Execution:
-
Mount a specimen securely in the grips of the universal testing machine.
-
Start the test, recording the force (load) and extension (displacement) until the specimen breaks.
-
Repeat for at least five specimens per formulation to ensure statistical validity.[15]
-
-
Data Analysis:
-
Tensile Strength (MPa): The maximum force recorded divided by the initial cross-sectional area (width × thickness) of the specimen.
-
Elongation at Break (%): The extension at the moment of rupture divided by the initial gauge length, multiplied by 100.
-
Expected Results and Data Interpretation
The addition of DPG is expected to systematically alter the polymer's properties.
| DPG Concentration (% w/w) | Expected Glass Transition (Tg) | Expected Tensile Strength | Expected Elongation at Break |
| 0% (Control) | Highest Value (e.g., ~85°C for dry PVA) | Highest Value | Lowest Value |
| 10% | Decreased | Decreased | Increased |
| 20% | Further Decreased | Further Decreased | Further Increased |
| 30% | Lowest Value | Lowest Value | Highest Value |
Interpretation:
-
A dose-dependent decrease in Tg is the primary indicator of successful plasticization. It confirms that DPG is increasing the mobility of the polymer chains.
-
A decrease in tensile strength and an increase in elongation at break are characteristic trade-offs. The plasticizer weakens the intermolecular forces that give the material its tensile strength but allows the chains to slide past each other more easily, resulting in greater flexibility and stretchability.
Troubleshooting
-
Problem: Hazy or opaque films.
-
Cause: Phase separation of the plasticizer. This indicates poor compatibility or excessive loading.
-
Solution: Reduce the DPG concentration or consider a polymer with higher polarity.
-
-
Problem: Brittle films even at high DPG loading.
-
Cause: Incomplete drying. Residual solvent (water) can evaporate over time, leading to a loss of plasticization.
-
Solution: Ensure the vacuum drying step is sufficient to remove all solvent. Confirm with thermogravimetric analysis (TGA) if necessary.
-
-
Problem: High variability in mechanical testing data.
-
Cause: Inconsistent sample preparation (nicks, non-uniform thickness) or improper clamping in the grips.
-
Solution: Use a sharp die cutter for specimen preparation. Ensure specimens are aligned and securely tightened in the grips without being crushed.
-
Conclusion
This compound is a versatile and effective plasticizer for polar polymers. By systematically reducing the glass transition temperature, it enhances material flexibility and processability. The protocols outlined in this document provide a robust framework for formulating and evaluating DPG-plasticized polymer systems, enabling researchers to tailor material properties for a wide range of applications. Adherence to standardized testing methods like ASTM D3418 and ASTM D882 is paramount for generating reliable and comparable data.
References
-
ASTM International. (2018). ASTM D882-18: Standard Test Method for Tensile Properties of Thin Plastic Sheeting. Retrieved from [Link]
-
ZwickRoell. (n.d.). ASTM D882 | film tensile test. Retrieved from [Link]
-
ICC Evaluation Service, LLC. (n.d.). ASTM D882 - Tensile Properties of Thin Plastic Sheeting. Retrieved from [Link]
-
Micom Laboratories. (n.d.). ASTM D882 Tensile Testing of Thin Plastic Sheeting Lab. Retrieved from [Link]
-
ANSI Blog. (2018). ASTM D882-18: Standard Test Method for Tensile Properties of Thin Plastic Sheeting. Retrieved from [Link]
-
Intertek. (n.d.). Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. Retrieved from [Link]
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Ataman Kimya. (n.d.). DIPROPYLENE GLYCOL. Retrieved from [Link]
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-
Cheméo. (n.d.). Chemical Properties of 1-Propanol, 2-(2-hydroxypropoxy)- (CAS 106-62-7). Retrieved from [Link]
-
MaTestLab. (2025). ASTM D3418, E1356, ISO 11357 Differential Scanning Calorimeter. Retrieved from [Link]
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Ataman Kimya. (n.d.). DPGDB (DIPROPYLENE GLYCOL DIBENZOATE). Retrieved from [Link]
-
Applied Technical Services. (n.d.). ASTM D3418 - Melting Point By DCS Testing Services. Retrieved from [Link]
-
LinkedIn. (2025). Dipropylene Glycol contributes to the synthesis of various plasticizers and chemical intermediates. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 32881, 2-(2-Hydroxypropoxy)-1-propanol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 32611, 2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol. Retrieved from [Link]
-
Ookto. (n.d.). Di Propylene Glycol (DPG) for Plasticizer Manufacturing for Industrial. Retrieved from [Link]
-
Ataman Kimya. (n.d.). DIPROPYLENE GLYCOL |. Retrieved from [Link]
-
Patsnap. (2025). How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284). Retrieved from [Link]
-
ASTM International. (2021). D3418-21: Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. Retrieved from [Link]
-
iTeh Standards. (n.d.). ASTM D1045-95 - Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). 11. PLASTICIZERS USE AND SELECTION FOR SPECIFIC POLYMERS. Retrieved from [Link]
-
ResearchGate. (2023). A comparative assessment of the use of suitable analytical techniques to evaluate plasticizer compatibility. Retrieved from [Link]
-
precisionFDA. (n.d.). This compound. Retrieved from [Link]
-
ACS Publications. (2025). Competing Effects of Plasticization and Miscibility on the Structure and Dynamics of Natural Rubber: A Comparative Study on Bio and Commercial Plasticizers. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Propanol, 2-(2-hydroxypropoxy)-. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem CID 21705206. Retrieved from [Link]
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Application Note: Synthesis and Characterization of High-Flexibility Unsaturated Polyester Resins Utilizing 2-(2-Hydroxypropoxy)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Unsaturated polyester resins (UPRs) are a cornerstone of the thermosetting polymer industry, valued for their versatility, cost-effectiveness, and robust mechanical properties.[1] The performance characteristics of a UPR are critically dependent on the selection of its constituent monomers, particularly the glycol component, which dictates the flexibility and chemical resistance of the cured product. This application note provides a detailed protocol for the synthesis of a high-flexibility UPR using 2-(2-hydroxypropoxy)propan-1-ol, commonly known as dipropylene glycol (DPG). We will explore the chemical rationale for selecting DPG, present a comprehensive, step-by-step synthesis procedure, detail essential characterization techniques, and discuss the resultant properties and applications.
The Scientific Rationale for Employing Dipropylene Glycol (DPG)
Synthesis Protocol: A Two-Stage Melt Condensation Approach
The synthesis of UPRs is typically achieved through a two-stage melt polycondensation reaction.[1] The first stage involves an esterification reaction to form half-esters, followed by a second, higher-temperature polycondensation stage where water is removed to drive the reaction towards a higher molecular weight.[1][3]
Materials & Equipment
| Material | Example Molar Ratio | Function |
| Maleic Anhydride | 0.6 | Unsaturated Diacid (provides crosslinking sites) |
| Phthalic Anhydride | 0.4 | Saturated Diacid (modifies properties)[1] |
| This compound (DPG) | 0.7 | Flexible Glycol Component[2] |
| Propylene Glycol (PG) | 0.35 | Standard Glycol Component |
| Hydroquinone | ~100-200 ppm | Inhibitor (prevents premature gelation)[1] |
| Styrene | 35-45% by weight of polyester | Reactive Diluent / Crosslinking Monomer[1] |
Equipment:
-
A four-necked reaction kettle equipped with a mechanical stirrer, a thermometer, a packed column with a condenser (Dean-Stark trap setup), and a nitrogen inlet/outlet.[4]
-
Heating mantle.
-
Titration apparatus for determining Acid Value.
Step-by-Step Synthesis Procedure
-
Reactor Charging & Inerting:
-
Charge the glycols (DPG and PG) into the reaction kettle.
-
Begin slow mechanical stirring and start purging the system with a gentle stream of inert nitrogen gas.
-
Causality: The nitrogen blanket is crucial to prevent oxidation and discoloration of the resin at high temperatures and to safely carry away water vapor.[1]
-
-
First Stage: Esterification (Approx. 150-160°C):
-
While stirring, add the diacids (phthalic anhydride and maleic anhydride) to the reactor.
-
Heat the mixture slowly to a temperature of 150-160°C. An exothermic reaction will occur as the anhydrides open to form half-esters. Maintain this temperature until the mixture becomes clear.
-
Causality: This initial, lower-temperature stage allows for the controlled formation of ester linkages without significant water removal, ensuring a homogenous reaction mixture.
-
-
Second Stage: Polycondensation (Approx. 190-210°C):
-
Gradually increase the temperature to 190-210°C to initiate the polycondensation reaction.[5] Water of esterification will begin to distill off and be collected in the Dean-Stark trap.[3]
-
Maintain the reaction at this temperature. The progress of the reaction is monitored by periodically taking samples and measuring the acid value.
-
Causality: The higher temperature provides the necessary activation energy for the polyesterification to proceed and effectively removes the water byproduct, which drives the equilibrium reaction towards the formation of higher molecular weight polymer chains.[3] Isomerization of maleate to fumarate, which is more reactive, also occurs at this temperature, enhancing the final resin's reactivity.[5]
-
-
Reaction Monitoring & Endpoint Determination:
-
The reaction is considered complete when the Acid Value (AV) of the resin drops to the target range, typically between 25-35 mg KOH/g.[5] The viscosity of the resin will also increase significantly.
-
Causality: The acid value is a direct measure of the number of unreacted carboxylic acid end groups. A low acid value indicates a high degree of polymerization and the desired molecular weight has been achieved.[1]
-
-
Cooling and Blending (Inhibition and Dilution):
-
Once the target acid value is reached, turn off the heat and cool the reactor to approximately 170-180°C.
-
Add the hydroquinone inhibitor to the molten polyester and mix thoroughly.
-
Continue cooling. At around 80-130°C, slowly add the styrene monomer to the polyester resin under vigorous stirring to ensure a homogeneous solution.[1] The final resin typically contains 35-50% styrene by weight.[1]
-
Causality: The inhibitor prevents the unsaturated polyester from prematurely polymerizing or gelling during storage.[1] The styrene acts as a reactive diluent, reducing the high viscosity of the polyester to a workable level for practical applications and participating in the final crosslinking (curing) reaction.[1]
-
Characterization and Quality Control
Proper characterization of the synthesized resin is essential to ensure it meets the required specifications for its intended application.
| Parameter | Method | Typical Value / Observation | Significance |
| Acid Value | Titration with KOH[4] | 25 - 35 mg KOH/g | Indicates the extent of reaction and molecular weight.[1] |
| Viscosity | Brookfield Viscometer | ~500 cP (in 40% Styrene)[1] | Determines the processability and handling characteristics. |
| Molecular Weight (Mn, Mw) | Gel Permeation Chromatography (GPC) | Mn: 1,000–3,000 g/mol [1] | Defines the polymer chain length distribution. |
| Hydroxyl Value | Titration | Varies with formulation | Measures the concentration of terminal hydroxyl groups.[6] |
| Structural Confirmation | FTIR Spectroscopy | C=O stretch (ester) at ~1730 cm⁻¹, C=C stretch (alkene) at ~1645 cm⁻¹[7] | Confirms the formation of the polyester and the presence of unsaturation.[7] |
Properties and Applications of DPG-Based UPRs
The incorporation of DPG into the polyester backbone imparts a distinct set of properties to the cured resin:
-
Enhanced Flexibility and Toughness: The ether linkages in DPG allow for greater chain mobility, resulting in a less brittle material with improved impact resistance. This makes these resins suitable for applications requiring durability and resistance to cracking.
Common Applications Include:
-
Fiberglass reinforced plastics (FRP) for automotive components and boat hulls.[3]
-
Flexible gel coats and topcoats.
-
Casting resins and button manufacturing.
-
Building materials and panels.[8]
Visualizing the Process and Structure-Property Relationship
Diagrams created using Graphviz provide a clear visual representation of the synthesis workflow and the underlying chemical principles.
Caption: Experimental workflow for the synthesis of a DPG-based unsaturated polyester resin.
Caption: Structure-property relationship of DPG in unsaturated polyester resins.
References
- How to make unsaturated polyester resin-Rule Composite. (2025, December 5). Vertex AI Search.
- How to make unsaturated polyester resin - Union Composites Changzhou Co., Ltd. (2024, September 14). Union Composites Changzhou Co., Ltd..
- US6222005B1 - Process for preparing polyester resins - Google Patents. Google Patents.
- Synthesis of unsaturated polyester resins for large sized composites. ResearchGate.
- Mechanical properties of composites based on unsaturated polyester resins obtained by chemical recycling of poly(ethylene terephthalate. CORE.
- 1 Unsaturated Polyester Resins. Google.
- Unsaturated polyester resin synthesis for enhanced fiber-reinforced composite performance. (2024, July 2). IOPscience.
- Producing Sustainable Unsaturated Polyester for Fiberglass Application. AIP Publishing.
- Di Propylene Glycol (DPG) for Unsaturated Polyester Resin Manufacturing for Industrial. Ookto.
- Synthesis of unsaturated polyester resin - main raw material - Knowledge - NEWECO. (2019, March 23). NEWECO.
- Unsaturated polyester resins from glycolysed waste polyethyleneterephthalate: Synthesis and comparison of properties and performance with virgin resin. ResearchGate.
- Characterization of Properties and Kinetic Analysis of Unsaturated Polyester Resin Synthesized from PET Alcoholysis Waste. MDPI.
Sources
- 1. How to make unsaturated polyester resin-Rule Composite [rulecomposite.com]
- 2. Synthesis of unsaturated polyester resin - main raw material - Knowledge - Quanzhou Neweco High Polymer Material Co.Ltd. [up-resin.com]
- 3. How to make unsaturated polyester resin-Union Composites [unioncomposites.com]
- 4. researchgate.net [researchgate.net]
- 5. chalcogen.ro [chalcogen.ro]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. pubs.aip.org [pubs.aip.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(2-Hydroxypropoxy)propan-1-ol
Introduction
Welcome to the technical support center for the synthesis of 2-(2-Hydroxypropoxy)propan-1-ol, a primary isomer of dipropylene glycol (DPG). This guide is designed for researchers, scientists, and drug development professionals aiming to maximize the yield and purity of this specific isomer. Industrially, DPG is often obtained as a byproduct of propylene glycol (PG) production from the hydration of propylene oxide (PO).[1][2] However, controlling the isomeric distribution to favor this compound requires a nuanced understanding of the reaction mechanism and precise control over experimental parameters.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenges encountered during synthesis. Our goal is to equip you with the expertise to not only identify and solve issues but also to proactively optimize your reaction for superior results.
Fundamental Principles: Reaction Mechanisms and Regioselectivity
The synthesis of this compound is achieved through the reaction of propylene glycol with propylene oxide. This reaction is an epoxide ring-opening, which can be catalyzed by either an acid or a base. The choice of catalyst is the most critical factor influencing the regioselectivity and, consequently, the isomeric distribution of the final product.
Dipropylene glycol has three possible isomers:
-
This compound (Primary-Secondary, desired)
-
1,1'-Oxybis(2-propanol) (Secondary-Secondary)
-
2,2'-Oxybis(1-propanol) (Primary-Primary)
The formation of these isomers is dictated by the nucleophilic attack of a propylene glycol hydroxyl group on the propylene oxide epoxide ring.
Catalyst Choice and Its Impact on Regioselectivity
-
Base Catalysis: In the presence of a base (e.g., NaOH, KOH, sodium methoxide), the more nucleophilic primary hydroxyl group of propylene glycol is deprotonated. This alkoxide then attacks the less sterically hindered carbon of the propylene oxide ring (an SN2-type reaction), leading predominantly to the formation of this compound.[3]
-
Acid Catalysis: Under acidic conditions (e.g., H₂SO₄, solid acid catalysts), the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. The reaction proceeds with a character that is intermediate between SN1 and SN2.[4] This results in a mixture of products, as the attack can occur at both the primary and the more substituted secondary carbon of the epoxide ring.[4]
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the synthesis of this compound.
Question 1: My final product is a complex mixture of isomers with a low yield of this compound. What is the likely cause?
Answer: A low yield of the desired isomer strongly suggests a lack of regioselectivity in the propylene oxide ring-opening. This is a common issue when using acid catalysis or when the reaction conditions are not optimized for a base-catalyzed reaction.
-
Causality: Acid catalysis activates the epoxide ring, but allows for nucleophilic attack at both the primary and secondary carbons, leading to a mixture of isomers.[4] Even in a base-catalyzed reaction, suboptimal conditions can lead to side reactions.
-
Troubleshooting Steps:
-
Verify Catalyst: Ensure you are using a base catalyst such as sodium hydroxide or potassium hydroxide.
-
Catalyst Concentration: The catalyst concentration should be sufficient to deprotonate the propylene glycol. A typical starting point is 1-2% by weight of the total reactants.
-
Temperature Control: Maintain a reaction temperature between 100-140°C. Higher temperatures can lead to side reactions and the formation of higher glycols (tripropylene glycol and above).[5]
-
Reactant Stoichiometry: An excess of propylene glycol can help to minimize the formation of higher oligomers. A molar ratio of propylene glycol to propylene oxide of 2:1 or higher is recommended.
-
Question 2: The reaction is proceeding very slowly, or not at all. What factors could be inhibiting the reaction?
Answer: A slow or stalled reaction is typically due to issues with the catalyst, the presence of inhibitors, or incorrect temperature.
-
Causality: The reaction relies on the formation of a propylene glycol alkoxide, which is a strong nucleophile. If the catalyst is inactive or neutralized, the reaction will not proceed efficiently. Water is a known inhibitor in base-catalyzed reactions as it can consume the catalyst and compete with propylene glycol as a nucleophile.
-
Troubleshooting Steps:
-
Check for Water Contamination: Ensure that both propylene glycol and propylene oxide are anhydrous. Use molecular sieves to dry the reactants if necessary.
-
Catalyst Quality: Use a fresh, high-purity catalyst. Older catalysts can absorb moisture and carbon dioxide from the atmosphere, reducing their activity.
-
Temperature: Ensure the reaction is heated to the appropriate temperature (100-140°C). The reaction rate is significantly lower at temperatures below 100°C.
-
Mixing: Ensure efficient stirring to maintain a homogenous reaction mixture.
-
Question 3: I am observing the formation of significant amounts of tripropylene glycol and other higher oligomers. How can I minimize these byproducts?
Answer: The formation of higher glycols occurs when the newly formed dipropylene glycol reacts with another molecule of propylene oxide.[6]
-
Causality: This is a competing reaction that becomes more prevalent as the concentration of propylene oxide increases relative to propylene glycol.
-
Troubleshooting Steps:
-
Control Propylene Oxide Addition: Add the propylene oxide to the heated propylene glycol/catalyst mixture slowly and incrementally. This maintains a low instantaneous concentration of propylene oxide, favoring the reaction with the excess propylene glycol.
-
Molar Ratio: Use a significant molar excess of propylene glycol. A ratio of 3:1 (propylene glycol:propylene oxide) or higher will further suppress the formation of higher oligomers.
-
Monitor Reaction Progress: Use Gas Chromatography (GC) to monitor the reaction progress. Stop the reaction when the desired conversion of propylene oxide is achieved to prevent further oligomerization.
-
Question 4: How can I effectively purify the this compound from the other isomers and unreacted starting materials?
Answer: Purification is typically achieved by vacuum distillation. The different isomers of dipropylene glycol have very close boiling points, making a highly efficient distillation column necessary.[7]
-
Causality: The boiling points of the dipropylene glycol isomers are very similar, requiring a fractional distillation setup with a high number of theoretical plates for effective separation.
-
Troubleshooting Steps:
-
Neutralize the Catalyst: Before distillation, neutralize the base catalyst with an acid (e.g., phosphoric acid) to prevent degradation of the product at high temperatures.
-
Efficient Vacuum Distillation: Use a fractional distillation column (e.g., a Vigreux or packed column) under a high vacuum. The lower pressure will reduce the boiling points and minimize thermal decomposition.
-
Monitor Fractions: Collect multiple small fractions and analyze each by GC to identify the fractions with the highest purity of this compound. A suitable GC method using a WAX-type column can resolve the different isomers.[8]
-
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Propylene Glycol (anhydrous)
-
Propylene Oxide
-
Sodium Hydroxide (pellets)
-
Round-bottom flask with a reflux condenser, addition funnel, and magnetic stirrer
-
Heating mantle with temperature controller
Procedure:
-
Set up the reaction apparatus in a fume hood.
-
Add propylene glycol (e.g., 3 moles) and sodium hydroxide (e.g., 0.06 moles, 2% w/w) to the round-bottom flask.
-
Heat the mixture to 120°C with stirring until the sodium hydroxide is completely dissolved.
-
Slowly add propylene oxide (e.g., 1 mole) dropwise from the addition funnel over a period of 2-3 hours, maintaining the reaction temperature at 120°C.
-
After the addition is complete, continue to stir the reaction mixture at 120°C for an additional 2 hours to ensure complete reaction.
-
Allow the reaction mixture to cool to room temperature.
-
Analyze a small sample by GC to determine the product distribution.
Protocol 2: Purification by Vacuum Distillation
Materials:
-
Crude reaction mixture from Protocol 1
-
Phosphoric acid (85%)
-
Vacuum distillation apparatus with a fractional distillation column
Procedure:
-
Neutralize the crude reaction mixture by slowly adding phosphoric acid until the pH is neutral.
-
Set up the vacuum distillation apparatus.
-
Heat the mixture gently under vacuum.
-
Collect the forerun, which will primarily consist of unreacted propylene glycol.
-
Carefully collect the fractions that distill at the boiling point of dipropylene glycol under the applied vacuum.
-
Analyze each fraction by GC to identify those with the highest purity of this compound.
Data Presentation
| Catalyst | Typical Regioselectivity (Primary-Secondary Isomer) | Key Considerations |
| Base (e.g., NaOH, KOH) | High (>80%) | Requires anhydrous conditions. Favors attack at the less substituted carbon. |
| Acid (e.g., H₂SO₄) | Low to Moderate | Leads to a mixture of isomers.[4] Can cause polymerization. |
| Parameter | Recommended Value | Rationale |
| Molar Ratio (PG:PO) | 2:1 to 4:1 | Minimizes formation of higher oligomers. |
| Reaction Temperature | 100-140°C | Balances reaction rate and byproduct formation. |
| Catalyst Loading (Base) | 1-2% w/w | Ensures efficient deprotonation of propylene glycol. |
Visualizations
Caption: Reaction pathways for dipropylene glycol synthesis.
Caption: Troubleshooting workflow for low yield optimization.
Frequently Asked Questions (FAQs)
Q1: Can I use a solid base catalyst for this reaction? A1: Yes, solid base catalysts like hydrotalcites or basic ion-exchange resins can be used. They offer the advantage of easier separation from the reaction mixture, but may require higher temperatures or longer reaction times to achieve comparable activity to homogeneous catalysts like NaOH.
Q2: What is the typical purity I can expect after a single vacuum distillation? A2: With an efficient fractional distillation column, it is possible to achieve purities of >95% for the this compound isomer. The exact purity will depend on the efficiency of your column and the initial isomer distribution.
Q3: Are there any specific safety precautions for this reaction? A3: Propylene oxide is a highly flammable and toxic substance and should be handled with extreme care in a well-ventilated fume hood. The reaction is exothermic, so slow addition and careful temperature monitoring are crucial to prevent a runaway reaction. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: Can I use analytical techniques other than GC to monitor the reaction? A4: While GC is the most common and effective method for separating and quantifying the isomers, ¹H NMR and ¹³C NMR spectroscopy can also be used to characterize the product mixture. Specific peaks corresponding to the different isomers can be identified and integrated to determine their relative ratios.
References
-
Sumitomo Chemical. (n.d.). Development of New Dipropylene Glycol / Tripropylene Glycol Process. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Patsnap Eureka. (2025). How to Achieve Optimum Performance with Dipropylene Glycol? Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction mechanisms of Epoxide ring opening with propylene oxide. Retrieved from [Link]
- Google Patents. (n.d.). CN114384163A - Method for separating and detecting dipropylene glycol isomer.
-
NCBI Bookshelf. (1994). Propylene Oxide - Some Industrial Chemicals. Retrieved from [Link]
-
Chemcess. (n.d.). Propylene Glycol: Production, Reactions And Uses. Retrieved from [Link]
-
Patsnap Eureka. (2025). How to Optimize Dipropylene Glycol for Cleaning Solutions? Retrieved from [Link]
-
CHIMIA. (n.d.). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. Retrieved from [Link]
-
Intratec.us. (n.d.). Propylene Glycol from Propylene Oxide. Retrieved from [Link]
-
GL Sciences Inc. (n.d.). Analysis of Dipropylene Glycol. Retrieved from [Link]
-
Yicai. (n.d.). [Chemical Knowledge]:Manufacturing method and process of dipropylene glycol. Retrieved from [Link]
-
Restek. (n.d.). Dipropylene glycol isomer 3. Retrieved from [Link]
-
National Institutes of Health. (2022). Insights into the Mechanism of Carbon Dioxide and Propylene Oxide Ring-Opening Copolymerization Using a Co(III)/K(I) Heterodinuclear Catalyst. Retrieved from [Link]
-
ACS Publications. (n.d.). New Trends and Perspectives in Production of 1,2-Propanediol. Retrieved from [Link]
-
MDPI. (2021). Study of the Product Distribution in the Epoxidation of Propylene over TS-1 Catalyst in a Trickle-Bed Reactor. Retrieved from [Link]
-
European Patent Office. (2024). EP 4414353 A1 - PROCESS FOR PREPARING DIPOPYLENE GLYCOL ISOMERS. Retrieved from [Link]
-
OSHA. (n.d.). Dipropylene Glycol Methyl Ether. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Concerning the mechanism of the ring opening of propylene oxide in the copolymerization of propylene oxide and carbon dioxide to give poly(propylene carbonate). Retrieved from [Link]
- Google Patents. (n.d.). WO2013111839A1 - Method for producing dipropylene glycol and/or tripropylene glycol.
-
Taylor & Francis Online. (n.d.). Insights on production mechanism and industrial applications of renewable propylene glycol. Retrieved from [Link]
-
Shell. (n.d.). Dipropylene Glycol (DPG) Product Stewardship Summary. Retrieved from [Link]
-
ACS Publications. (2022). Insights into the Mechanism of Carbon Dioxide and Propylene Oxide Ring-Opening Copolymerization Using a Co(III)/K(I) Heterodinuclear Catalyst. Retrieved from [Link]
-
NASA Technical Reports Server. (n.d.). N 65 - 35274. Retrieved from [Link]
- Google Patents. (n.d.). CN102924242B - The method of purifying propylene glycol compounds.
-
PubChem. (n.d.). 2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol. Retrieved from [Link]
-
ResearchGate. (2025). Reaction Mechanisms for the Formation of Mono-And Dipropylene Glycol from the Propylene Oxide Hydrolysis over ZSM‑5 Zeolite. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Hydroxypropoxy)-1-propanol. Retrieved from [Link]
- Google Patents. (n.d.). CN114716299A - Preparation method of propylene glycol/dipropylene glycol/tripropylene glycol.
-
PubMed. (n.d.). Catalyst-controlled regioselectivity in the synthesis of branched conjugated dienes via aerobic oxidative Heck reactions. Retrieved from [Link]
Sources
- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 2. Propylene Oxide - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chimia.ch [chimia.ch]
- 5. CN114716299A - Preparation method of propylene glycol/dipropylene glycol/tripropylene glycol - Google Patents [patents.google.com]
- 6. chemcess.com [chemcess.com]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. glsciences.com [glsciences.com]
Technical Support Center: Isomer Separation in Dipropylene Glycol Mixtures
Welcome to the technical support center for the analysis and troubleshooting of dipropylene glycol (DPG) isomer separations. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome the unique challenges presented by these closely related compounds. This guide is structured to help you diagnose and resolve common issues, ensuring the accuracy and robustness of your analytical methods.
Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the analysis of dipropylene glycol.
Q1: What are the primary isomers in a commercial dipropylene glycol mixture?
A: Commercial dipropylene glycol (DPG) is not a single compound but a mixture of three structural isomers produced during the manufacturing of propylene glycol.[1][2][3][4] The similarity in their chemical structures and physical properties makes their separation a significant analytical challenge.[5] The three main isomers are:
-
1,1'-oxybis-2-propanol (a secondary-secondary ether)
-
2-(2-hydroxypropoxy)-1-propanol (a primary-secondary ether)
Q2: Why is separating DPG isomers so challenging?
A: The difficulty stems from the isomers' similar molecular weights (134.17 g/mol ) and boiling points (around 230.5 °C for the mixture).[3] Their structural similarity results in very close physicochemical properties, leading to co-elution or poor resolution in typical chromatographic systems. Effective separation requires high-efficiency columns and carefully optimized methods that can exploit the subtle differences in their polarity and structure.[5]
Q3: What is the most common analytical technique for separating DPG isomers?
A: Gas Chromatography (GC) is the most widely used and effective technique for the separation and quantification of DPG isomers.[1][6] The success of the separation is highly dependent on the choice of the stationary phase. Highly polar capillary columns, such as those with a wax-based phase (e.g., Carbowax 20M or its bonded equivalents like DB-WAX), are typically recommended.[1][6][7] Gas Chromatography-Mass Spectrometry (GC-MS) is often employed for definitive peak identification.[1][5]
Q4: Can HPLC be used to separate DPG isomers?
A: While GC is more common, High-Performance Liquid Chromatography (HPLC) can also be used. However, because glycols lack a strong UV chromophore, detection can be a challenge.[8][9] Methods often require derivatization with a UV-active agent (like p-toluenesulfonyl isocyanate or phenyl isocyanate) to enhance sensitivity, which adds complexity to the sample preparation workflow.[9][10] Alternatively, detectors like Refractive Index (RI) or Evaporative Light Scattering (ELSD) can be used, but they may offer lower sensitivity and are incompatible with gradient elution.
Troubleshooting Guide: Gas Chromatography (GC) Methods
This guide provides solutions to specific problems you may encounter during the GC analysis of DPG isomers.
Problem 1: Poor Resolution or Complete Co-elution of Isomers
Poor resolution is the most common issue, where two or more isomer peaks merge, making accurate quantification impossible.
Q: My DPG isomers are not separating. How can I improve the resolution?
A: Achieving baseline resolution for DPG isomers requires optimizing several GC parameters that influence selectivity and efficiency.
Potential Causes & Step-by-Step Solutions:
-
Incorrect GC Column: The stationary phase is the most critical factor for selectivity.
-
Explanation: The separation of polar analytes like DPG isomers relies on specific interactions with a polar stationary phase. A non-polar phase (like a DB-1 or DB-5) will not provide the necessary selectivity.
-
Solution:
-
Verify Column Phase: Ensure you are using a high-polarity wax-type capillary column (polyethylene glycol phase). Recommended columns include InertCap WAX-HT, DB-WAX, or similar.[1][7]
-
Consider Column Dimensions: For difficult separations, a longer column (e.g., 60 m vs. 30 m) will increase the total number of theoretical plates, enhancing efficiency and potentially improving resolution. A narrower internal diameter (e.g., 0.25 mm) also boosts efficiency.
-
-
-
Suboptimal Oven Temperature Program: The temperature ramp rate directly affects the separation.
-
Explanation: A fast temperature ramp rate reduces the time analytes spend interacting with the stationary phase, causing them to elute closer together. A slower ramp rate increases these interactions, improving separation.[11]
-
Solution:
-
Lower the Initial Temperature: Start at a lower initial oven temperature (e.g., 90-100 °C) to improve focusing of the analytes at the head of the column.
-
Decrease the Ramp Rate: Slow down the temperature ramp rate (e.g., from 10 °C/min to 3-5 °C/min). This will increase retention times but should significantly improve resolution.
-
Incorporate Isothermal Holds: Consider adding a short isothermal hold at the beginning of the run to ensure all components begin migration simultaneously.
-
-
-
Improper Carrier Gas Flow Rate/Velocity: Carrier gas velocity impacts column efficiency.
-
Explanation: Every column has an optimal linear velocity at which it achieves maximum efficiency (the lowest plate height, as described by the van Deemter equation). Operating too far from this optimum will broaden peaks and reduce resolution.[12]
-
Solution:
-
Check Flow Rate: Verify that your carrier gas (typically Helium or Hydrogen) flow rate is set correctly for your column's internal diameter. For a 0.25 mm ID column, the optimal velocity for Helium is typically around 20-30 cm/s.
-
Use Constant Flow Mode: Set your GC to a "Constant Flow" mode rather than "Constant Pressure". This ensures the linear velocity remains stable as the oven temperature increases and gas viscosity changes.[13]
-
-
Problem 2: Asymmetric Peaks (Peak Tailing)
Peak tailing, where the back half of the peak is drawn out, is a common problem for polar, active compounds like glycols. This can compromise integration and reduce apparent resolution.[14][15]
Q: My DPG isomer peaks are tailing significantly. What is the cause and how do I fix it?
A: Peak tailing for glycols is typically caused by unwanted secondary interactions with active sites within the GC system.
Potential Causes & Step-by-Step Solutions:
-
Active Sites in the Inlet or Column: Silanol groups in the inlet liner or at the head of the column can form strong hydrogen bonds with the hydroxyl groups on the DPG isomers.[14][16]
-
Explanation: These strong, secondary interactions delay the elution of a fraction of the analyte molecules, resulting in a tailed peak shape.
-
Solution:
-
Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated (silanized) inlet liner. Replace the liner regularly, as its deactivation can degrade over time.
-
Perform Column Maintenance: If the column is old or has been exposed to dirty samples, active sites may have developed. Trim the front of the column (approx. 15-20 cm) to remove the contaminated section.[12]
-
Condition the Column: Properly condition the column according to the manufacturer's instructions before use to remove any residual impurities and ensure a stable baseline.[17]
-
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Explanation: When the amount of analyte exceeds the capacity of the stationary phase, the equilibrium is disturbed, leading to peak distortion, often tailing or fronting.[14]
-
Solution:
-
Dilute the Sample: Prepare a more dilute sample and reinject. If the peak shape improves, the original sample was too concentrated.
-
Increase the Split Ratio: If using a split injection, increase the split ratio (e.g., from 20:1 to 50:1 or 100:1) to reduce the mass of analyte reaching the column.
-
-
-
Chemical Interactions or Contamination: The sample matrix itself or system contamination can introduce components that cause tailing.
-
Explanation: Impurities in the sample or bleed from the septum can introduce active sites or co-elute in a way that distorts the peak shape.[18]
-
Solution:
-
Use High-Purity Solvents: Ensure all solvents used for sample dilution are of high purity (e.g., HPLC or GC grade).
-
Replace the Septum: A worn or cored septum can release small particles into the inlet, creating active sites. Replace the septum regularly.[11]
-
-
Experimental Protocols & Data
Recommended GC Starting Conditions
The following table provides a robust starting point for developing a DPG isomer separation method. Optimization will likely be required based on your specific instrumentation and resolution requirements.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 7890B or similar | Standard, reliable GC platform. |
| Column | InertCap WAX-HT (30 m x 0.25 mm ID, 0.25 µm film) | A polar, bonded polyethylene glycol phase provides the necessary selectivity for isomers.[1][7] |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases; use constant flow mode. |
| Linear Velocity | ~25 cm/s (for Helium) | Optimizes column efficiency for better resolution. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization without thermal degradation. |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overload and sharpens peaks. |
| Injection Volume | 1 µL | Standard volume to avoid overload. |
| Oven Program | 100 °C (hold 2 min), ramp at 4 °C/min to 220 °C (hold 5 min) | A slow ramp rate is crucial for separating closely eluting isomers.[11] |
| Detector | FID or MS | FID is a universal detector for organic compounds; MS provides mass data for peak identification. |
| Detector Temp | 250 °C (FID) | Prevents condensation of analytes in the detector. |
Sample Preparation Protocol
Accurate and consistent sample preparation is key to reproducible results.
Methodology:
-
Stock Solution: Prepare a stock solution of the DPG reference standard or sample at approximately 10 mg/mL in a high-purity solvent like isopropanol or ethanol.[5]
-
Working Solution: Create a working solution by diluting the stock solution 1:100 in the same solvent to achieve a final concentration of ~100 µg/mL. This concentration is typically suitable for a split injection.
-
Internal Standard (Optional): For precise quantification, add an internal standard (e.g., 1,3-butanediol) to the working solution.[1]
-
Filtration: Filter the final solution through a 0.45 µm syringe filter to remove any particulates that could block the inlet or column.[1]
-
Injection: Transfer the filtered solution to a 2 mL autosampler vial for injection.
Visual Workflow Guides
The following diagrams illustrate logical troubleshooting workflows for common issues in DPG isomer analysis.
Caption: Decision tree for troubleshooting poor DPG isomer resolution.
Caption: Workflow for diagnosing and fixing peak tailing issues.
References
- ALWSCI. (2025, July 17).
- Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections.
- Journal of Pharmaceutical Sciences.
- BenchChem. Isomers of dipropylene glycol and their properties.
- PubMed.
- Drawell.
- Journal of Analytical Toxicology.
- ACD/Labs. (2022, October 6).
- Crawford Scientific. Troubleshooting Gas Chromatography: Reduced Peak Size (Loss of Sensitivity).
- Ataman Kimya. The Chemistry Behind Dipropylene Glycol: Properties and Performance.
- Google Patents. (CN114384163A) - Method for separating and detecting dipropylene glycol isomer.
- Element Lab Solutions. Peak Tailing in HPLC.
- ACS Publications.
- SCION Instruments.
- LCGC International. Troubleshooting GC Selectivity, Resolution, and Baseline Issues.
- Agilent Technologies. (2016, April 5). Loss of Resolution Over Time - GC Troubleshooting Series.
- Wikipedia. Dipropylene glycol.
- Chrom Tech, Inc. (2025, October 28).
- Chromatography Forum. (2010, May 3).
- Analytical Methods (RSC Publishing).
- SIELC Technologies.
- GL Sciences Inc. Analysis of Dipropylene Glycol (Under the Condition of Draft for USP PF 50(4), Dipropylene Glycol).
- DChemie Malaysia. (2023, February 14).
- Restek. Dipropylene glycol isomer 3.
- ResearchGate. The propylene glycols: names, isomers, structure, molecular weights and typical purity.
- ResearchGate.
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- 5. CN114384163A - Method for separating and detecting dipropylene glycol isomer - Google Patents [patents.google.com]
- 6. academic.oup.com [academic.oup.com]
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- 8. holcapek.upce.cz [holcapek.upce.cz]
- 9. researchgate.net [researchgate.net]
- 10. Derivatization of Glycols - Chromatography Forum [chromforum.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 15. pharmagrowthhub.com [pharmagrowthhub.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. drawellanalytical.com [drawellanalytical.com]
- 18. acdlabs.com [acdlabs.com]
Technical Support Center: Purification of Commercial Dipropylene Glycol (DPG)
Welcome to the technical support center for the purification of commercial dipropylene glycol (DPG). This guide is designed for researchers, scientists, and professionals in drug development who require high-purity DPG for their applications. Commercial DPG, while generally of high quality (>99%), may contain impurities that can interfere with sensitive experiments and formulations.[1] This resource provides in-depth, experience-based answers to common challenges encountered during the purification process.
Part 1: Understanding Dipropylene Glycol and Its Impurities
FAQ 1: What exactly is commercial Dipropylene Glycol?
Commercial Dipropylene Glycol is not a single compound but a mixture of three structural isomers produced as a co-product during the manufacture of monopropylene glycol (MPG) from propylene oxide.[2][3][4] The three isomers are:
-
1,1'-oxybis-2-propanol
-
2-(2'-hydroxypropoxy)-1-propanol
-
2,2'-oxybis-1-propanol
These isomers have very similar physical properties, including boiling points, which makes their separation challenging.[3][4] For most applications, this isomeric mixture is used directly. However, for high-stakes applications like pharmaceutical formulations, understanding and controlling the impurity profile is critical.[5][6]
FAQ 2: What are the most common impurities in commercial DPG and where do they come from?
Impurities in DPG primarily originate from the manufacturing process (hydration of propylene oxide) or degradation during storage.[2][7] The type and concentration of these impurities can vary between manufacturers and even batches.[8]
Table 1: Common Impurities in Commercial DPG
| Impurity | Source / Cause | Recommended Primary Removal Method(s) |
| Water | Manufacturing process, hygroscopic nature (absorption from air)[2][8] | Fractional Distillation, Adsorption (Molecular Sieves) |
| Monopropylene Glycol (MPG) | Unreacted starting material/by-product[2][7] | Fractional Vacuum Distillation |
| Tripropylene Glycol (TPG) | By-product of polymerization[7][9] | Fractional Vacuum Distillation |
| Acidic Compounds | Oxidation of glycols, residual catalyst | Ion Exchange (Anion Resin) |
| Aldehydes/Ketones | Oxidation of glycols | Ion Exchange (Bisulfite Form Resin), Adsorption (Activated Carbon)[10][11] |
| Chlorides & Other Ions | Residual catalysts or process water | Ion Exchange (Mixed-Bed Resin)[5][12] |
| Color Bodies | Thermal degradation, condensation products | Adsorption (Activated Carbon) |
Part 2: Troubleshooting Purification Workflows
This section provides troubleshooting guidance for the most common lab-scale purification techniques. The choice of method depends on the target purity and the specific impurities you need to remove.
Workflow Decision Diagram
Before starting, identify your key impurity challenge. This diagram outlines a logical approach to selecting a purification strategy.
A. Fractional Vacuum Distillation
This is the most powerful method for separating components with different boiling points, such as water, MPG, and TPG, from the DPG isomer mixture.[7][13]
Q1: My distilled DPG has a yellow tint and a burnt odor. What went wrong?
This is a classic sign of thermal decomposition. Glycols are susceptible to degradation at high temperatures.[7] The boiling point of DPG is approximately 230°C at atmospheric pressure.[4][14] Running the distillation at this temperature will inevitably cause decomposition.
-
Causality & Solution: The core principle of vacuum distillation is to lower the boiling point of the liquid to a temperature where it does not decompose. For DPG, you must apply a vacuum to reduce the boiling point to a safer range (e.g., 120-180°C).[9]
-
Troubleshooting Steps:
-
Check Vacuum Seal: Ensure all joints in your distillation apparatus are perfectly sealed. Use high-vacuum grease.
-
Lower the Pressure: Aim for a pressure below 20 mbar. A good vacuum pump (e.g., a two-stage rotary vane pump) is essential.
-
Use a Vigreux Column: A fractionating column (like a Vigreux or packed column) is crucial for efficiently separating the glycols, which have relatively close boiling points.
-
Control Heating: Use a heating mantle with a stirrer and avoid aggressive heating. Gradual temperature increase is key.
-
-
Q2: My GC analysis still shows significant MPG or TPG peaks after distillation. How can I improve separation?
This indicates insufficient separation efficiency, or "theoretical plates," in your distillation column.
-
Causality & Solution: Efficient fractional distillation relies on establishing a temperature gradient along the column, allowing for multiple condensation-vaporization cycles that enrich the more volatile component (MPG) at the top and the less volatile component (TPG) at the bottom.
-
Troubleshooting Steps:
-
Increase Column Length/Packing: Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, metal sponge) to increase the surface area for vapor-liquid equilibrium.
-
Control the Reflux Ratio: Collect the distillate slowly. A high reflux ratio (more vapor returning to the column than is collected as distillate) improves separation but takes longer. A 5:1 or 10:1 reflux-to-collection ratio is a good starting point.
-
Insulate the Column: Wrap the column in glass wool or aluminum foil to maintain the temperature gradient and prevent heat loss to the environment.
-
Discard Fractions: Collect the distillate in separate fractions. The first fraction will be rich in lower-boiling impurities like water and MPG. The main, middle fraction will be your purified DPG. The final residue in the boiling flask will be concentrated with higher-boiling TPG.
-
-
-
Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a packed or Vigreux fractionating column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are greased and sealed for high vacuum.
-
Charge: Fill the boiling flask no more than two-thirds full with commercial DPG and add a magnetic stir bar.
-
Evacuate: Slowly apply vacuum to the system. Bumping can occur if the vacuum is applied too quickly.
-
Heat: Once a stable vacuum is achieved (<20 mbar), begin gently heating the flask with a heating mantle while stirring.
-
Equilibrate: Allow the vapor to rise slowly up the column. You should observe a "reflux ring" of condensing vapor. Let the column equilibrate for at least 30 minutes once reflux reaches the top of the column.
-
Collect Fractions:
-
Fore-run: Slowly collect the first fraction, which contains volatile impurities (water, MPG). The temperature at the distillation head will be lower during this phase.
-
Main Fraction: Once the head temperature stabilizes at the boiling point of DPG for your operating pressure, switch to a new receiving flask and collect the purified product.
-
End Fraction: Stop the distillation before the boiling flask runs dry to avoid concentrating and charring high-boiling impurities like TPG.
-
-
Analysis: Analyze the main fraction using GC for purity and Karl Fischer titration for water content.
B. Ion-Exchange Purification
Ion-exchange resins are excellent for removing ionic impurities like acidic compounds and chlorides, which can be detrimental in pH-sensitive formulations.[12][15]
Q1: The acidity of my DPG is still high after passing it through an ion-exchange column. Why?
This points to an issue with the resin type, capacity, or the operational procedure.
-
Causality & Solution: To remove acidic impurities (anions like acetate or formate from oxidation), you need a basic anion-exchange resin. If the resin is exhausted (all its exchange sites are occupied), it can no longer capture impurities.
-
Troubleshooting Steps:
-
Verify Resin Type: Ensure you are using a strong or weak base anion-exchange resin (e.g., in the hydroxide form) for acid removal. For general deionization, a mixed-bed resin containing both cation and anion exchangers is effective.[15]
-
Check Resin Capacity: The resin has a finite capacity. If you are purifying a large volume or a highly contaminated batch, the resin may be saturated. Replace or regenerate the resin according to the manufacturer's instructions.
-
Control Flow Rate: Do not pass the DPG through the column too quickly. A slower flow rate allows for sufficient residence time for the ion exchange to occur. A typical flow rate is 1-10 bed volumes per hour.[16]
-
Avoid Channeling: Ensure the resin bed is packed uniformly to prevent the liquid from creating channels and bypassing most of the resin.
-
-
C. Adsorbent Purification
Adsorbents like activated carbon and molecular sieves are used for "polishing" steps—removing color, trace organic impurities, and residual water.[17][18]
Q1: I treated my DPG with activated carbon, but it still has a slight color. What can I do?
This suggests the treatment was insufficient, either in the amount of carbon used or the contact time.
-
Causality & Solution: Adsorption is a surface phenomenon. The effectiveness depends on the adsorbent's surface area, the concentration of the impurity, and the contact time. Activated carbon has a high affinity for large, non-polar molecules, which are often the source of color.[19][20]
-
Troubleshooting Steps:
-
Increase Carbon Amount: Try increasing the dosage of activated carbon (e.g., from 1% w/v to 2-3% w/v).
-
Increase Contact Time/Temperature: Stir the DPG with the activated carbon powder for a longer period (e.g., 2-4 hours). Gentle heating (40-60°C) can sometimes improve adsorption kinetics.[11]
-
Use a Different Grade of Carbon: Different activated carbons have different pore structures and surface chemistries. A grade specifically designed for decolorizing organic liquids may be more effective.
-
Filter Properly: After treatment, ensure all fine carbon particles are removed by filtering through a fine filter paper or a 0.45 µm membrane filter.
-
-
Q2: My DPG meets purity specifications by GC, but Karl Fischer analysis shows high water content. How do I dry it effectively?
While distillation removes bulk water, trace amounts can remain or be reabsorbed from the atmosphere due to DPG's hygroscopic nature.[2]
-
Causality & Solution: Molecular sieves are crystalline aluminosilicates with a uniform pore structure that selectively adsorbs small molecules like water while excluding larger molecules like DPG. Type 3A or 4A molecular sieves are ideal for this purpose.
-
Troubleshooting Steps:
-
Activate the Sieves: Ensure the molecular sieves are fully activated by heating them in a vacuum oven (e.g., at 200-300°C under vacuum) for several hours to drive off any pre-adsorbed water.
-
Use Sufficient Amount: Add activated molecular sieves (approx. 5-10% w/v) to the purified DPG.
-
Allow Sufficient Time: Let the sieves sit in the DPG, preferably with gentle agitation, for at least 12-24 hours.
-
Store Under Inert Atmosphere: After drying, store the DPG under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent reabsorption of moisture.
-
-
Part 3: Quality Verification and Specifications
Purification is incomplete without verification. Always analyze your final product to ensure it meets the required specifications for your application.
Table 2: Typical Specifications for Standard vs. High-Purity DPG
| Parameter | Standard Commercial Grade | High-Purity / Pharmaceutical Grade[5] | Analytical Method |
| Purity (Total Isomers) | > 99.0% | > 99.5% | Gas Chromatography (GC)[21] |
| Water Content | < 0.5% | < 0.1 - 0.2% | Karl Fischer Titration |
| Acidity (as acetic acid) | < 0.01% | < 0.01% | Titration |
| Appearance | Clear, colorless | Clear, colorless, free of matter | Visual Inspection |
| Color (APHA) | < 15 | < 10 | Spectrophotometry |
References
- Vertex AI Search, "Dipropylene Glycol (DPG)
- Google Patents, "Method for purification of ethylene glycol", Google P
- Dynalene, Inc., "Ion Exchange Cartridges for Low Electrical Conductivity Coolants", Dynalene, Inc.,
- Product Stewardship Summary, "Dipropylene Glycol (DPG) Product Stewardship Summary", Google Cloud,
- Vertex AI Search, "[Chemical Knowledge]:Detection Methods and Analytical Techniques of Dipropylene Glycol", Google Cloud,
- Dynalene, Inc., "Ion Exchange", Dynalene, Inc.,
- Google Patents, "Glycol purification", Google P
- Sumitomo Chemical Co., Ltd., "Development of New Dipropylene Glycol / Tripropylene Glycol Process", Sumitomo Chemical,
- OSTI.GOV, "Effect of some factors on ion-exchange purification of 66% aqueous ethylene glycol solution", Journal of Applied Chemistry of the USSR,
- MDPI, "An Insight into the Separation of 1,2-Propanediol, Ethylene Glycol, Acetol and Glycerol from an Aqueous Solution by Adsorption on Activ
- ResearchGate, "Removal of Glycol
- Google Patents, "Method for the continuous production of propylene glycol", Google P
- Polish Journal of Environmental Studies, "Elimination of Polyethylene Glycol from Aqueous Solution Using Activated Carbon", Polish Journal of Environmental Studies,
- GL Sciences Inc., "Analysis of Dipropylene Glycol (Under the Condition of Draft for USP PF 50(4), Dipropylene Glycol)", InertSearch for GC,
- Ookto, "Di Propylene Glycol (DPG) for Distillation Applications for Industrial", Ookto - The AI powered chemical marketplace,
- PubChem, "Dipropylene Glycol | C12H28O6 | CID 134692469", PubChem,
- Google Patents, "Method of purifying glycols
- Dow Inc., "Dipropylene Glycol (DPG) Regular Grade", Dow Inc.,
- Scimplify, "DIPROPYLENE GLYCOL Manufacturer and Suppliers", Scimplify,
- GL Sciences, "Analysis of Dipropylene Glycol", GL Sciences,
- atamankimya.
- Google Patents, "The method of purifying propylene glycol compounds", Google P
- Ingredi, "Technical Data Sheet - Dow Dipropylene Glycol LO+", Dow Chemical Company,
- Patsnap Eureka, "How to Achieve Optimum Performance with Dipropylene Glycol?
- Elchemy, "Dipropylene Glycol vs Propylene Glycol: Key Differences for Personal Care & Industrial Applic
Sources
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- 2. shell.com [shell.com]
- 3. Dipropylene Glycol | C12H28O6 | CID 134692469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. atamankimya.com [atamankimya.com]
- 5. Dipropylene Glycol (DPG) for Pharmaceutical and Healthcare Applications for Healthcare & Pharma | Ookto - The AI powered chemical marketplace [ookto.com]
- 6. ingredi.com [ingredi.com]
- 7. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 8. How to Achieve Optimum Performance with Dipropylene Glycol? [eureka.patsnap.com]
- 9. US7658893B2 - Method for the continuous production of propylene glycol - Google Patents [patents.google.com]
- 10. CA1330350C - Method for purification of ethylene glycol - Google Patents [patents.google.com]
- 11. RU2622395C1 - Method of purifying glycols from impurities - Google Patents [patents.google.com]
- 12. dynalene.com [dynalene.com]
- 13. Di Propylene Glycol (DPG) for Distillation Applications for Industrial | Ookto - The AI powered chemical marketplace [ookto.com]
- 14. DIPROPYLENE GLYCOL Online | DIPROPYLENE GLYCOL Manufacturer and Suppliers [scimplify.com]
- 15. dynalene.com [dynalene.com]
- 16. US6242655B1 - Glycol purification - Google Patents [patents.google.com]
- 17. ceed.wa.edu.au [ceed.wa.edu.au]
- 18. CN102924242B - The method of purifying propylene glycol compounds - Google Patents [patents.google.com]
- 19. mdpi.com [mdpi.com]
- 20. pjoes.com [pjoes.com]
- 21. glsciences.com [glsciences.com]
Technical Support Center: Stereoselective Synthesis of 2-(2-Hydroxypropoxy)propan-1-ol
Welcome to the technical support guide for the stereoselective synthesis of 2-(2-Hydroxypropoxy)propan-1-ol. This document is designed for researchers and drug development professionals navigating the complexities of synthesizing specific stereoisomers of this diol. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven experience.
Introduction to the Challenge
This compound possesses two stereocenters, meaning it can exist as four distinct stereoisomers: (2R,2'R), (2S,2'S), (2R,2'S), and (2S,2'R). Achieving a high diastereomeric and enantiomeric excess is a significant synthetic challenge, primarily revolving around the control of regioselectivity and stereochemistry during the crucial ether bond formation. This guide provides insights into overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is stereocontrol so difficult in this synthesis?
A1: The core difficulty lies in precisely controlling the nucleophilic attack to form the ether linkage. A common route involves reacting propylene oxide with propylene glycol. This reaction can result in a mixture of isomers due to two main factors:
-
Regioselectivity: The nucleophile (an alcohol from propylene glycol) can attack either of the two carbons of the propylene oxide ring, leading to different constitutional isomers.
-
Stereoselectivity: Each starting material can be a racemic mixture. Without chiral catalysts or enantiopure starting materials, the reaction will produce a complex mixture of all four possible stereoisomers.
Q2: What is the most common synthetic strategy?
A2: The most prevalent and controllable method is a modified Williamson ether synthesis. This involves the reaction of an enantiopure propylene oxide with a mono-protected, enantiopure propylene glycol. This strategy provides greater control over the stereochemical outcome by ensuring the stereocenters of the starting materials are already defined.
Q3: I'm getting a mixture of isomers. What is the first thing I should check?
A3: The first step is to verify the enantiomeric purity of your starting materials, specifically the chiral propylene oxide and propylene glycol. Even small impurities can lead to a significant decrease in the diastereomeric excess of the final product. Following that, reaction conditions such as temperature, solvent, and the nature of the base used are critical factors that can influence side reactions and loss of stereochemical integrity.
Q4: Can I use a chiral catalyst to control the synthesis?
A4: Yes, using chiral catalysts, such as salen complexes, for the ring-opening of propylene oxide is a powerful strategy, especially if you are starting with racemic or achiral precursors. These catalysts can enforce a specific stereochemical pathway, leading to high enantioselectivity.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low Diastereoselectivity in the Coupling Reaction
Symptoms:
-
NMR or chiral GC/HPLC analysis shows multiple diastereomers in nearly equal amounts.
-
The observed optical rotation of the purified product is close to zero.
Probable Causes & Solutions:
| Cause | Scientific Explanation | Recommended Solution |
| Racemic Starting Materials | If either the propylene oxide or the propylene glycol derivative is racemic, the reaction will inherently produce a 1:1 mixture of diastereomers. | Verify the enantiomeric excess (e.e.) of your chiral starting materials using chiral chromatography or polarimetry before starting the synthesis. Source materials with the highest possible e.e. (>99%). |
| Loss of Stereochemical Integrity | The SN2 reaction for ether formation requires inversion of stereochemistry at the electrophilic center. If reaction conditions promote SN1-type character (e.g., acidic conditions, protic solvents), racemization can occur. | Ensure you are using a strong, non-nucleophilic base (e.g., NaH) in an aprotic polar solvent (e.g., THF, DMF) to generate the alkoxide nucleophile. This promotes a clean SN2 pathway. |
| Incorrect Regiochemistry of Epoxide Opening | Nucleophilic attack on the more substituted carbon of the propylene oxide can lead to the formation of a constitutional isomer, complicating purification and analysis. | Use conditions that favor attack at the less sterically hindered carbon. Basic or neutral conditions strongly favor this pathway. |
Workflow for Diagnosing Low Diastereoselectivity
Caption: Troubleshooting workflow for low diastereoselectivity.
Problem 2: Side Product Formation During Etherification
Symptoms:
-
TLC or GC analysis shows multiple spots/peaks in addition to the desired product.
-
Formation of polymeric material or di-etherification products.
Probable Causes & Solutions:
| Cause | Scientific Explanation | Recommended Solution |
| Polymerization of Propylene Oxide | The alkoxide nucleophile can initiate the ring-opening polymerization of propylene oxide, especially at higher temperatures or with excess epoxide. | Add the propylene oxide slowly to the reaction mixture at a low temperature (e.g., 0 °C) to keep its instantaneous concentration low. Use a slight excess (1.1-1.2 equivalents) of the alkoxide. |
| Reaction at Both Hydroxyl Groups | If you start with unprotected propylene glycol, both hydroxyl groups can react, leading to a mixture of mono- and di-etherified products. | Use a mono-protected propylene glycol, such as one with a benzyl or silyl ether protecting group on one of the hydroxyls. This ensures only the free hydroxyl group reacts. |
Key Experimental Protocol: Stereoselective Coupling
This protocol outlines the synthesis of (2R,2'S)-2-(2-Hydroxypropoxy)propan-1-ol starting from (S)-propylene glycol and (R)-propylene oxide.
Step 1: Monoprotection of (S)-Propylene Glycol
-
Dissolve (S)-propylene glycol (1 eq.) in anhydrous DCM.
-
Add triethylamine (1.1 eq.) and cool to 0 °C.
-
Slowly add benzyl chloroformate (1 eq.) and allow the reaction to warm to room temperature overnight.
-
Work up the reaction to isolate the mono-benzylated (S)-propylene glycol. The primary alcohol is typically more reactive, but chromatographic separation may be necessary.
Step 2: Alkoxide Formation and Coupling
-
Dissolve the mono-protected (S)-propylene glycol (1 eq.) in anhydrous THF and cool to 0 °C.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Stir for 30 minutes at 0 °C to allow for complete deprotonation.
-
Slowly add (R)-propylene oxide (1.1 eq.) via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Step 3: Deprotection
-
After workup and purification of the coupled product, dissolve it in ethanol.
-
Add palladium on carbon (10 mol%) and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter through Celite and concentrate to yield the final diol.
Visualizing the Synthetic Pathway
Caption: Stereoselective synthesis pathway.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.
Technical Support Center: Optimizing Dipropylene Glycol Isomer Resolution in GC Analysis
Welcome to our dedicated technical support center for resolving challenges in the gas chromatographic (GC) analysis of dipropylene glycol (DPG) isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter specific issues during their experiments. Here, we synthesize technical expertise with practical, field-proven insights to empower you to overcome common hurdles and achieve optimal separation of DPG isomers.
Understanding the Challenge: The Isomers of Dipropylene Glycol
Commercial dipropylene glycol is not a single compound but a mixture of three structural isomers, which can present a separation challenge in GC analysis. A clear understanding of these isomers is the first step toward developing a robust analytical method.
Caption: The three structural isomers of dipropylene glycol.
Troubleshooting Guide: Improving DPG Isomer Resolution
This section provides a systematic approach to troubleshooting and resolving common issues related to the separation of DPG isomers.
Caption: Troubleshooting workflow for poor DPG isomer resolution.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving good resolution of DPG isomers?
The selection of the stationary phase is paramount for separating polar isomers like those of dipropylene glycol.[1][2][3][4][5] The underlying principle is "like dissolves like," meaning a polar stationary phase will interact more effectively with the polar hydroxyl groups of the DPG isomers, leading to better retention and separation.
-
Expert Recommendation: For DPG isomer analysis, a polar stationary phase such as polyethylene glycol (PEG), often referred to as a "Wax" column, is the standard choice.[6][7] Look for columns specifically designed for the analysis of polar compounds, as they often have modified surfaces to reduce peak tailing.[8] For instance, phases like the Agilent J&W DB-Wax Ultra Inert or the Sigma-Aldrich SPB®-1000 are excellent starting points.[8][9]
Q2: How does the GC oven temperature program affect the separation of DPG isomers?
The temperature program directly influences the retention time and peak width of the analytes.[10][11] For isomers with similar boiling points, a carefully optimized temperature program is crucial for achieving baseline resolution.
-
Isothermal vs. Temperature Programming: While an isothermal method (constant temperature) can work if the isomers are well-resolved, a temperature-programmed approach is generally more effective for complex mixtures or when optimizing separation.[12][13] Temperature programming allows for the elution of a wide range of compounds with good peak shape and can improve the resolution of closely eluting peaks.[13][14]
-
Optimization Strategy:
-
Start with a Low Initial Temperature: A lower initial oven temperature (e.g., 50-90°C) increases the interaction of the DPG isomers with the stationary phase, which can significantly improve the resolution of early-eluting isomers.[15][12][6][16]
-
Employ a Slow Ramp Rate: A slow temperature ramp rate (e.g., 5-10°C/min) gives the isomers more time to interact differently with the stationary phase, enhancing their separation.[12][13]
-
Final Temperature and Hold: The final temperature should be high enough to ensure all isomers have eluted from the column. A short hold at the final temperature can help to elute any less volatile components and clean the column for the next injection.
-
Q3: Can changing the carrier gas and its flow rate improve resolution?
Yes, the choice of carrier gas and its linear velocity are important parameters for optimizing column efficiency and, consequently, resolution.
-
Carrier Gas Selection: While helium is a common choice, hydrogen can offer better efficiency at higher linear velocities, potentially leading to faster analysis times without sacrificing resolution.[17][18] However, safety considerations for hydrogen must be taken into account. Nitrogen provides the best efficiency but at much lower linear velocities, resulting in longer run times.
-
Optimizing Flow Rate: The optimal flow rate is a balance between analysis time and resolution.[10] Increasing the flow rate will decrease the analysis time but may also decrease resolution if the optimal linear velocity is exceeded.[10] It is recommended to determine the optimal flow rate for your specific column and carrier gas experimentally.
| Carrier Gas | Typical Optimal Linear Velocity (cm/s) | Relative Efficiency |
| Hydrogen | 30-50 | Highest |
| Helium | 20-40 | High |
| Nitrogen | 10-20 | High (at low flow) |
Q4: I'm observing significant peak tailing for my DPG isomers. What are the likely causes and solutions?
Peak tailing is a common issue when analyzing polar compounds like glycols and is often caused by unwanted interactions between the analytes and active sites in the GC system.[19][20][21][22][23]
-
Causes of Peak Tailing:
-
Active Sites: Exposed silanol groups in the inlet liner, on the column surface, or on glass wool packing can interact with the hydroxyl groups of the DPG isomers, causing peak tailing.[9][19]
-
Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites.[21]
-
Improper Column Installation: A poor column cut or incorrect installation depth in the inlet can create dead volumes and lead to peak distortion.[20][23]
-
-
Solutions:
-
Use Inert Components: Employ ultra-inert inlet liners and GC columns specifically designed to minimize active sites.[9]
-
Column Maintenance: Regularly trim a small portion (10-15 cm) from the front of the column to remove contaminants.[21][22]
-
Proper Installation: Ensure a clean, square cut on the column and install it at the correct depth in the inlet according to the manufacturer's instructions.[20][23]
-
Derivatization: If peak tailing persists, consider derivatizing the DPG isomers.
-
Q5: When should I consider derivatization for DPG isomer analysis, and what are the benefits?
Derivatization is a chemical modification of the analytes to make them more suitable for GC analysis.[24] For DPG isomers, derivatization can be a powerful tool to overcome issues with peak tailing and improve volatility.[24][25]
-
The Principle of Silylation: The most common derivatization technique for compounds with active hydrogens (like the hydroxyl groups in DPG) is silylation.[24][25] A silylating reagent replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group.[24][25]
-
Benefits of Derivatization:
-
Reduced Polarity: The resulting TMS ethers are much less polar than the original glycols, which significantly reduces their interaction with active sites and eliminates peak tailing.[24]
-
Increased Volatility: Derivatization increases the volatility of the DPG isomers, allowing them to be analyzed at lower temperatures and with shorter run times.[24]
-
Improved Peak Shape: The derivatized isomers produce sharper, more symmetrical peaks, leading to better resolution and more accurate quantification.
-
-
Experimental Protocol: Silylation of DPG Isomers
-
Sample Preparation: Accurately weigh a known amount of the DPG sample into a clean, dry vial.
-
Solvent Addition: Dissolve the sample in an appropriate aprotic solvent (e.g., pyridine, acetonitrile, or DMF). The solvent must be anhydrous.
-
Reagent Addition: Add a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Reaction: Cap the vial tightly and heat at a specific temperature (e.g., 60-80°C) for a set time (e.g., 30-60 minutes) to ensure complete derivatization.
-
GC Analysis: Inject an aliquot of the derivatized sample into the GC.
-
References
-
Agilent Technologies, Inc. (2011). Separation of glycols and diols. Application Note. Retrieved from [Link]
-
Restek Corporation. (n.d.). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column. Retrieved from [Link]
-
Agilent Technologies, Inc. (2016). GC Analysis of Glycols in Toothpaste. Application Note. Retrieved from [Link]
-
Lee, G., Vickers, A., & Dang, N. A. (2017). Industrial Applications with a New Polyethylene Glycol-Based GC Column. Agilent Technologies, Inc. Retrieved from [Link]
-
Postnova Analytics GmbH. (n.d.). Agilent J&W GC Column Selection Guide. Retrieved from [Link]
-
Restek Corporation. (2021). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]
-
S4Science. (n.d.). GC-FID: Limit of Ethylene Glycol and Diethylene Glycol in Polyethylene Glycol 400 according to USP Monograph. Retrieved from [Link]
-
Destaillats, F., et al. (2018). Using GC-MS and helium to resolve positional isomers of trans-C16:1 and trans- C18:1 fatty acids. ResearchGate. Retrieved from [Link]
-
Arya, P., & Dhyani, V. (n.d.). Estimation of Ethylene Glycol and Diethylene Glycol in Propylene Glycol, Glycerin, and Syrup Samples with the Agilent 8890 GC. Agilent Technologies, Inc. Retrieved from [Link]
-
Scribd. (n.d.). Gas Chromatography (GC) Optimization of Flow Rate and Column Temperature. Retrieved from [Link]
-
Phenomenex. (n.d.). GC Tip: Peak Shape Problems: Tailing Peaks. Retrieved from [Link]
-
Watson, D. W. (2017). The Secrets of Successful Temperature Programming. LCGC International. Retrieved from [Link]
-
Taylor, T. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). GC Temperature Program Development. Retrieved from [Link]
-
Dickie, A. (2025). Fixing GC Peak Tailing for Cleaner Results. Separation Science. Retrieved from [Link]
-
Chemistry For Everyone. (2025). How Can You Improve Resolution In Gas Chromatography?. YouTube. Retrieved from [Link]
-
Snow, N. H. (2020). Go With the Flow: Thinking About Carrier Gas Flow in GC. LCGC International. Retrieved from [Link]
-
Restek Corporation. (n.d.). Dipropylene glycol isomer 3. EZGC Method Translator. Retrieved from [Link]
-
Taylor, T. (2020). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. LCGC International. Retrieved from [Link]
-
Axion Labs. (n.d.). How Do You Improve Resolution In Gas Chromatography?. Retrieved from [Link]
-
University of Alberta. (n.d.). GC Derivatization. Retrieved from [Link]
-
Crawford Scientific. (n.d.). GC Temperature Programming—10 Things You Absolutely Need to Know. Retrieved from [Link]
- Google Patents. (n.d.). CN114384163A - Method for separating and detecting dipropylene glycol isomer.
-
Phenomenex. (2025). Temperature Programming for Better GC Results. Retrieved from [Link]
-
GL Sciences. (n.d.). Analysis of Dipropylene Glycol. Retrieved from [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]
-
Snow, N. H. (2020). Go With the Flow: Thinking About Carrier Gas Flow in Gas Chromatography. LCGC International. Retrieved from [Link]
-
Chromtech. (n.d.). Restek APPLICATIONS Technical Guides. Retrieved from [Link]
-
Harvey, D. (2019). 12.4: Gas Chromatography. Chemistry LibreTexts. Retrieved from [Link]
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Technical Support Center: Controlling Polymer Molecular Weight with 2-(2-Hydroxypropoxy)propan-1-ol
Welcome to the Technical Support Center for polymer synthesis utilizing 2-(2-hydroxypropoxy)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently asked questions (FAQs) encountered during the synthesis of polymers where precise molecular weight control is paramount.
Introduction
This compound, also known as dipropylene glycol, is a diol commonly employed as an initiator in ring-opening polymerization (ROP) of cyclic esters like lactide and caprolactone to produce polyesters such as polylactic acid (PLA) and polycaprolactone (PCL).[1] Its two hydroxyl groups, one primary and one secondary, provide initiation sites for polymer chain growth.[1] Precise control over the molecular weight of the resulting polymer is critical as it directly influences the material's mechanical properties, degradation rate, and drug release profile in biomedical applications.[2][3] This guide provides a structured approach to troubleshooting common issues related to molecular weight control in these polymerization reactions.
Troubleshooting Guide
This section addresses specific problems you might encounter during your polymerization experiments, offering potential causes and validated solutions.
Problem 1: Obtained polymer molecular weight is significantly lower than the theoretical target.
Potential Cause 1: Presence of Impurities
-
Causality: Impurities in the monomer, initiator, or solvent, particularly those with active hydrogens (e.g., water, other alcohols), can act as unintended initiators or chain transfer agents.[4] This increases the total number of polymer chains initiated, leading to a lower average molecular weight for each chain.
-
Troubleshooting & Optimization:
-
Monomer and Initiator Purity: Ensure the use of high-purity monomers and this compound (≥99%). If purity is uncertain, purification by recrystallization (for solid monomers) or distillation (for liquid monomers and the initiator) is recommended.[4]
-
Solvent Purity: Utilize anhydrous solvents. Solvents should be dried using appropriate methods (e.g., molecular sieves, distillation over a drying agent) and handled under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
-
Inert Reaction Conditions: Conduct the polymerization under a dry, inert atmosphere to exclude atmospheric moisture.
-
Potential Cause 2: Incorrect Monomer-to-Initiator Ratio
-
Causality: The theoretical number-average molecular weight (Mn) in a living polymerization is directly proportional to the initial molar ratio of monomer to initiator.[5] An error in weighing or calculating these amounts will directly impact the final molecular weight.
-
Troubleshooting & Optimization:
-
Accurate Measurements: Use a calibrated analytical balance for weighing the monomer and initiator.
-
Verification of Calculations: Double-check all calculations for determining the molar quantities of reactants. The theoretical Mn can be estimated using the following formula: Mn (theoretical) = (mass of monomer / moles of initiator) + molecular weight of initiator
-
Initiator Purity Consideration: Account for the purity of the initiator when calculating its molar amount.
-
Potential Cause 3: Inefficient Initiation or Catalyst Deactivation
-
Causality: The catalyst, often a tin compound like stannous octoate (Sn(Oct)₂), can be sensitive to air and moisture, leading to deactivation.[6] Incomplete initiation means that not all initiator molecules start a polymer chain, resulting in a lower overall number of chains and, counterintuitively if monomer conversion is also low, a lower than expected molecular weight at that conversion.
-
Troubleshooting & Optimization:
-
Catalyst Handling: Use fresh, properly stored catalysts. Handle catalysts under an inert atmosphere.
-
Catalyst Concentration: Optimize the catalyst concentration. While a higher concentration can increase the reaction rate, an excessive amount may lead to side reactions.[7] A typical starting point is a monomer-to-catalyst molar ratio of 1000:1 to 10,000:1.[8]
-
Problem 2: The resulting polymer has a broad molecular weight distribution (High Polydispersity Index - PDI).
Potential Cause 1: Transesterification Side Reactions
-
Causality: At elevated temperatures and long reaction times, intermolecular and intramolecular transesterification (backbiting) can occur. These side reactions lead to a randomization of chain lengths, broadening the molecular weight distribution (increasing the PDI).[9]
-
Troubleshooting & Optimization:
-
Reaction Temperature: Optimize the reaction temperature. While higher temperatures increase the polymerization rate, they also accelerate side reactions. Conduct small-scale experiments at various temperatures to find the optimal balance. For lactide polymerization, temperatures are often in the range of 130-180°C.[6]
-
Reaction Time: Monitor the reaction progress and stop it once the desired monomer conversion is achieved. Prolonged reaction times after full conversion can increase the likelihood of transesterification.
-
Catalyst Choice: Certain catalysts are more prone to inducing transesterification. If a broad PDI persists, consider exploring alternative catalysts. Organocatalysts, for instance, have been shown to provide better control over dispersity in some systems.[10][11]
-
Potential Cause 2: Slow Initiation Relative to Propagation
-
Causality: If the rate of initiation is significantly slower than the rate of propagation, new chains will be forming while existing chains are already growing. This leads to a population of chains with varying lengths and a broader PDI.
-
Troubleshooting & Optimization:
-
Catalyst/Initiator System: Ensure the chosen catalyst effectively activates the hydroxyl groups of this compound for a rapid initiation step.
-
Temperature Profile: A higher initial temperature might be employed to ensure all initiator molecules are activated quickly, followed by a lower temperature for the propagation phase to minimize side reactions.
-
Problem 3: The polymerization reaction is very slow or does not proceed to high conversion.
Potential Cause 1: Insufficient Catalyst Activity or Concentration
-
Causality: The catalyst may be deactivated, or the concentration may be too low to achieve a practical reaction rate.
-
Troubleshooting & Optimization:
-
Fresh Catalyst: Use a fresh batch of catalyst.
-
Increase Catalyst Concentration: Incrementally increase the catalyst concentration. Be mindful that excessive catalyst can negatively impact PDI and polymer color.
-
Potential Cause 2: Low Reaction Temperature
-
Causality: The activation energy for the polymerization reaction is not being overcome at the set temperature.
-
Troubleshooting & Optimization:
-
Increase Temperature: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the monomer conversion to assess the effect of the temperature change.
-
Potential Cause 3: Presence of Inhibitors
-
Causality: Monomers are often shipped with inhibitors to prevent spontaneous polymerization during storage. These inhibitors must be removed before use.
-
Troubleshooting & Optimization:
-
Monomer Purification: Purify the monomer to remove inhibitors. This can often be achieved by recrystallization or by passing the monomer through a column of activated alumina.
-
Frequently Asked Questions (FAQs)
Q1: How do I precisely control the molecular weight of the polymer synthesized with this compound?
A1: The primary method for controlling the number-average molecular weight (Mn) is by adjusting the molar ratio of the monomer to the initiator, this compound.[5] In a well-controlled "living" polymerization, each molecule of the diol initiator will start two polymer chains. Therefore, the theoretical Mn can be calculated as:
Mn (theoretical) = [Monomer]₀ / (2 * [Initiator]₀) * (Monomer Molecular Weight) + (Initiator Molecular Weight)
Where [Monomer]₀ and [Initiator]₀ are the initial molar concentrations of the monomer and initiator, respectively. To achieve a specific target molecular weight, you would calculate the required amounts of monomer and initiator based on this relationship.
Q2: What is the role of the catalyst in this polymerization, and how does its concentration affect the molecular weight?
A2: The catalyst, typically a metal complex like Sn(Oct)₂, facilitates the ring-opening polymerization by activating the monomer and/or the initiator.[12] It increases the rate of reaction. The catalyst concentration does not theoretically determine the final molecular weight, which is controlled by the monomer-to-initiator ratio.[7] However, an inappropriate catalyst concentration can have indirect effects. Too little catalyst will result in a very slow or incomplete reaction, while too much can promote side reactions like transesterification, which broadens the molecular weight distribution (PDI).[7]
Q3: Can I use other diols as initiators, and how would that compare to using this compound?
A3: Yes, other diols can be used as initiators. The choice of diol can influence the properties of the final polymer. For example, using a longer-chain diol will result in a more flexible polymer. The fundamental principles of molecular weight control by adjusting the monomer-to-initiator ratio remain the same. However, the reactivity of the hydroxyl groups on different diols can vary, which might affect the initiation efficiency and, consequently, the PDI.
Q4: My polymer is discolored (yellow or brown). What is the cause, and how can I prevent it?
A4: Discoloration is often a sign of thermal degradation of the polymer or side reactions caused by impurities or excessive catalyst.[4] This can occur if the reaction temperature is too high or the reaction time is too long. To prevent this, optimize the reaction conditions by using the lowest effective temperature and stopping the reaction promptly after reaching the desired conversion. Ensuring high purity of all reactants and using the minimum effective amount of catalyst can also help minimize discoloration.
Q5: How can I confirm the molecular weight and PDI of my synthesized polymer?
A5: The most common technique for determining the molecular weight and PDI of polymers is Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC).[9] This method separates polymer molecules based on their size in solution. Other methods that can provide information about molecular weight include viscometry and light scattering techniques.[13] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the number-average molecular weight by end-group analysis, comparing the signal intensity of the initiator fragment at the chain ends to that of the repeating monomer units.[13]
Experimental Protocols & Data Presentation
General Protocol for Ring-Opening Polymerization of L-Lactide
This protocol provides a starting point for the synthesis of polylactic acid (PLLA) using this compound as an initiator.
-
Reactant Purification:
-
Dry L-lactide in a vacuum oven at 45°C for at least 12 hours before use.[14]
-
Dry this compound over molecular sieves.
-
Ensure the solvent (if used, e.g., toluene) is anhydrous.
-
-
Reaction Setup:
-
Assemble a flame-dried glass reactor equipped with a magnetic stirrer and a nitrogen or argon inlet.
-
Under a positive flow of inert gas, add the desired amount of L-lactide to the reactor.
-
If conducting a solution polymerization, add the anhydrous solvent.
-
Heat the reactor to the desired temperature (e.g., 165°C) to melt the monomer (for bulk polymerization) or dissolve it in the solvent.[14]
-
-
Initiation:
-
In a separate flame-dried vial, prepare a stock solution of the catalyst (e.g., Sn(Oct)₂) in anhydrous toluene.
-
Calculate and add the required volume of this compound to the reactor via syringe.
-
Add the calculated amount of catalyst solution to the reactor.
-
-
Polymerization:
-
Maintain the reaction at the set temperature under an inert atmosphere for the desired time (e.g., 4 hours).[14]
-
Monitor the reaction progress by taking small aliquots at different time points and analyzing the monomer conversion by ¹H NMR.
-
-
Purification:
-
After the desired reaction time, cool the reactor to room temperature.
-
Dissolve the crude polymer in a suitable solvent like chloroform or dichloromethane.[14]
-
Precipitate the polymer by slowly adding the solution to a non-solvent such as cold methanol.[14]
-
Filter the precipitated polymer and wash it with fresh non-solvent.
-
Dry the purified polymer in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.
-
Data Presentation: Example of Parameter Effects
The following table summarizes the expected impact of key reaction parameters on the molecular weight and PDI of the final polymer.
| Parameter | Effect on Molecular Weight (Mn) | Effect on Polydispersity Index (PDI) | Rationale |
| Increase Monomer/Initiator Ratio | Increases | Generally no significant change | Fewer initiator molecules for the same amount of monomer lead to longer polymer chains.[5] |
| Increase Catalyst Concentration | No direct effect | May increase | Speeds up polymerization but can also promote side reactions like transesterification, broadening the PDI.[7] |
| Increase Reaction Temperature | No direct effect | May increase | Accelerates both polymerization and side reactions that broaden the PDI.[5] |
| Increase Reaction Time | No direct effect after full conversion | May increase | Prolonged heating after monomer consumption increases the likelihood of transesterification. |
| Presence of Water | Decreases | May increase | Water acts as an additional initiator, creating more polymer chains of lower molecular weight.[4] |
Visualizations
Workflow for Controlled Polymerization
Caption: Workflow for controlled ring-opening polymerization.
Relationship of Key Parameters to Molecular Weight Control
Caption: Key factors influencing molecular weight and PDI.
References
[15] Effect of inititiator on the molecular weight distribution in dispersion polymerization of styrene. Journal of Polymer Science: Polymer Chemistry Edition.
[16] Chapter 1 Ring–Opening Polymerization of Cyclic Esters. (n.d.).
[17] Chemistry For Everyone. (2025, August 31). What Initiators Are Used In Bulk Polymerization? YouTube.
[5] How do polymer chemists control the molecular size of polymers? (2015, May 17). Reddit.
[10] Merckle, D., & Weems, A. C. (2023). Organocatalysis in ring opening copolymerization as a means of tailoring molecular weight dispersity and the subsequent impact on physical properties in 4D printable photopolymers. Polymer Chemistry.
[18] Effect of initiator type and concentration on polymerization rate and molecular weight in the bimolecular nitroxide‐mediated r. (n.d.). ResearchGate.
[19] Fukuda, T., et al. (1996). Effects of Radical Initiator on Polymerization Rate and Polydispersity in Nitroxide-Controlled Free Radical Polymerization. Macromolecules, ACS Publications.
[20] Technical Support Center: Polymer Molecular Weight Control Using 1,12-Dodecanediamine. (2025). Benchchem.
[4] Troubleshooting low molecular weight in 1,10-Decanediol polymerization. (n.d.). Benchchem.
[11] Merckle, D., & Weems, A. C. (2023, June 29). Organocatalysis in Ring Opening Copolymerization as a Means of Tailoring Molecular Weight Dispersity and the Subsequent.
[21] Ring-opening polymerization of cyclic esters initiated by cyclodextrins. (2025, August 6). ResearchGate.
[22] Ring Opening Polymerization of Six- and Eight-Membered Racemic Cyclic Esters for Biodegradable Materials. (2024, January 29). PubMed Central.
[23] Chain end-group selectivity using an organometallic Al(iii)/K(i) ring-opening copolymerization catalyst delivers high molar mass, monodisperse polyesters. (n.d.). NIH.
[24] Coordination Ring-Opening Polymerization of Cyclic Esters: A Critical Overview of DFT Modeling and Visualization of the Reaction Mechanisms. (n.d.). NIH.
[25] A Cation-Dependent Dual Activation Motif for Anionic Ring-Opening Polymerization of Cyclic Esters. (2022, May 3).
[7] Effect of catalyst concentration on molecular weight of polymer. (n.d.). ResearchGate.
[26] Chain end-group selectivity using an organometallic Al(iii)/K(i) ring-opening copolymerization catalyst delivers high molar mass, monodisperse polyesters†. (2022, January 1). R Discovery.
[12] Poly(lactic Acid): A Versatile Biobased Polymer for the Future with Multifunctional Properties—From Monomer Synthesis, Polymerization Techniques and Molecular Weight Increase to PLA Applications. (n.d.). MDPI.
[14] Effect of initiators on synthesis of poly(L-lactide) by ring opening polymerization. (2025, August 7).
[27] Step-by-Step Guide to Custom Polymer Synthesis Process. (2025, December 21). ResolveMass Laboratories Inc.
[28] 2-(2-Hydroxypropoxy)-1-propanol. (n.d.). PubChem.
[29] Polymer Synthesis — Practical Considerations. (n.d.).
[2] Controlling polymer properties through the shape of the molecular-weight distribution. (n.d.).
[30] Control of molecular-weight distribution in step-growth polymerization:the intermediate monomer feed method. (n.d.).
[31] MOLECULAR WEIGHT CONTROL IN POLYCONDENSATION POLYMERIZATION. (2018, January 23). YouTube.
[32] Are there any general chemical rules for choosing initiators for a polymerization reaction? (2012, June 20).
[33] Understanding the Role of Initiators in Polymerization. (2025, July 3). Patsnap Eureka.
[34] Synthesis of initiator and copolyether-diols by ring-opening copolymerization of styrene oxide with monosubstituted oxiranes. (n.d.). ResearchGate.
[9] Polymer Molecular Weight Distribution and Definitions of MW Averages. (n.d.). Agilent.
[35] 2-[2-(2-hydroxypropoxy)propoxy]propan-1-ol. (n.d.). Echemi.
[36] CID 21705206. (n.d.). PubChem.
[3] Synthesis and Biological Application of Polylactic Acid. (2020, October 29). PMC - NIH.
[37] 1-Propanol, 2-(2-hydroxypropoxy)-. (n.d.). the NIST WebBook.
[38] New Trends and Perspectives in Production of 1,2-Propanediol. (n.d.). ACS Publications.
[13] How do I measure the molecular weight of polymer without the use of GPC? (2017, August 15). ResearchGate.
[8] Synthesis of poly (D-lactide) with different molecular weight via melt-polymerization. (2025, August 10).
[6] Polymers Based on PLA from Synthesis Using D,L-Lactic Acid (or Racemic Lactide) and Some Biomedical Applications: A Short Review. (n.d.). MDPI.
[1] this compound. (n.d.). Benchchem.
[39] this compound. (n.d.). precisionFDA.
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Technical Support Center: Moisture Contamination in 2-(2-Hydroxypropoxy)propan-1-ol Reactions
Welcome to the technical support center for handling 2-(2-hydroxypropoxy)propan-1-ol, also known as dipropylene glycol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for mitigating moisture contamination in reactions involving this versatile diol. The presence of water can significantly impact reaction outcomes, leading to reduced yields, side-product formation, and catalyst deactivation. This resource offers troubleshooting advice and validated protocols to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: How does water interfere with reactions involving this compound?
A1: this compound is a diol, containing two hydroxyl (-OH) groups.[1][2][3] These hydroxyl groups are the primary reactive sites in many synthetic transformations. Water can interfere in several ways:
-
Competitive Reaction: Water can act as a nucleophile, competing with the diol for reaction with electrophilic reagents. This leads to the formation of undesired byproducts and a reduction in the yield of the target molecule.
-
Catalyst Deactivation: Many catalysts used in organic synthesis, such as Grignard reagents, organolithium compounds, and certain transition metal complexes, are highly moisture-sensitive.[4][5] Water will react with and deactivate these catalysts, often irreversibly, bringing your reaction to a halt.
-
Hydrolysis of Reagents and Products: Moisture can hydrolyze sensitive reagents or the desired product, leading to decomposition and a complex reaction mixture that is difficult to purify.
-
Altering Reaction Equilibrium: In reversible reactions, the presence of water can shift the equilibrium, disfavoring the formation of the desired product. For example, in esterification reactions, water is a byproduct, and its presence in the starting materials will hinder the forward reaction according to Le Châtelier's principle.[6]
Q2: My starting material, this compound, is specified as "anhydrous," but my reaction is still failing. What could be the issue?
A2: Even when using a reagent labeled "anhydrous," moisture can be introduced from various sources. It's crucial to consider the entire experimental setup:
-
Hygroscopic Nature: Diols like this compound are hygroscopic, meaning they readily absorb moisture from the atmosphere.[7] An "anhydrous" label guarantees low water content at the time of packaging, but improper handling can quickly lead to water absorption.[8]
-
Solvent Contamination: The solvents used in your reaction are a common source of water. Unless you are using a freshly opened bottle of a high-purity anhydrous solvent or have rigorously dried the solvent yourself, it likely contains enough water to affect a sensitive reaction.
-
Atmospheric Moisture: Performing a reaction in an open flask or with equipment that is not properly sealed will allow atmospheric moisture to enter the reaction vessel.
-
Glassware: Glass surfaces have a thin layer of adsorbed water, even when they appear dry.[9][10] This can be a significant source of contamination, especially in small-scale reactions.
Q3: How can I accurately determine the water content in my this compound and solvents?
A3: The most reliable and widely used method for determining trace amounts of water is Karl Fischer titration .[11][12][13][14][15] This technique is highly specific to water and can provide accurate measurements even at very low concentrations (ppm levels).[12][13]
-
Volumetric Karl Fischer Titration: Suitable for samples with water content above 0.1%.[14]
-
Coulometric Karl Fischer Titration: More sensitive and ideal for samples with water content between 10 and 1000 ppm.[14]
For a qualitative assessment, you can use commercially available water-indicating test strips, but these will not provide the precise quantification needed for highly sensitive reactions. Other advanced methods like 19F-NMR-based aquametry exist but require specialized reagents and instrumentation.[16][17][18]
Troubleshooting Guides
Problem 1: Low or No Product Yield in a Moisture-Sensitive Reaction
If you are experiencing poor yields in a reaction that is known to be sensitive to water, systematic troubleshooting is key.
Troubleshooting Workflow:
Caption: Troubleshooting Decision Tree for Low Yields.
Problem 2: Inconsistent Reaction Results
Inconsistent results, even when following the same procedure, often point to variable levels of moisture contamination.
Potential Causes and Solutions:
| Cause | Solution |
| Variable Solvent Water Content | Always use a new, sealed bottle of anhydrous solvent for each reaction, or dry a larger batch of solvent and store it properly over molecular sieves. |
| Hygroscopic Reagent Handling | Weigh hygroscopic solids like this compound quickly and in a low-humidity environment, or preferably, inside a glovebox.[7] |
| Inadequate Glassware Drying | Implement a consistent and thorough glassware drying protocol. Oven-drying overnight at a high temperature (e.g., 125°C) is more reliable than a quick flame-drying.[9][19][20] |
| Leaks in the Reaction Setup | Ensure all joints are well-sealed with appropriate grease (if applicable) and that septa are not punctured excessively. A slight positive pressure of inert gas should be maintained throughout the reaction. |
Experimental Protocols
Protocol 1: Drying of this compound and Solvents
For reactions that are highly sensitive to moisture, it is recommended to dry both the diol and the solvent immediately prior to use.
Materials:
-
This compound
-
Reaction Solvent (e.g., THF, Dichloromethane)
-
Drying Agent (e.g., Activated 3Å or 4Å molecular sieves, Calcium Hydride)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Distillation apparatus or Schlenk line
Procedure for Drying with Molecular Sieves:
-
Activate 3Å or 4Å molecular sieves by heating them in a flask under vacuum with a heat gun or in a muffle furnace. Allow them to cool to room temperature under an inert atmosphere.
-
Add the activated molecular sieves (approximately 10% w/v) to the solvent or the this compound.[21]
-
Stir the mixture under an inert atmosphere for at least 12-24 hours.[9]
-
For the solvent, you can either decant or cannula transfer the dried liquid into the reaction flask. For the diol, it can be used directly from the flask containing the sieves.
Note: The choice of drying agent is critical. Do not use drying agents that can react with your diol or solvent (e.g., sodium with alcohols).
Protocol 2: Setting Up a Reaction Under Anhydrous Conditions
This protocol describes a standard setup using a nitrogen or argon balloon to maintain an inert atmosphere.[22] For extremely sensitive reactions, a Schlenk line or glovebox is recommended.[20][23][24]
Experimental Workflow:
Caption: Workflow for Setting Up an Anhydrous Reaction.
Step-by-Step Guide:
-
Dry Glassware: Dry all glassware, including the reaction flask, condenser, and addition funnel, in an oven at >125°C for at least 24 hours.[9][20] Alternatively, assemble the glassware and flame-dry it under vacuum.[19]
-
Assemble and Purge: Assemble the apparatus while it is still warm and immediately place it under vacuum.[22] Then, backfill the system with an inert gas like nitrogen or argon. Repeat this vacuum-backfill cycle three times to ensure all atmospheric gases are removed.[22]
-
Maintain Inert Atmosphere: Attach a balloon filled with the inert gas to the top of the condenser (via a needle adapter) to maintain a slight positive pressure throughout the reaction.
-
Add Reagents: Add dried solvents and liquid reagents via a syringe through a rubber septum.[19] Add solid reagents in a glovebox or, if less sensitive, quickly in a stream of inert gas.
-
Run the Reaction: Once all reagents are added, proceed with the reaction as planned, ensuring the inert atmosphere is maintained.
By implementing these rigorous techniques for moisture exclusion, you can significantly improve the reliability, reproducibility, and success of your reactions involving this compound.
References
-
What Is Karl Fischer Titration? - Mettler Toledo. [Link]
-
Karl Fischer titration - Wikipedia. [Link]
-
Reaction Set-up - Drug Discovery Unit - University of Dundee. [Link]
-
Karl Fischer water content titration - Scharlab. [Link]
-
Water Content Determination by Karl Fischer - Pharmaguideline. [Link]
-
How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon. [Link]
-
Hydration of Aldehydes and Ketones | Geminal Diol Formation and Equilibrium Explained. [Link]
-
Addition of Water - Gem Diols | OpenOChem Learn. [Link]
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Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps. [Link]
-
How do you handle hygroscopic salts? - HepatoChem. [Link]
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Addition of Water to form Hydrates (Gem-Diols) - Chemistry LibreTexts. [Link]
-
A Method for Detecting Water in Organic Solvents - PMC - NIH. [Link]
-
Drying solvents - Sciencemadness Wiki. [Link]
-
Reactions of Aldehydes and Ketones with Water - Chemistry Steps. [Link]
-
Preparing Anhydrous Reagents and Equipment - Moodle@Units. [Link]
-
Safely Transfer Anhydrous Reagents from a Sealed Container for Air Sensitive Reactions. [Link]
-
Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. [Link]
-
Drying Agents | PDF | Solvent | Alcohol - Scribd. [Link]
-
A Method for Detecting Water in Organic Solvents | Request PDF - ResearchGate. [Link]
-
A Reaction-Based Approach to Colorimetric Detection of Organic Analytes in Water Using a Chlorine-Containing Carbocyanine Dye and Hypochlorite - MDPI. [Link]
-
METHODS FOR ANALYSIS OF ORGANIC SUBSTANCES IN WATER - USGS Publications Warehouse. [Link]
-
Drying Agents - Removing water from organic solvents. [Link]
-
Using drying agents. [Link]
-
Anhydrous Conditions - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. [Link]
-
Water Sensitive Reactions - Utah Tech University. [Link]
-
Video: Preparing Anhydrous Reagents and Equipment - JoVE. [Link]
-
How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? [Link]
-
How To: Store Reagents - Department of Chemistry : University of Rochester. [Link]
-
How To Run A Reaction: The Setup - Department of Chemistry : University of Rochester. [Link]
-
How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. [Link]
-
Moisture Sensitivity Definition - Organic Chemistry Key Term - Fiveable. [Link]
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Propylene glycol - Wikipedia. [Link]
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Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. [Link]
-
What are Glycol Ethers? [Link]
-
2-(2-Hydroxypropoxy)-1-propanol | C6H14O3 | CID 32881 - PubChem. [Link]
-
1-Propanol, 2-(2-hydroxypropoxy)- - the NIST WebBook. [Link]
-
tripropylene glycol, 24800-44-0 - The Good Scents Company. [Link]
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Glycol Ether Toxicology - StatPearls - NCBI Bookshelf. [Link]
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2-[2-[2-(2-Hydroxypropoxy)propoxy]propoxy]-1-propanol CAS: 24800-25-7 - Chemcasts. [Link]
-
4 - Organic Syntheses Procedure. [Link]
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This compound - precisionFDA. [Link]
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2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol | C9H20O4 | CID 32611 - PubChem. [Link]
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Technical Support Center: Catalyst Selection for Maximizing 2-(2-Hydroxypropoxy)propan-1-ol Production
Welcome to the technical support center for the synthesis of 2-(2-hydroxypropoxy)propan-1-ol, commonly known as dipropylene glycol (DPG). This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and application of glycols. Here, we provide in-depth, experience-driven answers to common challenges, focusing on catalyst selection and process optimization to maximize DPG yield and selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction pathway for the synthesis of this compound (DPG)?
A1: The production of DPG from propylene oxide (PO) is a classic example of a series-parallel reaction. The process begins with the hydration of propylene oxide to form monopropylene glycol (PG). Subsequently, this newly formed PG molecule acts as a nucleophile, attacking another PO molecule to yield DPG.[1][2] This sequence can continue, with DPG reacting with yet another PO molecule to form tripropylene glycol (TPG) and higher molecular weight polyglycols.[1][3] The primary challenge is to promote the second reaction step while suppressing the formation of TPG and heavier oligomers.
Q2: What are the primary isomers of DPG, and does catalyst choice influence their distribution?
A2: Dipropylene glycol is a mixture of three primary isomers: 2-(2-hydroxypropoxy)-1-propanol (CAS: 106-62-7), 1,1'-oxybis(2-propanol) (CAS: 108-61-2), and 2,2'-oxybis(1-propanol) (CAS: 110-98-5). The distribution of these isomers can be influenced by the type of catalyst used (acidic vs. basic) and the reaction mechanism, which dictates whether the nucleophilic attack occurs at the more or less substituted carbon of the propylene oxide ring.
Q3: Broadly, what types of catalysts are effective for DPG synthesis?
A3: Both acid and base catalysts are known to accelerate the ring-opening of propylene oxide.[1] These can be either homogeneous (dissolved in the reaction medium) or heterogeneous (a solid catalyst in a liquid medium).
-
Homogeneous catalysts include sulfuric acid[2][4] and inorganic bases like potassium hydroxide.[5]
-
Heterogeneous catalysts include solid acids like ZSM-5 zeolites[6][7], water-tolerant niobic acid[1], and solid bases or ion-exchange resins.[2][8] Heterogeneous catalysts are often preferred in industrial settings as they are non-corrosive and can be easily separated from the reaction mixture, simplifying product purification.[2][4]
Reaction Pathway Visualization
The diagram below illustrates the sequential reaction pathway from propylene oxide to TPG. Maximizing DPG requires careful control to favor the second step.
Caption: Sequential formation of glycols from propylene oxide.
Troubleshooting Guide: Maximizing DPG Selectivity
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: My reaction yields high levels of monopropylene glycol (PG) but very little DPG.
-
Probable Cause: The rate of the initial hydration of propylene oxide (PO + Water → PG) is significantly faster than the subsequent reaction of PG with PO (PG + PO → DPG). This is often due to an excessive amount of water in the reaction mixture, which outcompetes the PG molecules for reaction with PO.
-
Recommended Solution:
-
Adjust Reactant Stoichiometry: Systematically decrease the molar ratio of water to propylene oxide. A high concentration of PG relative to water is necessary to favor DPG formation. Some processes even use PG as a starting material instead of water to directly target DPG and TPG.[5]
-
Catalyst Evaluation: Your catalyst may have a high affinity for water, preferentially catalyzing the hydration reaction. Consider screening catalysts known for DPG selectivity. For instance, certain water-tolerant solid acids like niobium-based catalysts have been shown to effectively produce DPG and TPG from PO and water.[1]
-
Issue 2: The primary product is a mixture of TPG and heavier polyglycols, with low DPG yield.
-
Probable Cause: The reaction conditions (e.g., high temperature, long reaction time, high PO concentration) or the catalyst itself favors the continued, non-selective addition of PO to the glycol chain. Base catalysts, commonly used for producing high molecular weight polyols, can be particularly prone to this if not carefully controlled.[1][9]
-
Recommended Solution:
-
Optimize Reaction Time and Temperature: Conduct a time-course study to identify the point of maximum DPG concentration before it is consumed to form TPG. Reducing the reaction temperature can also decrease the rate of these subsequent reactions more than the desired DPG formation, thus improving selectivity.
-
Control Propylene Oxide Feed: If using a semi-batch process, control the feed rate of PO to maintain a low instantaneous concentration. This minimizes the chance of multiple PO additions to a single glycol molecule.
-
Investigate Catalyst Hydrophilicity: A key insight from research is that hydrophilic catalysts can promote reactions between hydrophilic compounds (like water and PG) with PO, while suppressing reactions of more hydrophobic compounds like TPG.[1] Niobium catalysts have been noted for this beneficial characteristic.[1]
-
Issue 3: The catalyst deactivates quickly over several runs.
-
Probable Cause: Catalyst deactivation can stem from several sources:
-
Poisoning: Impurities in the propylene oxide or water feed can adsorb to the active sites, blocking them.
-
Coking: At higher temperatures, organic molecules can decompose and deposit carbonaceous residues on the catalyst surface.
-
Leaching: The active catalytic species may dissolve from its solid support into the reaction medium, particularly with liquid-phase reactions.
-
-
Recommended Solution:
-
Feed Purification: Ensure high-purity reactants are used. Passage of liquid feeds through guard beds of activated carbon or alumina can remove common poisons.
-
Regeneration Protocol: For deactivation by coking, a controlled burnout procedure (calcination in air) can often restore activity in robust solid catalysts like zeolites or metal oxides. The specific temperature and time will depend on the catalyst's thermal stability.
-
Catalyst Modification: If leaching is the issue, a different support material with stronger interaction with the active phase may be required. Alternatively, catalyst synthesis methods can be modified to improve the grafting or anchoring of the active sites.
-
Troubleshooting Decision Workflow
This flowchart provides a logical sequence for diagnosing and resolving common issues in DPG synthesis.
Caption: A decision tree for troubleshooting DPG synthesis.
Catalyst Performance Comparison
The selection of a catalyst is critical. The table below summarizes the characteristics of different catalyst classes for DPG synthesis.
| Catalyst Class | Specific Example | Typical Conditions | PO Conversion | DPG Selectivity | Advantages | Disadvantages & Challenges |
| Homogeneous Acid | Sulfuric Acid[2][4] | Low Temp. | High | Moderate | High activity, low cost. | Corrosive, difficult to separate from product, significant purification costs.[2] |
| Homogeneous Base | Potassium Hydroxide (KOH)[5] | 90 - 150 °C | High | Variable | Effective for ring-opening. | Tends to promote polymerization to heavier glycols, requires neutralization.[9] |
| Heterogeneous Acid | Niobium Catalyst (e.g., Niobic Acid)[1] | 100 - 200 °C | >90% | High | High activity & selectivity, water-tolerant, long catalyst life, easy separation.[1] | Higher initial catalyst cost compared to simple acids/bases. |
| Heterogeneous Base | Na₂O-ZrO₂[8] | Low H₂O/PO Ratio | High | Good | Strong basicity, can achieve good performance with low water content.[8] | Potential for saponification if esters are present; may require specific preparation methods. |
| Heterogeneous Ion Exchange Resin | Lewatit MonoPlus M500/HCO₃⁻[2] | 85 °C | High | Moderate | Non-corrosive, easy to filter, suppresses side reactions.[2] | Limited thermal stability compared to inorganic oxides; potential for resin swelling. |
Experimental Protocol: Catalyst Screening in a Batch Reactor
This protocol provides a standardized workflow for evaluating the performance of different catalysts for DPG synthesis.
Objective: To determine the conversion of propylene oxide and the selectivity to DPG for a given catalyst under controlled conditions.
Materials & Equipment:
-
High-pressure batch reactor (e.g., 450 mL stainless steel) with magnetic stirring, temperature control, and sampling port.[2]
-
Propylene Oxide (PO), >99% purity.
-
Monopropylene Glycol (PG), >99% purity (if used as a co-reactant).
-
Deionized water.
-
Catalyst to be screened (e.g., 0.5 - 5 wt% loading).
-
Internal standard for GC analysis (e.g., n-butanol).
-
Gas Chromatograph with Mass Spectrometer (GC-MS) for product analysis.[10]
Procedure:
-
Reactor Loading: a. Accurately weigh and load the desired amount of the solid catalyst into the reactor. For liquid catalysts, prepare a stock solution. b. Add the specified amounts of monopropylene glycol (or water) and any solvent to the reactor.
-
System Purge & Seal: a. Seal the reactor according to the manufacturer's instructions. b. Purge the reactor headspace 3-5 times with an inert gas (e.g., nitrogen or argon) to remove air.
-
Reactant Addition: a. Inject the precise amount of liquid propylene oxide into the sealed reactor. Caution: PO is volatile and toxic; handle in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Execution: a. Begin vigorous stirring (e.g., >500 rpm) to ensure good mixing and overcome mass transfer limitations. b. Heat the reactor to the target temperature (e.g., 80-150 °C). c. Monitor the internal pressure and temperature throughout the reaction. d. Start the timer once the set temperature is reached.
-
Sampling & Analysis: a. At predetermined time intervals (e.g., 30, 60, 120, 240 min), carefully withdraw a small aliquot (~0.1-0.2 mL) of the reaction mixture. b. Immediately quench the sample in a pre-weighed vial containing a known amount of internal standard dissolved in a suitable solvent (e.g., methanol or acetone) to stop the reaction and prepare it for analysis. c. Analyze the quenched sample using GC-MS to identify and quantify reactants (PO, PG) and products (DPG isomers, TPG).[10]
-
Shutdown: a. After the final sample is taken, rapidly cool the reactor to room temperature. b. Carefully vent the reactor pressure in a safe manner. c. Open the reactor, recover the catalyst (if heterogeneous), and clean the vessel thoroughly.
Data Calculation:
-
PO Conversion (%): [(moles of PO initial - moles of PO final) / moles of PO initial] * 100
-
DPG Selectivity (%): [moles of DPG formed / (moles of PO initial - moles of PO final)] * 100
References
-
Reaction Mechanisms for the Formation of Mono- And Dipropylene Glycol from the Propylene Oxide Hydrolysis over ZSM-5 Zeolite. The Journal of Physical Chemistry C - ACS Publications. [Link]
-
One-pot synthesis of propylene glycol and dipropylene glycol over strong basic catalyst. ResearchGate. [Link]
-
This compound. LookChem. [Link]
-
DIPROPYLENE GLYCOL. Ataman Kimya. [Link]
-
Development of New Dipropylene Glycol / Tripropylene Glycol Process. Sumitomo Chemical. [Link]
-
Reaction Mechanisms for the Formation of Mono-And Dipropylene Glycol from the Propylene Oxide Hydrolysis over ZSM‑5 Zeolite. ResearchGate. [Link]
- Method for producing dipropylene glycol and/or tripropylene glycol.
-
Kinetic study of the hydration of propylene oxide in the presence of heterogeneous catalyst. ResearchGate. [Link]
-
CO2-assisted hydration of propylene oxide to produce propylene glycol: Accessing high selectivity using a jet loop reactor. CoLab. [Link]
-
Kinetic study of the hydration of propylene oxide in the presence of heterogeneous catalyst. Semantic Scholar. [Link]
-
Heterogeneous Catalysts for Glycerol Biorefineries: Hydrogenolysis to 1,2-Propylene Glycol. MDPI. [Link]
-
New Trends and Perspectives in Production of 1,2-Propanediol. ACS Publications. [Link]
-
Efficient Copolymerization of CO2 and Propylene Oxide via ZnGA/Zn-Co DMC Composite Catalysts: Synergistic Catalysis for High-Performance Polypropylene Carbonate. MDPI. [Link]
-
Direct epoxidation of propylene to propylene oxide on various catalytic systems. ScienceDirect. [Link]
-
KINETIC STUDY OF THE HYDRATION OF PROPYLENE OXIDE IN THE PRESENCE OF HETEROGENEOUS CATALYST. AVESİS. [Link]
-
Study of the Product Distribution in the Epoxidation of Propylene over TS-1 Catalyst in a Trickle-Bed Reactor. ACS Publications. [Link]
-
Catalytic polymerization of propylene oxide. Catalysis and petrochemistry. [Link]
-
Exploring the mechanism and counterion activity regulation in the CoIII(salen)-catalyzed hydration of propylene oxide. RSC Publishing. [Link]
-
How to Achieve Optimum Performance with Dipropylene Glycol?. Patsnap Eureka. [Link]
-
Recent Advances in Propylene-Based Elastomers Polymerized by Homogeneous Catalysts. PMC - PubMed Central. [Link]
-
Oligomerization of Monoolefins by Homogeneous Catalysts. ResearchGate. [Link]
-
Controlled Oxyanionic Polymerization of Propylene Oxide: Unlocking the Molecular-Weight Limitation by a Soft Nucleophilic. ORBi UMONS. [Link]
-
Production of Propylene Oxide by Homogeneous Chain Reaction Initiated by Supported Ti-oxide and Mo-oxide Radical Generators. ResearchGate. [Link]
-
Simulation Study of Propylene Glycol Formation from Propylene Oxide and Water: Effect of Reactor Type, Reactant Ratio, Temperature. Jurnal Teknik Kimia dan Lingkungan. [Link]
-
How to make dipropylene glycol?. Zibo Anquan Chemical Co., Ltd. [Link]
-
Selective Conversion of Glycerol to Propylene Glycol Over Fixed Bed Raney(A (R)) Cu Catalysts. ResearchGate. [Link]
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2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol. PubChem. [Link]
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[Chemical Knowledge]:Manufacturing method and process of dipropylene glycol. Chemwsin. [Link]
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Chirality retention in aqueous propylene oxide hydration: Chirality of the transition state. Israel Journal of Chemistry. [Link]
-
2-(2-Hydroxypropoxy)-1-propanol. PubChem. [Link]
- Method for separating and detecting dipropylene glycol isomer.
-
Selective formation of propan-1-ol from propylene via a chemical looping approach. Reaction Chemistry & Engineering (RSC Publishing). [Link]
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Technical Support Center: Optimizing the Synthesis of 2-(2-Hydroxypropoxy)propan-1-ol
Guide Objective: This technical guide serves as a dedicated resource for researchers, chemists, and process development professionals to address a critical challenge: minimizing by-product formation during the synthesis of 2-(2-Hydroxypropoxy)propan-1-ol, commonly known as dipropylene glycol (DPG). By leveraging a deep understanding of reaction mechanisms and kinetics, this document provides actionable troubleshooting strategies and optimized protocols to enhance product purity and yield.
Introduction: The Selectivity Challenge in Propylene Oxide Reactions
The synthesis of this compound is typically achieved through the reaction of propylene oxide (PO) with propylene glycol (PG). While seemingly straightforward, this reaction is a classic example of a consecutive reaction cascade. The desired product, DPG, possesses reactive hydroxyl groups that can compete with the starting material (PG) for unreacted propylene oxide. This subsequent reaction leads to the formation of tripropylene glycol (TPG) and a distribution of higher molecular weight polypropylene glycols (PPGs), complicating purification and reducing the yield of the target molecule.[1][2] Achieving high selectivity for DPG requires precise control over the reaction environment.
Troubleshooting & FAQs: A Mechanistic Approach
Q1: My final product is contaminated with significant amounts of tripropylene glycol (TPG) and other high-boiling impurities. What is the root cause?
A1: This is the most common issue in DPG synthesis and stems directly from the reaction mechanism. The hydroxyl groups on your newly formed DPG molecules are acting as nucleophiles and attacking additional propylene oxide molecules. This process, known as oligomerization, is a sequential addition that continues as long as propylene oxide and reactive hydroxyl groups are present.[1][2]
-
Primary Reaction (Desired): Propylene Glycol + Propylene Oxide → Dipropylene Glycol
-
Secondary Reaction (Undesired): Dipropylene Glycol + Propylene Oxide → Tripropylene Glycol
-
Tertiary Reaction (Undesired): Tripropylene Glycol + Propylene Oxide → Tetrapropylene Glycol, etc.
The rate of these undesired reactions is highly sensitive to reaction conditions.
Diagram 1: Consecutive Reaction Pathway Leading to By-products
Caption: Sequential formation of by-products in DPG synthesis.
Q2: How can I adjust my experimental setup to favor the formation of DPG over TPG and higher oligomers?
A2: To maximize DPG selectivity, you must create conditions that favor the reaction of propylene oxide with propylene glycol over its reaction with DPG. This can be achieved by carefully controlling three key parameters: reactant stoichiometry, temperature, and catalyst selection.
-
Control Reactant Stoichiometry: Maintain a molar excess of propylene glycol relative to propylene oxide throughout the reaction. This increases the statistical probability that a propylene oxide molecule will collide with and react with a propylene glycol molecule rather than a DPG molecule. A controlled, slow addition of propylene oxide to the propylene glycol (and catalyst) is far superior to mixing the reactants all at once.
-
Strict Temperature Management: The reaction is exothermic. Runaway temperatures significantly accelerate the rate of subsequent, undesired reactions.
-
Implement a robust cooling system (e.g., a jacketed reactor with a chiller).
-
Maintain a consistent, moderate reaction temperature. While non-catalytic processes require high temperatures (200-220°C), catalytic methods can run effectively at lower temperatures (150-180°C), which generally improves selectivity.[3]
-
The rate of propylene oxide addition should be dictated by the reactor's ability to dissipate heat and maintain a stable temperature.
-
-
Strategic Catalyst Selection: While non-catalytic hydration is possible, it requires high temperatures that can promote by-product formation.[3] A catalyst allows for lower reaction temperatures.
-
Homogeneous Catalysts: Small amounts of alkali (e.g., NaOH) or acid (e.g., sulfuric acid) can be used. However, these require a neutralization step and can be difficult to remove completely.[3]
-
Heterogeneous Catalysts: Solid acid catalysts, such as niobic acid, have shown promise.[2] They offer the advantage of easy separation from the product mixture (via filtration) and can be designed to have specific affinities, potentially favoring reactions with more hydrophilic molecules like PG over more hydrophobic ones like TPG.[2]
-
Optimized Experimental Protocol for High-Selectivity DPG Synthesis
-
Reactor Preparation: In a jacketed reactor equipped with a mechanical stirrer, reflux condenser, thermocouple, and a dosing pump, charge the propylene glycol and the chosen catalyst (if any).
-
Inert Atmosphere: Purge the system with nitrogen to prevent unwanted side reactions.
-
Set Temperature: Heat the propylene glycol to the target reaction temperature (e.g., 150-180°C for a catalytic process).
-
Controlled PO Addition: Begin the slow, dropwise addition of propylene oxide via the dosing pump. Monitor the internal temperature closely; adjust the addition rate to maintain a stable temperature (± 2°C).
-
Reaction Monitoring: Periodically take aliquots from the reaction mixture and analyze by Gas Chromatography (GC) to monitor the relative concentrations of PG, DPG, and TPG.
-
Endpoint Determination: Stop the propylene oxide addition once the desired conversion of PG is achieved, before significant TPG formation begins.
-
Post-Reaction: Allow the mixture to stir at temperature for a short period to ensure complete consumption of propylene oxide.
-
Purification: Cool the mixture, neutralize (if a homogeneous catalyst was used), and filter to remove any solids. Proceed to purification.
Q3: What is the most effective industrial method for purifying this compound from the crude reaction mixture?
A3: Fractional distillation under reduced pressure is the standard and most efficient method for separating the components of the propylene glycol family.[4] The significant differences in their boiling points allow for clean separation.
Table 1: Boiling Points of Key Components
| Compound | Boiling Point (at 1 atm) | Role in Synthesis |
| Propylene Oxide | 34°C | Reactant |
| Propylene Glycol | 188°C | Reactant |
| This compound (DPG) | ~232°C | Desired Product |
| Tripropylene Glycol (TPG) | ~267°C | Primary By-product |
Source: Boiling points are approximate and can vary slightly based on isomer and source.
Diagram 2: Purification & Troubleshooting Workflow
Caption: Integrated workflow for product purification and process optimization.
By implementing these controls and understanding the underlying reaction kinetics, the formation of undesirable by-products can be significantly minimized, leading to a more efficient and economical synthesis of this compound.
References
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Title: this compound - LookChem Source: LookChem URL: [Link]
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Title: Insights on production mechanism and industrial applications of renewable propylene glycol Source: Frontiers in Chemical Engineering URL: [Link]
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Title: New Trends and Perspectives in Production of 1,2-Propanediol Source: ACS Publications URL: [Link]
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Title: 2-(2-Hydroxypropoxy)-1-propanol | C6H14O3 | CID 32881 - PubChem Source: PubChem URL: [Link]
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Validation & Comparative
A Comparative Guide to the Validation of GC-MS Methods for 2-(2-Hydroxypropoxy)propan-1-ol Quantification
This guide provides a comprehensive comparison of methodologies for the validation of Gas Chromatography-Mass Spectrometry (GC-MS) methods intended for the quantification of 2-(2-Hydroxypropoxy)propan-1-ol, a primary isomer of dipropylene glycol (DPG). As a crucial ingredient in pharmaceuticals, cosmetics, and industrial applications, precise and accurate quantification of DPG is paramount for quality control and regulatory compliance. This document is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable protocols grounded in established scientific principles and regulatory guidelines.
Introduction: The Analytical Imperative for Dipropylene Glycol
Dipropylene glycol (DPG) is a colorless, odorless liquid with a high boiling point and low toxicity, making it a versatile solvent and humectant. In the pharmaceutical industry, it is often used as a solvent in oral, topical, and injectable medications. Its presence and concentration must be strictly controlled to ensure product safety and efficacy. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like DPG.[1][2] The coupling of gas chromatography's separation capabilities with the mass spectrometer's sensitive and selective detection makes it an ideal choice for analyzing DPG in complex matrices.[3][4][5]
Method validation is a critical component of quality assurance in analytical chemistry. It provides documented evidence that a method is suitable for its intended purpose.[6][7][8] This guide will delve into the essential validation parameters as stipulated by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), providing a comparative framework for robust GC-MS method validation for DPG analysis.[9][10][11][12]
The Core of the Analysis: GC-MS Principles
A GC-MS system integrates two powerful analytical techniques.[3] The gas chromatograph separates components of a mixture based on their volatility and interaction with a stationary phase within a capillary column.[5][13] The mass spectrometer then fragments the eluted components into ions and separates them based on their mass-to-charge ratio, providing a unique "fingerprint" for identification and quantification.[4]
For DPG analysis, the choice of column and instrument parameters is critical. A polar capillary column, such as one with a polyethylene glycol (wax) stationary phase, is often preferred for the analysis of glycols.
The Path to Reliable Quantification: A Comparative Validation Workflow
The validation of an analytical method is a systematic process that establishes its performance characteristics. The following sections compare different approaches and considerations for each key validation parameter.
Caption: A typical workflow for the validation of a GC-MS method.
Specificity and Selectivity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.[10]
Comparative Approaches:
-
Approach 1: Analysis of Spiked Placebo: A placebo (a sample containing all components except the analyte) is spiked with a known concentration of DPG and analyzed. The chromatogram should show a well-resolved peak for DPG with no significant interference from other components.
-
Approach 2: Peak Purity Analysis: Using the mass spectral data, the purity of the DPG peak can be assessed. This involves examining the mass spectrum across the chromatographic peak to ensure it is consistent and not a composite of co-eluting species. Deconvolution software can be a powerful tool in this assessment.[14]
Experimental Protocol: Specificity by Spiked Placebo
-
Prepare a Placebo Solution: Accurately weigh and dissolve all matrix components (excipients) of the drug product in a suitable solvent, excluding this compound.
-
Prepare a Spiked Placebo Solution: Spike the placebo solution with a known concentration of a certified this compound reference standard.
-
Prepare a Standard Solution: Prepare a solution of the this compound reference standard in the same solvent at the same concentration as the spiked placebo.
-
GC-MS Analysis: Inject the placebo, spiked placebo, and standard solutions into the GC-MS system.
-
Evaluation: Compare the chromatograms. The placebo should show no peak at the retention time of DPG. The spiked placebo should show a single, well-resolved peak at the same retention time as the standard solution.
Linearity and Range
Objective: To demonstrate that the analytical procedure's response is directly proportional to the concentration of the analyte within a given range.[10]
Comparative Approaches:
-
Approach 1: External Standard Calibration: A series of standard solutions of DPG at different concentrations are prepared and analyzed. A calibration curve is constructed by plotting the peak area against the concentration. The linearity is evaluated by the correlation coefficient (r²) of the regression line.
-
Approach 2: Internal Standard Calibration: An internal standard (a compound with similar chemical properties to the analyte but not present in the sample) is added to all standards and samples at a constant concentration. The calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. This approach can compensate for variations in injection volume and instrument response. A patent for the separation and detection of dipropylene glycol isomers suggests dodecane or n-heptane as potential internal standards.[15]
Data Presentation: Comparison of Calibration Methods
| Parameter | External Standard | Internal Standard |
| Concentration Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | 0.9985 | 0.9998 |
| Y-intercept | 1250 | 0.05 |
| Slope | 35000 | 1.2 |
| Advantages | Simpler to prepare | Compensates for injection variability, improved precision |
| Disadvantages | Susceptible to injection errors | Requires a suitable internal standard |
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.[10]
Comparative Approaches:
-
Approach 1: Analysis of a Certified Reference Material (CRM): A CRM with a known concentration of DPG is analyzed, and the measured concentration is compared to the certified value.
-
Approach 2: Recovery Studies on Spiked Placebo: A placebo is spiked with known concentrations of DPG at different levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery is calculated as the percentage of the measured amount to the added amount.
Experimental Protocol: Accuracy by Spiked Placebo Recovery
-
Prepare Spiked Samples: Prepare a minimum of three replicate samples of the placebo spiked with this compound at three different concentration levels (e.g., low, medium, and high).
-
GC-MS Analysis: Analyze the spiked samples using the validated GC-MS method.
-
Calculation: Calculate the percentage recovery for each sample using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100
-
Acceptance Criteria: The mean recovery should be within a predefined range (e.g., 98.0% to 102.0%).
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[10]
Comparative Levels of Precision:
-
Repeatability (Intra-assay Precision): The precision of the method under the same operating conditions over a short interval of time. This is typically assessed by analyzing multiple replicates of the same sample.
-
Intermediate Precision (Inter-assay Precision): The precision of the method within the same laboratory but on different days, with different analysts, or on different equipment.
Data Presentation: Precision Results
| Precision Level | Number of Replicates | Mean Concentration (µg/mL) | Standard Deviation | % Relative Standard Deviation (%RSD) |
| Repeatability | 6 | 50.2 | 0.5 | 1.0% |
| Intermediate Precision (Day 1 vs. Day 2) | 6 per day | 50.1 | 0.7 | 1.4% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Comparative Determination Methods:
-
Approach 1: Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (Standard Deviation of the Blank / Slope of the Calibration Curve)
-
LOQ = 10 * (Standard Deviation of the Blank / Slope of the Calibration Curve)
-
-
Approach 2: Signal-to-Noise Ratio:
-
LOD is determined as the concentration that yields a signal-to-noise ratio of approximately 3:1.
-
LOQ is determined as the concentration that yields a signal-to-noise ratio of approximately 10:1.
-
A validated GC-MS method for diethylene glycol and ethylene glycol reported an LOD of 0.1 ppm and 0.3 ppm, and an LOQ of 0.3 ppm and 1 ppm, respectively.[16]
Robustness
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol: Robustness Testing
-
Identify Critical Parameters: Identify GC-MS parameters that could potentially affect the results, such as:
-
Column temperature program (± 2°C)
-
Carrier gas flow rate (± 5%)
-
Injection port temperature (± 5°C)
-
-
Vary Parameters: Analyze a standard solution of this compound while systematically varying one parameter at a time.
-
Evaluate Impact: Assess the effect of each variation on the retention time, peak shape, and quantification. The results should remain within the acceptance criteria for system suitability.
Alternative Analytical Techniques: A Comparative Overview
While GC-MS is a powerful tool, other techniques can also be employed for the quantification of DPG.
Caption: A comparison of analytical techniques for DPG quantification.
High-Performance Liquid Chromatography (HPLC) can be used, but DPG lacks a strong UV chromophore, necessitating the use of a refractive index (RI) detector, which generally has lower sensitivity.[17] Derivatization of the glycol with a UV-active compound can enhance sensitivity for HPLC-UV analysis.[17] Nuclear Magnetic Resonance (NMR) spectroscopy offers a non-destructive method that can provide both qualitative and quantitative information without the need for a reference standard (qNMR), though it typically has lower sensitivity than GC-MS.[18]
The Role of Derivatization in GC-MS Analysis of Glycols
For glycols, derivatization can improve chromatographic peak shape and increase volatility, leading to better separation and sensitivity.[19][20] Common derivatizing agents for hydroxyl groups include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[21] However, it's important to note that derivatization adds an extra step to the sample preparation process and the reaction must be complete and reproducible for accurate quantification.[22] For routine analysis, a direct injection method without derivatization is often preferred for its simplicity, provided the chromatographic performance is adequate.
Conclusion: Ensuring Method Fitness for Purpose
The validation of a GC-MS method for the quantification of this compound is a multifaceted process that requires a thorough understanding of the analytical technique and the regulatory landscape.[23][24] By systematically evaluating specificity, linearity, accuracy, precision, LOD/LOQ, and robustness, researchers can establish a reliable and reproducible method that is fit for its intended purpose. The choice between external and internal standard calibration, and the decision to use derivatization, should be based on the specific requirements of the analysis, including the complexity of the sample matrix and the desired level of precision. This guide provides a framework for making these critical decisions and for developing a robust validation package that will withstand scientific and regulatory scrutiny.
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A. K. Shinohara, M. & Kataoka, H. (2001). Determination of residual solvents in pharmaceuticals by thermal desorption-GC/MS. Anal Sci., 17(5), 645-8. [Link]
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Dasgupta, A. et al. (2001). A Novel Derivatization of Ethylene Glycol From Human Serum Using 4-carbethoxyhexafluorobutyryl Chloride for Unambiguous Gas Chromatography-Chemical Ionization Mass Spectrometric Identification and Quantification. Journal of Forensic Sciences, 46(1), 1-5. [Link]
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Gaillard, Y. et al. (2001). Determination of Glycols in Biological Specimens by Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology, 25(6), 499-504. [Link]
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Kovarova, J. et al. (2002). Trace Determination of Glycols by HPLC with UV and Electrospray Ionization Mass Spectrometric Detections. Analytical Chemistry, 74(14), 3462-3468. [Link]
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Chromatography Forum. (2012). Glycols method for GCMS or UPLC? [Link]
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ResearchGate. (2025). Identification and Quantitative Determination of Dipropylene Glycol in Terpene Mixtures Using 13C NMR Spectroscopy. [Link]
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A Comparative Guide to the Quantitative Determination of Dipropylene Glycol: The Unparalleled Specificity of 13C NMR
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of dipropylene glycol (DPG) is critical across numerous industries, from ensuring consistency in cosmetic formulations and fragrance carriers to controlling its concentration in polymers and pharmaceutical excipients. However, the analysis is complicated by the fact that commercial DPG is not a single entity but a mixture of three structural isomers, each existing as a pair of diastereoisomers. This guide provides an in-depth, expert analysis of quantitative 13C Nuclear Magnetic Resonance (NMR) spectroscopy as a definitive method for DPG analysis, comparing its performance against established chromatographic techniques.
The Analytical Challenge: Resolving the Isomers of Dipropylene Glycol
Dipropylene glycol is produced as a byproduct of propylene glycol synthesis, resulting in a mixture of isomers: 1,1'-oxybis(2-propanol) (DPG1), 2-(2-hydroxypropoxy)-1-propanol (DPG2), and 2,2'-oxybis(1-propanol) (DPG3). For rigorous quality control and formulation development, a quantitative method must not only determine the total DPG content but also ideally differentiate between these isomers. This is where many analytical techniques face limitations.
13C NMR: A Primary Method for Unambiguous Quantification
Quantitative NMR (qNMR) is recognized as a primary ratio method of measurement because the intensity of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[1][2][3] While proton (¹H) NMR is often used for quantification due to its high sensitivity, its application to DPG is severely hampered by signal overlapping, making it difficult to resolve and integrate peaks accurately, especially in complex mixtures.[1][4]
In contrast, 13C NMR offers a powerful solution due to its much larger chemical shift dispersion—typically 20 times greater than that of ¹H NMR.[1][4] This superior resolution allows for the clear separation of signals from the individual carbons of each DPG isomer, enabling simultaneous identification and quantification in a single, non-destructive experiment.[5][6][7] A study published in the Journal of AOAC International successfully developed and validated a 13C NMR method for the direct identification and quantification of DPG in complex terpene mixtures, such as perfume extracts, where chromatographic methods often struggle.[5][6][8]
Key Advantages of 13C NMR for DPG Analysis:
-
Unmatched Specificity: Resolves signals from all DPG isomers without chromatographic separation.[4][9]
-
No Derivatization Required: Analysis is performed directly on the sample, eliminating complex and error-prone derivatization steps often necessary for other methods.
-
Inherent Accuracy: As a primary method, it can provide highly accurate results without the need for isomer-specific calibration standards, relying instead on a single internal standard.[10]
-
Structural Confirmation: The spectrum provides definitive structural information, confirming the identity of the isomers being quantified.
Experimental Workflow: Quantitative 13C NMR of Dipropylene Glycol
The trustworthiness of a qNMR protocol hinges on meticulous experimental design, particularly in the selection of acquisition parameters to ensure complete nuclear relaxation.
Caption: Workflow for quantitative 13C NMR analysis of DPG.
Detailed Experimental Protocol
-
Sample Preparation:
-
Accurately weigh 15–75 mg of the DPG-containing sample into a vial.
-
Add an accurately weighed amount (e.g., 10-15 mg) of a suitable internal standard. 1,6-hexanediol is an excellent choice as its 13C signals at ~32.5 and ~25.5 ppm do not overlap with DPG signals.[5][11]
-
Dissolve the mixture in approximately 0.5 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and transfer to a 5 mm NMR tube. The internal standard allows for precise quantification by providing a stable reference point.
-
-
NMR Acquisition (Self-Validating System): The causality behind these parameter choices is to ensure the signal intensity is directly and solely proportional to the number of carbon nuclei.
-
Spectrometer: A 400 MHz (or higher) spectrometer is recommended.
-
Pulse Angle: A flip angle of 45° is used.[7] This is a compromise that excites the magnetization effectively while allowing it to recover more quickly along the z-axis compared to a 90° pulse, which is crucial when using finite relaxation delays.
-
Relaxation Delay (D1): This is the most critical parameter. A delay of at least 5 times the longest spin-lattice relaxation time (T₁) of any carbon to be quantified is essential for full relaxation and accurate integration. For DPG, this may require long delays. To shorten acquisition times, a paramagnetic relaxation agent like Chromium(III) acetylacetonate (Cr(acac)₃) can be added to reduce all T₁ values significantly, allowing for a much shorter D1 (e.g., 2 seconds) without compromising quantitation.[12][13]
-
Acquisition Time (AT): Typically around 2-3 seconds.[7]
-
Proton Decoupling: Composite Pulse Decoupling (CPD) is used to remove ¹H-¹³C coupling, resulting in sharp singlets and enhancing signal-to-noise via the Nuclear Overhauser Effect (NOE).[7] For the highest level of accuracy, inverse-gated decoupling can be used to suppress the NOE, but this comes at the cost of sensitivity. With a sufficiently long relaxation delay, the NOE builds to a steady state, and its effects become uniform, making standard decoupling acceptable for many applications.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a large number of scans (e.g., 1000 to 2000) is necessary to achieve a high signal-to-noise ratio (S/N) suitable for accurate integration.[7]
-
-
Data Processing and Calculation:
-
The resulting Free Induction Decay (FID) is processed with an exponential multiplying factor (line broadening) to improve S/N, followed by Fourier transformation.
-
The spectrum is carefully phased and baseline corrected.
-
The well-resolved signals of the DPG isomers and the internal standard are integrated.
-
The mass of each DPG isomer (m_DPG) is calculated using the following formula, which embodies the principles of qNMR:
m_DPG = (I_DPG / I_IS) * (N_IS / N_DPG) * (MW_DPG / MW_IS) * m_IS
Where:
-
I = Integral value of the respective signal
-
N = Number of carbons giving rise to the signal
-
MW = Molecular Weight
-
m = mass
-
IS = Internal Standard
-
-
Comparison with Alternative Analytical Methods
While 13C NMR offers superior specificity, other methods are commonly employed. Their performance, particularly in the context of DPG's isomeric complexity, is compared below.
| Feature | Quantitative 13C NMR | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC) |
| Selectivity / Isomer Resolution | Excellent. Baseline resolves signals from individual carbons of all isomers.[5][6] | Moderate to Good. Can separate isomers, but co-elution is possible depending on the column and conditions.[14] Requires careful method development. | Poor to Moderate. Requires derivatization for UV detection. Separation of all isomers on standard columns (e.g., C18) is challenging.[15][16] |
| Need for Derivatization | None. Direct analysis. | Generally none for FID, but may be used to improve peak shape or thermal stability.[17] | Yes. DPG lacks a UV chromophore, requiring pre- or post-column derivatization for detection with standard UV detectors.[16] |
| Accuracy & Precision | Excellent. As a primary ratio method, it can achieve high accuracy (<1% RSD) with proper methodology.[2] | Good. Highly dependent on the response factor of each isomer being identical or on individual calibration for each isomer. | Good. Subject to potential errors from incomplete or inconsistent derivatization reactions. |
| Analysis Time (per sample) | Long. 0.5 to several hours due to the need for many scans and long relaxation delays. | Fast. Typically 15-30 minutes per run.[14] | Moderate. Typically 10-25 minutes per run, plus time for derivatization. |
| Sample Pre-treatment | Simple. Dissolution in a deuterated solvent with an internal standard. | Simple. Dilution in a suitable solvent. | Complex. Involves a chemical derivatization step with subsequent cleanup.[16] |
| Destructive/Non-destructive | Non-destructive. Sample can be fully recovered. | Destructive. Sample is vaporized and burned in the detector. | Destructive. Sample is eluted and cannot be easily recovered. |
| Quantification Principle | Absolute. Signal is directly proportional to the number of nuclei. | Relative. Requires calibration against a reference standard. Response factors may differ between isomers. | Relative. Requires calibration against a reference standard. |
Decision Guide for Method Selection
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for isomeric detail, sample throughput, and available instrumentation.
Caption: Decision tree for selecting a DPG quantification method.
Conclusion and Authoritative Recommendation
For researchers, scientists, and drug development professionals who require the highest degree of confidence in their results, quantitative 13C NMR is the authoritative method for the determination of dipropylene glycol. Its unparalleled ability to resolve and quantify individual isomers within complex matrices without derivatization provides data of the highest integrity.[5][6] It serves as an ideal reference method against which other, higher-throughput techniques can be validated.
While Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and faster alternative for routine quality control of total DPG in simple matrices, it relies on chromatographic resolution that may not be sufficient for all samples and requires careful validation of response factors for isomeric mixtures.[18] HPLC is generally less suitable due to the need for chemical derivatization, which introduces additional complexity and potential sources of error.[16]
Ultimately, the investment in the longer analysis time for 13C NMR is justified by the richness and reliability of the data, making it the gold standard for challenging formulations and for establishing primary analytical benchmarks.
References
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13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. National Institutes of Health. Available at: [Link]
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Using NMR for Studying Polymer Structures. Creative Biostructure. Available at: [Link]
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Separation of Dipropylene glycol diacrylate on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
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Quantification of single components in complex mixtures by 13C NMR. Magritek. Available at: [Link]
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Identification and Quantitative Determination of Dipropylene Glycol in Terpene Mixtures Using 13C NMR Spectroscopy. Taylor & Francis Online. Available at: [Link]
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13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. ACS Publications. Available at: [Link]
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Validation and implementation of qNMR as platform methods of oligonucleotides and peptides. Bruker. Available at: [Link]
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Validation of a Generic qHNMR Method for Natural Products Analysis. National Center for Biotechnology Information. Available at: [Link]
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Analysis of Dipropylene Glycol. GL Sciences Inc.. Available at: [Link]
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Identification and Quantitative Determination of Dipropylene Glycol in Terpene Mixtures Using 13C NMR Spectroscopy | Request PDF. ResearchGate. Available at: [Link]
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Development of quantitative 13C NMR characterization and simulation of C, H, and O content for pyrolysis oils based on 13C NMR analysis. RSC Publishing. Available at: [Link]
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Stimuli Article (qNMR). US Pharmacopeia (USP). Available at: [Link]
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Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. SciSpace. Available at: [Link]
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Full article: Identification and Quantitative Determination of Dipropylene Glycol in Terpene Mixtures Using 13C NMR Spectroscopy. Taylor & Francis Online. Available at: [Link]
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13C NMR structure characterization of polyolefines. Polymer Institute Brno. Available at: [Link]
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[Chemical Knowledge]:Detection Methods and Analytical Techniques of Dipropylene Glycol. LinkedIn. Available at: [Link]
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Development of quantitative 13C NMR characterization and simulation of C, H, and O content for pyrolysis oils based on 13C NMR analysis. National Institutes of Health. Available at: [Link]
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Identification and Quantitative Determination of Dipropylene Glycol in Terpene Mixtures Using 13C NMR Spectroscopy. Taylor & Francis Online. Available at: [Link]
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Quantitative measurement of Mono-Ethylene Glycol (MEG) content using low-field Nuclear Magnetic Resonance (NMR) | Request PDF. ResearchGate. Available at: [Link]
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Quantitative measurement of Mono-Ethylene Glycol (MEG) content using low-field Nuclear Magnetic Resonance (NMR). Magritek. Available at: [Link]
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A Comparative Guide for Formulators: 2-(2-Hydroxypropoxy)propan-1-ol vs. Propylene Glycol in Polyester Resin Performance
This guide provides an in-depth technical comparison between two pivotal diols in polyester synthesis: 2-(2-Hydroxypropoxy)propan-1-ol, commonly known as Dipropylene Glycol (DPG), and Propylene Glycol (PG). Intended for researchers, chemists, and materials scientists, this document moves beyond surface-level data to explore the causal relationships between diol structure and the final properties of polyester resins. We will dissect how the choice of diol fundamentally influences synthesis parameters, resin characteristics, and the performance of the cured polymer, supported by established experimental data and methodologies.
Introduction to the Core Building Blocks
The backbone of a polyester is constructed through the polycondensation reaction of diols and diacids. The selection of the diol is a critical decision point that dictates the flexibility, thermal stability, and mechanical strength of the resulting polymer. While both Propylene Glycol and Dipropylene Glycol are aliphatic diols widely employed in the synthesis of unsaturated and saturated polyester resins, their molecular differences are the genesis of significant performance variations.[1][2]
-
Propylene Glycol (PG) , or propane-1,2-diol, is a short-chain, viscous diol known for imparting rigidity and hardness to polyester backbones.[3][4] Its compact structure is a primary contributor to the mechanical and thermal properties of the resins it forms.
-
This compound (DPG) is a primary isomer of Dipropylene Glycol, a larger molecule formed from two propylene glycol units linked by an ether bond.[2][5] This ether linkage is the key to its distinct influence, introducing greater flexibility and altering solvency and reactivity compared to PG.[6]
This guide will systematically compare these two diols, providing the necessary data and protocols to empower formulators to make informed decisions tailored to their specific application needs.
Molecular Structure Overview
The fundamental differences in performance originate from their distinct chemical structures.
Caption: Chemical structures of Propylene Glycol and an isomer of Dipropylene Glycol.
Physicochemical Properties: A Head-to-Head Comparison
Before delving into polyester properties, it is essential to understand the fundamental differences between the diols themselves. These properties directly influence reaction kinetics, processing conditions, and the final resin characteristics.
| Property | Propylene Glycol (PG) | This compound (DPG) | Significance in Polyester Synthesis |
| IUPAC Name | Propane-1,2-diol[3] | This compound[5] | N/A |
| Chemical Formula | C₃H₈O₂[7] | C₆H₁₄O₃[2] | DPG's larger size and ether linkage lead to a more flexible polymer backbone. |
| Molecular Weight | 76.09 g/mol [8] | 134.17 g/mol [5] | Higher molecular weight of DPG means more mass is required to achieve the same molar ratio of hydroxyl groups. |
| Boiling Point | ~188 °C[8] | ~230 °C[9] | DPG's lower volatility is advantageous in high-temperature polycondensation, reducing diol loss.[6] |
| Viscosity | Lower[6] | Higher[9] | Affects handling and pumping of the raw material. |
| Vapor Pressure | Higher[9] | Lower (less volatile)[9] | Lower volatility of DPG reduces process emissions and ensures better stoichiometry control. |
| Hydroxyl Value | ~1840 mg KOH/g | ~836 mg KOH/g | Reflects the concentration of reactive -OH groups per unit mass. |
| Hygroscopicity | High[7][8] | Moderate | Both readily absorb water; requires careful storage to prevent moisture contamination which can interfere with polymerization. |
Impact on Polyester Synthesis and Resin Properties
The choice between PG and DPG creates a cascade of effects, from the synthesis process itself to the final performance metrics of the cured polyester.
Reactivity and Processing
In polycondensation reactions, the hydroxyl groups of the diol react with the carboxyl groups of a diacid. While both PG and DPG contain primary and secondary hydroxyl groups, their environments differ. PG is a more compact and highly reactive molecule.[6] DPG, being larger and less volatile, can be beneficial for controlling the reaction temperature and minimizing reactant loss during melt condensation at high temperatures.[6]
Polyester resins based on DPG tend to exhibit lower viscosity compared to those made with glycols like ethylene glycol, which aids in processing and handling.[10] The incorporation of PG, however, can lead to resins with higher viscosity due to the stiffer polymer chains it forms.[4]
Comparative Analysis of Cured Polyester Properties
The ultimate performance of a polyester composite, coating, or plastic is determined by the properties of the cured resin. The substitution of PG with DPG leads to predictable and significant changes.
| Polyester Property | Influence of Propylene Glycol (PG) | Influence of this compound (DPG) | Mechanistic Rationale |
| Flexibility / Impact Resistance | Forms harder, more brittle polymers.[11] | Increases flexibility and impact strength. | The ether linkage in DPG acts as a "hinge" in the polymer backbone, allowing for greater chain mobility and energy absorption. |
| Hardness | Increases pencil hardness and rigidity.[12] | Results in a softer, less rigid polymer. | The shorter, more compact structure of PG restricts polymer chain movement, leading to a harder material. |
| Glass Transition Temp. (Tg) | Higher Tg.[12] | Lower Tg. | DPG's flexible ether bond and longer chain length increase the free volume between polymer chains, lowering the energy required for segmental motion (lower Tg). |
| Chemical & Hydrolytic Stability | Good general chemical resistance. | The ether linkage can be a point of oxidative or hydrolytic attack, though DPG-based polyesters offer good overall stability.[10] | The C-O-C ether bond in DPG is generally stable but can be more susceptible to degradation under harsh acidic or oxidative conditions compared to the C-C backbone of PG. |
| Viscosity of Final Resin | Tends to produce higher viscosity resins.[4] | Tends to produce lower viscosity resins. | The increased chain flexibility and spacing from DPG reduces intermolecular friction, resulting in lower bulk viscosity. |
Experimental Protocols
To ensure trustworthiness and provide a practical framework, this section details the methodologies for synthesizing and characterizing polyester resins to validate the comparisons discussed.
Diagram of Experimental Workflow
Caption: Workflow for polyester synthesis and subsequent characterization.
Protocol 1: Synthesis of Unsaturated Polyester Resin
This protocol describes a standard melt polycondensation process. The key variable is the choice of diol.
Materials & Equipment:
-
1L glass reactor with mechanical stirrer, thermometer, nitrogen inlet, and a packed column condenser with a distillate collection flask.
-
Heating mantle.
-
Maleic Anhydride (MA), Phthalic Anhydride (PA).
-
Diol: Propylene Glycol (PG) or Dipropylene Glycol (DPG).
-
Catalyst: Zinc Acetate (0.05% of total acid weight).[4]
-
Inhibitor: Hydroquinone (150 ppm).[4]
Procedure:
-
Reactor Charging: Charge the reactor with the diacids (e.g., a molar ratio of 1:1 MA:PA) and the selected diol (PG or DPG). A slight molar excess of diol (e.g., 1.05 to 1.10 moles of diol per mole of total acid) is used to compensate for potential losses.
-
Inerting: Add the zinc acetate catalyst and hydroquinone inhibitor.[4] Purge the reactor with nitrogen for 15 minutes to remove oxygen. Maintain a slow nitrogen sparge throughout the reaction.
-
Heating Stage 1 (Melting): Begin stirring and heat the mixture to 150-160°C. The reactants will melt and form a homogeneous solution.
-
Heating Stage 2 (Polycondensation): Gradually increase the temperature to 200-210°C.[11][13] The esterification reaction will commence, producing water as a byproduct, which will be collected in the distillate flask.
-
Reaction Monitoring: The reaction progress is monitored by periodically taking samples to measure the Acid Value (via titration) and viscosity. The reaction is considered complete when the Acid Value drops to a target range (e.g., 25-35 mg KOH/g).
-
Cooling and Dilution: Once the target Acid Value is reached, cool the reactor to ~170°C. If creating a standard unsaturated polyester resin (UPR), slowly add styrene monomer (containing an inhibitor) under agitation to achieve the desired resin viscosity and solids content (e.g., 60-70% resin in styrene).
-
Discharge: Cool the final resin to room temperature and discharge for storage and subsequent testing.
Protocol 2: Characterization of Cured Polyester
1. Curing:
-
Mix the synthesized resin with a suitable initiator system (e.g., methyl ethyl ketone peroxide, MEKP) and a promoter (e.g., cobalt naphthenate).
-
Pour the mixture into molds appropriate for the required tests (e.g., dog-bone shapes for tensile testing, flat panels for hardness).
-
Allow to cure at room temperature for 24 hours, followed by a post-cure in an oven (e.g., 80°C for 3 hours) to ensure complete crosslinking.
2. Mechanical Testing:
-
Tensile Strength & Modulus (ASTM D638): Use a universal testing machine to pull the dog-bone specimens until failure, recording the stress-strain data.
-
Hardness (ASTM D2240 / D2583): Measure Shore D or Barcol hardness on the flat panel specimens.
-
Flexural Strength (ASTM D790): Use a three-point bending test to determine the material's resistance to bending forces.
3. Thermal Analysis:
-
Glass Transition Temperature (Tg) (ASTM E1356): Use a Differential Scanning Calorimeter (DSC). Heat a small sample (~5-10 mg) of the cured polyester at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. The Tg is identified as a step-change in the heat flow curve.
Conclusion and Application Guidance
The decision to use this compound or propylene glycol is not a matter of which is superior, but which is appropriate for the desired end-use.
-
Choose Propylene Glycol (PG) when the primary requirements are high hardness, rigidity, and thermal resistance . It is ideal for applications demanding structural integrity and strength, such as in high-performance coatings, structural composites, and engineered stone.[6][12]
-
Choose this compound (DPG) when the key objectives are enhanced flexibility, impact resistance, and lower resin viscosity .[6][10] Its use is indicated for applications where toughness is paramount, such as in certain gelcoats, flexible polyester coatings, and as a reactive diluent to modify the properties of more rigid resin systems.
By understanding the fundamental chemical differences and their translation into macroscopic properties, formulators can precisely engineer polyester resins with a predictable and optimized performance profile.
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- Silver Fern Chemical Inc. (2025-02-05). Versatile Industrial Applications of Propylene Glycol. [URL: https://www.silverfernchemical.
- Compare the Difference Between Similar Terms. (2019-07-18). Difference Between Dipropylene Glycol and Propylene Glycol. [URL: https://www.differencebetween.com/difference-between-dipropylene-glycol-and-vs-propylene-glycol/]
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- Cheméo. Chemical Properties of 1-Propanol, 2-(2-hydroxypropoxy)- (CAS 106-62-7). [URL: https://www.chemeo.com/cid/43-222-0/1-Propanol-2-2-hydroxypropoxy.html]
- YouTube. (2024-04-09). ECHEMI Explores Chemistry—Propylene glycol. [URL: https://www.youtube.
- Repsol. Propylene glycol for industrial use and other applications. [URL: https://www.repsol.com/en/products-and-services/chemicals/product-range/propylene-glycol-and-derivatives/propylene-glycol-for-industrial-use/index.cshtml]
- ACS Publications. (2025-04-08). Direct Synthesis of Polyesterether from Ethylene Glycol. [URL: https://pubs.acs.org/doi/10.1021/jacs.9b11905]
- Servochem. (2025-12-12). Dipropylene Glycol vs Propylene Glycol: Which One Should Your Industry Use?. [URL: https://servochem.com/dipropylene-glycol-vs-propylene-glycol/]
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- Semantic Scholar. Synthesis and Properties of Poly(Propylene Glycol Maleate Phthalate)–Styrene Copolymers as a Base of Composite Materials. [URL: https://www.semanticscholar.org/paper/Synthesis-and-Properties-of-Poly(Propylene-Glycol-Burkeyev-Kovaleva/58a691501654a8b7a63725b8214f52646d65406d]
- ChemRxiv. (2020-01-21). Direct Synthesis of Polyesterether from Ethylene glycol. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7454170bd222f9b2d561d]
- ResearchGate. (2025-08-06). Synthesis of unsaturated polyester resin from postconsumer PET bottles: Effect of type of glycol on characteristics of unsaturated polyester resin. [URL: https://www.researchgate.
- Niran Chemical. (2025-06-12). Propylene Glycol vs Dipropylene Glycol: A Comprehensive Comparison. [URL: https://www.niranbio.com/propylene-glycol-vs-dipropylene-glycol-a-comprehensive-comparison/]
- Hefei TNJ Chemical Industry Co., Ltd. Difference Betwwen Dipropylene Glycol DPG And Propylene Glycol PG. [URL: https://www.tnjchem.com/news/difference-betwwen-dipropylene-glycol-dpg-and-propylene-glycol-pg_n135]
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- MDPI. (2022-09-29). An Integrated Biorefinery Proof of Concept: The Synthesis of Fully Bio-Based, Functional Lignin Polyester Copolymers of Cyclic Anhydrides and Epoxides Towards Polyol Applications and Tunable Bio-Derived Materials. [URL: https://www.mdpi.com/2073-4360/14/20/4248]
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- MDPI. (2023-10-25). Effects of Different Polyols with Functions on the Properties of Polyester Polyol-Based Polyurethane Coatings. [URL: https://www.mdpi.com/2073-4360/15/21/4180]
- Google Patents. US9193822B2 - Process for producing polyester polyols having secondary OH end groups. [URL: https://patents.google.
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A Comparative Guide to 2-(2-Hydroxypropoxy)propan-1-ol in Polyurethane Coatings: Performance Benchmarking Against Key Alternatives
In the dynamic landscape of polyurethane (PU) coatings, the selection of the polyol component is a critical determinant of the final product's performance characteristics. Among the myriad of choices, 2-(2-Hydroxypropoxy)propan-1-ol, commonly known as dipropylene glycol (DPG), has established itself as a versatile and cost-effective diol. This guide provides an in-depth technical comparison of DPG-based polyurethane coatings against formulations utilizing other prevalent diols: 1,4-butanediol (BDO), neopentyl glycol (NPG), and polypropylene glycol (PPG). Through a synthesis of experimental data and mechanistic insights, we will explore the distinct advantages and trade-offs associated with each, offering a comprehensive resource for researchers and formulation scientists.
Introduction to Diols in Polyurethane Chemistry
Polyurethane coatings are formed through the reaction of a diisocyanate with a polyol. The properties of the resulting polymer are profoundly influenced by the structure of the constituent monomers. Diols, acting as chain extenders or as part of a polyester polyol, contribute to the polyurethane's flexibility, hardness, chemical resistance, and overall durability. The choice of diol dictates the architecture of the polymer backbone and the nature of the intermolecular forces, thereby tailoring the coating's macroscopic properties.
This compound (DPG) is a branched aliphatic diol known for imparting flexibility and improving solvency in coating formulations.[1] Its ether linkage and secondary hydroxyl group influence its reactivity and the resulting polymer morphology.
1,4-Butanediol (BDO) is a linear diol that is widely used as a chain extender in polyurethane elastomers.[2] Its symmetrical structure allows for the formation of well-ordered hard segments, contributing to high strength and hardness.[2]
Neopentyl Glycol (NPG) is a branched diol recognized for its ability to enhance thermal stability, weather resistance, and hydrolytic stability in polyesters and polyurethanes.[3][4] The gem-dimethyl group provides steric hindrance, protecting the ester linkages from hydrolysis.[4]
Polypropylene Glycol (PPG) is a polyether polyol that offers excellent flexibility, low-temperature performance, and hydrolysis resistance.[5] However, it may yield coatings with lower mechanical strength compared to polyester polyols.[5]
dot graph "Chemical_Structures" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
DPG [label="this compound (DPG)"]; BDO [label="1,4-Butanediol (BDO)"]; NPG [label="Neopentyl Glycol (NPG)"]; PPG [label="Polypropylene Glycol (PPG)"];
DPG_img [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=32881&t=l", label="", shape=none]; BDO_img [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=11183&t=l", label="", shape=none]; NPG_img [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=31344&t=l", label="", shape=none]; PPG_img [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=24879&t=l", label="", shape=none];
DPG -- DPG_img [style=invis]; BDO -- BDO_img [style=invis]; NPG -- NPG_img [style=invis]; PPG -- PPG_img [style=invis]; } Figure 1: Chemical Structures of DPG and Alternatives.
Head-to-Head Performance Comparison
The following sections present a comparative analysis of polyurethane coatings formulated with DPG and its alternatives, with a focus on key performance metrics. The data is synthesized from a combination of academic studies and industry technical literature.
Mechanical Properties
The mechanical properties of a polyurethane coating, such as hardness and flexibility, are crucial for its durability and suitability for a given application. These properties are directly influenced by the diol used in the formulation.
| Property | DPG-based PU | BDO-based PU | NPG-based PU | PPG-based PU |
| Shore Hardness | Moderate | High | High | Low to Moderate |
| Tensile Strength | Moderate | High | High | Low to Moderate |
| Elongation at Break | High | Moderate | Moderate to High | High |
| Impact Resistance | Good | Moderate | Good | Excellent |
Discussion:
The use of DPG in polyurethane formulations typically results in coatings with good flexibility, as indicated by a higher elongation at break.[6] This is attributed to the ether linkage and the branched structure of DPG, which disrupt polymer chain packing and increase free volume.
In contrast, BDO , with its linear and symmetrical structure, promotes the formation of highly ordered and crystalline hard segments.[2] This leads to coatings with high hardness and tensile strength but reduced flexibility.[6]
NPG also contributes to hardness and strength, but its branched structure can provide a degree of flexibility.[3] The primary advantage of NPG lies in its contribution to the overall durability and resistance of the coating.[4]
PPG , being a longer-chain polyether, imparts the highest degree of flexibility and impact resistance to polyurethane coatings.[5] However, this often comes at the expense of hardness and tensile strength.[5]
Chemical and Environmental Resistance
The ability of a polyurethane coating to withstand chemical exposure and environmental stressors is a critical factor in its long-term performance.
| Resistance Property | DPG-based PU | BDO-based PU | NPG-based PU | PPG-based PU |
| Solvent Resistance | Good | Excellent | Excellent | Moderate |
| Acid Resistance | Fair to Good | Good | Very Good | Good |
| Alkali Resistance | Fair | Good | Good | Excellent |
| UV Resistance | Moderate | Good | Excellent | Moderate to Good |
| Hydrolytic Stability | Good | Good | Excellent | Excellent |
Discussion:
Polyurethane coatings based on DPG generally exhibit good solvent resistance. However, their resistance to acidic and alkaline environments can be moderate.
BDO-based polyurethanes, with their strong, crystalline hard segments, offer excellent resistance to a wide range of chemicals.[2]
NPG is particularly noteworthy for its ability to enhance the hydrolytic and UV stability of polyurethane coatings.[3][4] The sterically hindered structure of NPG protects the ester linkages in polyester polyols from hydrolysis, making it an excellent choice for exterior and demanding applications.[4]
The ether backbone of PPG provides inherent hydrolytic stability and good resistance to alkaline environments.[5] However, polyether-based polyurethanes can be more susceptible to oxidative and UV degradation unless properly stabilized.
Experimental Protocols
To ensure the validity and reproducibility of the comparative data, standardized testing methodologies are imperative. The following are detailed protocols for key performance evaluations based on ASTM standards.
Hardness Testing (ASTM D2240)
Objective: To determine the indentation hardness of the polyurethane coating.
Methodology:
-
Specimen Preparation: Prepare coated panels with a uniform film thickness and allow them to cure completely under specified conditions. The substrate should be rigid enough to not influence the reading.
-
Instrument Setup: Use a Shore A or Shore D durometer, depending on the expected hardness of the coating. Ensure the durometer is calibrated.
-
Measurement: Place the coated panel on a flat, hard surface. Press the durometer foot firmly and parallel to the surface of the coating.
-
Data Acquisition: Record the hardness value within one second of firm contact. Take multiple readings at different locations on the panel and calculate the average.
dot graph "Hardness_Test_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];
subgraph "cluster_0" { label = "Preparation"; style=filled; color="#F1F3F4"; node [style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Prep [label="Prepare Coated Panel"]; Cure [label="Cure Panel"]; Prep -> Cure; }
subgraph "cluster_1" { label = "Measurement"; style=filled; color="#F1F3F4"; node [style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Calibrate [label="Calibrate Durometer"]; Measure [label="Press Durometer on Coating"]; Record [label="Record Hardness Value"]; Calibrate -> Measure -> Record; }
subgraph "cluster_2" { label = "Analysis"; style=filled; color="#F1F3F4"; node [style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Average [label="Average Readings"]; }
Cure -> Calibrate; Record -> Average; } Figure 2: Workflow for Hardness Testing.
Tensile Properties (ASTM D412)
Objective: To determine the tensile strength, elongation at break, and modulus of the polyurethane coating.
Methodology:
-
Specimen Preparation: Prepare free films of the polyurethane coatings with a uniform thickness. Cut dumbbell-shaped specimens from the films using a die.
-
Instrument Setup: Use a universal testing machine (tensile tester) with appropriate grips for thin films. Set the crosshead speed as specified in the standard (e.g., 500 mm/min).
-
Measurement: Mount the specimen in the grips, ensuring it is properly aligned. Start the test and record the force-elongation curve until the specimen breaks.
-
Data Analysis: From the stress-strain curve, calculate the tensile strength (maximum stress), elongation at break, and modulus (slope of the initial linear portion).
Chemical Resistance (Solvent Rub Test - ASTM D5402)
Objective: To assess the resistance of the coating to a specific solvent.
Methodology:
-
Specimen Preparation: Use a fully cured coated panel.
-
Procedure: Wrap a piece of cheesecloth or cotton around the finger. Saturate the cloth with the test solvent (e.g., methyl ethyl ketone - MEK).
-
Rubbing: Apply moderate pressure and rub the coating surface with a back-and-forth motion (one double rub).
-
Evaluation: Continue rubbing for a specified number of double rubs or until the coating shows signs of failure (e.g., breakthrough to the substrate). Record the number of double rubs to failure.
Accelerated Weathering (ASTM G154)
Objective: To evaluate the resistance of the coating to simulated sunlight and moisture.
Methodology:
-
Specimen Preparation: Prepare coated panels as for other tests.
-
Exposure Cycle: Place the panels in a fluorescent UV accelerated weathering tester. Select an appropriate cycle of UV exposure and condensation to simulate the desired environmental conditions.
-
Evaluation: Periodically remove the panels and evaluate for changes in appearance, such as gloss retention, color change, chalking, cracking, or blistering.
-
Quantitative Analysis: Measure gloss using a gloss meter and color change using a spectrophotometer.
Causality and Mechanistic Insights
The observed differences in the performance of polyurethane coatings formulated with DPG and its alternatives can be attributed to the distinct molecular structures of these diols.
-
Flexibility vs. Hardness: The ether linkage in DPG and the long polyether chains in PPG introduce rotational freedom in the polymer backbone, leading to increased flexibility. In contrast, the short, linear structure of BDO allows for strong hydrogen bonding and efficient packing of the hard segments, resulting in higher hardness and modulus.[2][6] NPG's branched structure provides a balance between hardness and flexibility.[3]
-
Chemical and Environmental Resistance: The high crosslink density and crystalline nature of BDO-containing polyurethanes create a more tortuous path for chemical ingress, enhancing solvent resistance.[2] The exceptional hydrolytic and UV stability of NPG-based coatings is a direct consequence of the steric protection afforded by the gem-dimethyl group, which shields the vulnerable ester linkages from chemical attack.[4] The inherent stability of the ether bond in PPG and DPG contributes to their good hydrolytic resistance.[5]
dot graph "Structure_Property_Relationship" { rankdir=TB; node [shape=ellipse, style=filled]; edge [color="#EA4335"];
subgraph "cluster_Diol" { label="Diol Structure"; style=filled; color="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; DPG [label="DPG\n(Branched, Ether)"]; BDO [label="BDO\n(Linear, Short)"]; NPG [label="NPG\n(Branched, Steric Hindrance)"]; PPG [label="PPG\n(Long Chain, Ether)"]; }
subgraph "cluster_Property" { label="Coating Properties"; style=filled; color="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Flexibility [label="Flexibility"]; Hardness [label="Hardness"]; Chem_Res [label="Chemical Resistance"]; UV_Res [label="UV Resistance"]; }
DPG -> Flexibility; BDO -> Hardness; NPG -> UV_Res; NPG -> Chem_Res; PPG -> Flexibility; } Figure 3: Influence of Diol Structure on Coating Properties.
Conclusion
The selection of a diol for a polyurethane coating formulation is a multi-faceted decision that requires a thorough understanding of the structure-property relationships. This compound (DPG) stands out as a valuable component for achieving a good balance of flexibility and overall performance at a competitive cost.
For applications demanding superior hardness and mechanical strength, 1,4-butanediol (BDO) is an excellent choice, albeit with a potential trade-off in flexibility. When exceptional durability, particularly in terms of hydrolytic and UV stability, is paramount, neopentyl glycol (NPG) is the preferred diol. For applications where maximum flexibility and impact resistance are the primary requirements, polypropylene glycol (PPG) is a suitable option.
Ultimately, the optimal diol selection will depend on the specific performance requirements of the end-use application. This guide provides a framework for making an informed decision by highlighting the key advantages and disadvantages of this compound in comparison to its main alternatives in the field of polyurethane coatings.
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Gantrade Corporation. (n.d.). The Substitutability of MPO for DPG. Retrieved from [Link]
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Gantrade Corporation. (n.d.). Characteristics That Set Urethane Grade 1,4-Butanediol (BDO/1,4-BDO) Apart. Retrieved from [Link]
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BDMAEE. (2025, July 8). A comparative analysis of neopentyl glycol versus other glycols in resin synthesis applications. Retrieved from [Link]
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BDMAEE. (2025, July 8). The use of neopentyl glycol in polyurethane coatings improves flexibility and chemical resistance. Retrieved from [Link]
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Gantrade Corporation. (n.d.). The Impact of Different Polyols on the Properties of Coatings, Adhesives, Sealants and Elastomers. Retrieved from [Link]
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MDPI. (2022, August 3). Tuning Thermal, Morphological, and Physicochemical Properties of Thermoplastic Polyurethanes (TPUs) by the 1,4-Butanediol (BDO)/Dipropylene Glycol (DPG) Ratio. Retrieved from [Link]
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Hefei TNJ Chemical Industry Co., Ltd. (n.d.). Difference Betwwen Dipropylene Glycol DPG And Propylene Glycol PG. Retrieved from [Link]
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ASTM International. (n.d.). ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness. Retrieved from [Link]
-
ASTM International. (n.d.). ASTM D412 - Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension. Retrieved from [Link]
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ASTM International. (n.d.). ASTM D5402 - Standard Practice for Assessing the Solvent Resistance of Organic Coatings Using Solvent Rubs. Retrieved from [Link]
-
ASTM International. (n.d.). ASTM G154 - Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials. Retrieved from [Link]
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A Senior Application Scientist's Guide to Diol Selection in Unsaturated Polyester Resin Synthesis
Introduction: The Foundational Role of Diols in UPR Performance
Unsaturated polyester resins (UPRs) are a cornerstone of the thermoset polymer industry, valued for their versatility, cost-effectiveness, and robust performance in a myriad of applications, from fiber-reinforced plastics (FRP) to coatings and casting compounds.[1][2] The synthesis of these resins is fundamentally a step-growth polycondensation reaction between diols (polyhydric alcohols) and a combination of saturated and unsaturated dicarboxylic acids or their anhydrides.[3][4] The resulting polyester prepolymer, containing reactive carbon-carbon double bonds from the unsaturated acid, is then dissolved in a vinyl-functional reactive diluent, most commonly styrene. The final thermoset material is achieved through a free-radical copolymerization reaction that cross-links the polyester chains with the diluent, transforming the liquid resin into a rigid, three-dimensional network.[4][5]
While the unsaturated acid provides the sites for cross-linking and the saturated acid modifies the chain stiffness, the choice of diol is arguably one of the most critical decisions in UPR formulation. The diol's molecular architecture—its chain length, branching, and rigidity—directly dictates the final properties of the cured resin.[6][7] It governs everything from the viscosity of the liquid resin to the mechanical strength, thermal stability, and chemical resistance of the final product.[6][8] This guide provides a comparative analysis of common diols used in UPR synthesis, supported by experimental data, to empower researchers and formulators in making informed decisions to achieve desired performance characteristics.
The Architectural Impact of Diols on Resin Properties
The properties of UPRs can be precisely tailored by the careful selection of the diol monomer.[6] We can classify diols into three main categories based on their structure, each imparting distinct characteristics to the polyester backbone.
-
Linear Aliphatic Diols: This group includes ethylene glycol (EG), diethylene glycol (DEG), 1,3-propanediol (PDO), and 1,4-butanediol (BDO). The primary differentiating factor is the length of the alkylene chain.
-
Causality: Increasing the chain length of the diol introduces greater flexibility into the polymer backbone. This increased segmental motion enhances impact resistance and toughness. Conversely, shorter-chain diols like EG create a more rigid, tightly packed structure, leading to higher tensile strength, hardness, and thermal stability.[1][9] For example, UPRs based on EG exhibit higher tensile strength compared to those made with longer, more flexible diols.[1][9]
-
-
Branched Aliphatic Diols: The most common examples are 1,2-propylene glycol (PG) and neopentyl glycol (NPG).
-
Causality: The presence of side groups (a methyl group in PG, two methyl groups in NPG) disrupts the symmetry and regularity of the polymer chain. This steric hindrance prevents efficient chain packing, which can lower crystallinity and viscosity.[10] Propylene glycol is a workhorse in general-purpose resins, offering a good balance of properties.[3] NPG is particularly noteworthy; its highly branched, symmetrical structure effectively shields the ester linkages from hydrolysis, imparting exceptional thermal stability, weatherability, and chemical resistance to the resin.[6]
-
-
Cyclic and Ether-Containing Diols: Diols like diethylene glycol (DEG) and isosorbide bring unique functionalities.
-
Causality: DEG contains a flexible ether linkage, which improves toughness and impact strength, though it can sometimes compromise load-bearing capacity.[2] Rigid, cyclic structures like isosorbide, a bio-based diol, significantly increase the stiffness of the polymer chain.[10] This leads to a substantial increase in the glass transition temperature (Tg) and thermomechanical properties of the resulting polyester.[10]
-
Below is a visual comparison of the chemical structures of these representative diols.
Caption: Chemical structures of common linear, branched, and rigid diols.
Quantitative Performance Comparison
The choice of diol has a quantifiable impact on the final resin's performance. The following tables summarize experimental data from various studies, highlighting these structure-property relationships.
Table 1: Mechanical Properties of Cured UPRs Based on Different Diols
| Diol Type | Diol Used | Tensile Strength (MPa) | Flexural Strength (MPa) | Impact Resistance (kJ/m²) | Reference |
| Linear | Ethylene Glycol (EG) | 43.33 | 65.57 | 1.23 | [1][9] |
| Linear | 1,4-Butanediol (BDO) | Lower than EG | Lower than EG | Higher than EG | [9] |
| Linear | Diethylene Glycol (DEG) | Lower than PG | Lower than PG | Higher than PG | [2][3] |
| Branched | Propylene Glycol (PG) | Base for comparison | Base for comparison | Base for comparison | [2][3] |
| Branched | Neopentyl Glycol (NPG) | Generally higher | Generally higher | Lower | [6] |
| Branched Mix | 80% PG / 20% DEG | Balanced properties | Balanced properties | 1.73 (best in class) | [2] |
Note: Absolute values can vary based on the full formulation (acids, styrene content, curing system). The table illustrates general performance trends.
Table 2: Thermal and Physical Properties of UPRs Based on Different Diols
| Diol Type | Diol Used | Glass Transition Temp. (Tg) (°C) | Thermal Stability (Td-5%) (°C) | Viscosity of Prepolymer | Reference |
| Linear | Ethylene Glycol (EG) | High | > 200 | Moderate | [1][9] |
| Linear | Longer Chain Diols | Decreases with chain length | > 200 | Decreases | [9] |
| Branched | Propylene Glycol (PG) | Moderate | > 200 | Lower | [6] |
| Branched | Neopentyl Glycol (NPG) | High | Higher than PG | Lower | [6] |
| Rigid | Isosorbide | Very High | High | Very High | [6] |
The data clearly shows that short-chain, linear diols like EG provide high strength, while branched diols like NPG enhance thermal and chemical resistance.[1][6][9] Mixing diols, such as combining PG and DEG, is a common strategy to achieve a balance of properties, optimizing for toughness and impact resistance without significantly compromising strength.[2][3]
The relationship between diol structure and the resulting resin properties can be visualized as follows:
Caption: Relationship between diol structure and final resin properties.
Experimental Protocols
To ensure reproducible and comparable results, standardized methodologies are essential. The following protocols describe the synthesis and characterization of UPRs.
Protocol 1: UPR Synthesis via Two-Stage Melt Polycondensation
This protocol is a self-validating system where monitoring the acid value and viscosity ensures the reaction proceeds to the desired endpoint.
Rationale: A two-stage heating process is employed. The first stage allows for the initial endothermic esterification reaction to proceed safely. The second, higher-temperature stage drives the reaction to completion, removing the water byproduct more effectively to achieve the target molecular weight. An inhibitor is crucial to prevent premature gelation via radical polymerization of the maleate double bonds at high temperatures.
Methodology:
-
Reactor Setup: Charge a reactor equipped with a mechanical stirrer, nitrogen inlet, thermocouple, and a packed condenser with a decanter (for water removal) with the diacid/anhydride components (e.g., 0.6 moles Maleic Anhydride, 0.4 moles Phthalic Anhydride) and the chosen diol (1.1 moles, providing a slight excess to compensate for glycol loss).
-
Inert Atmosphere: Add a polymerization inhibitor (e.g., 150 ppm Hydroquinone) and a catalyst (e.g., 25 wt.% Zinc Acetate).[6] Purge the system with nitrogen gas to prevent oxidation and discoloration.
-
First Stage Reaction: Begin stirring and heat the mixture to 180-190°C. Hold at this temperature until the reaction mixture becomes clear and the rate of water collection slows. This typically takes 2-4 hours.
-
Second Stage Reaction: Gradually increase the temperature to 210-220°C.[11] Monitor the reaction progress by periodically taking samples to measure the acid value (target: 20-30 mg KOH/g) and viscosity (e.g., using a Brookfield CAP2000+ Viscometer).[9][12] The reaction is considered complete when the target acid value is reached.
-
Cooling and Dilution: Once complete, cool the reactor to below 100°C. Under agitation, slowly add the reactive diluent (e.g., styrene) to achieve the desired final resin viscosity (typically 35-45% by weight).[11]
-
Final Product: The final product is a liquid unsaturated polyester resin, ready for curing.
Caption: Workflow for UPR synthesis via melt polycondensation.
Protocol 2: Standardized Testing of Cured Resins
To objectively compare resins made with different diols, cured samples must be tested under standardized conditions.
Methodology:
-
Sample Preparation: To the synthesized liquid UPR, add an accelerator (e.g., 0.2% Cobalt Naphthenate 6% solution) and mix thoroughly. Then, add an initiator (e.g., 1.5% Methyl Ethyl Ketone Peroxide, MEKP) and mix gently to avoid introducing air bubbles.[2]
-
Casting: Pour the initiated resin into molds appropriate for the required test specimens.
-
Curing: Allow the castings to cure at room temperature for 24 hours, followed by a post-cure in an oven at 80°C for 3-5 hours to ensure complete cross-linking.
-
Testing: Conduct all tests after conditioning the specimens for at least 40 hours at 23°C and 50% relative humidity.
-
Mechanical Tests:
-
Thermal Tests:
-
Chemical Resistance Test:
-
Immerse pre-weighed specimens in various solvents (e.g., acetone, 10% HCl, 10% NaOH) for a specified period according to EN ISO 175:2010.[1] Assess changes in appearance, mass, and hardness.
-
-
Conclusion
The selection of a diol in the synthesis of unsaturated polyester resins is a critical decision that profoundly influences the final material's performance profile. There is no single "best" diol; the optimal choice is dictated by the specific requirements of the end application. By understanding the fundamental structure-property relationships—that short linear diols enhance rigidity and strength, long-chain diols improve flexibility, and branched or cyclic diols boost thermal and chemical resistance—formulators can strategically design resins with tailored properties. The use of diol mixtures further expands the formulation window, allowing for the creation of resins with a synergistic balance of mechanical toughness, thermal stability, and processability. Adherence to standardized synthesis and testing protocols is paramount for generating reliable, comparative data to guide material innovation and development.
References
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Bates, S. (2018). Synthesis of Unsaturated Polyester Resins from Various Bio-Derived Platform Molecules. MDPI. [Link]
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MDPI. (2018). Synthesis of Unsaturated Polyester Resins from Various Bio-Derived Platform Molecules. [Link]
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ACS Publications. (2023). Influence of Diol Structure on the Mechanical and Thermal Properties of Bio-Based UV-Curable Unsaturated Polyesters for 3D Printing. [Link]
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Thachil, E. T. (2005). Unsaturated Polyester Resins. In: Handbook of Polymer Blends and Composites. [Link]
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ACS Publications. (2023). Influence of Diol Structure on the Mechanical and Thermal Properties of Bio-Based UV-Curable Unsaturated Polyesters for 3D Printing. [Link]
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National Institutes of Health. (2022). The Effect of Glycol Derivatives on the Properties of Bio-Based Unsaturated Polyesters. [Link]
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Hameed, S. et al. (2024). Unsaturated polyester resin synthesis for enhanced fiber-reinforced composite performance. Materials Today: Proceedings. [Link]
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Kim, S. et al. (2004). Synthesis and applications of unsaturated polyester resins based on PET waste. Journal of Industrial and Engineering Chemistry. [Link]
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MDPI. (2022). The Effect of Glycol Derivatives on the Properties of Bio-Based Unsaturated Polyesters. [Link]
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Thachil, E. T. et al. (2004). SYNTHESIS OF UNSATURATED POLYESTER RESIN—EFFECT OF CHOICE OF REACTANTS AND THEIR RELATIVE PROPORTIONS. International Journal of Polymeric Materials. [Link]
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ASTM International. (2020). D7029 Standard Test Method for Determination of Reactivity of Unsaturated Polyesters and Vinyl Esters at 180.0°F (82.2°C). [Link]
- Google Patents. (1969). Ethylene glycol-based,organic solvent-resistant polyester resins.
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ASTM International. (2020). Standard Test Method for Determination of Reactivity of Unsaturated Polyesters and Vinyl Esters at 180.0°F (82.2°C). [Link]
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SID. (2010). Chemical Recycling of Poly Ethylene Terphthalat to Obtain Unsaturated Polyester Resins. [Link]
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NBCHAO. What is unsaturated polyester?. [Link]
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National Institutes of Health. (2017). Synthesis and Characterization of Diol-Based Unsaturated Polyesters: Poly(diol Fumarate) and Poly(diol Fumarate-Co-Succinate). [Link]
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Brookfield Engineering. Unsaturated Polyester Resin Viscosity Testing. [Link]
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ResearchGate. (2017). Synthesis and Characterization of Diol-based Unsaturated Polyesters: Poly(Diol Fumarate) and Poly(Diol Fumarate-co-Succinate). [Link]
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DergiPark. (2019). The Identification and Characterization of Unsaturated Polyester Resins Used in the Coating Industry. [Link]
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University of British Columbia. (2015). Condensation of maleic anhydride with a diol produces an unsaturated polyester resin (UPR). [Link]
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ResearchGate. (2002). Polyesters based on unsaturated diols. [Link]
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AIP Publishing. (2017). Producing Sustainable Unsaturated Polyester for Fiberglass Application. [Link]
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BDMAEE. (2025). a comparative analysis of neopentyl glycol versus other glycols in resin synthesis applications. [Link]
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ACS Publications. (2023). Influence of Diol Structure on the Mechanical and Thermal Properties of Bio-Based UV-Curable Unsaturated Polyesters for 3D Printing. [Link]
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Marquette University. (2000). Polybutadiene Cross-Linked With Various Diols – Effect On Thermal Stability. [Link]
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ResearchGate. (2019). EFFECT OF IMPURITIES IN DIOL COMPONENT USED IN THE POLYESTERDIOL SYNTHESIS ON PROPERTIES OF POLYURETHANE ELASTOMERS. [Link]
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MDPI. (2024). Modifications of Furan-Based Polyesters with the Use of Rigid Diols. [Link]
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ResearchGate. (2021). Chemical structure of the synthesized UPRs. [Link]
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ResearchGate. (2012). The copolymerization reactivity of diols with 2,5-furandicarboxylic acid for furan-based copolyester materials. [Link]
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ResearchGate. (2019). Phase and state transition effects on dielectric, mechanical, and thermal properties of polyols. [Link]
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National Institutes of Health. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. [Link]
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Benchmarking the performance of 2-(2-Hydroxypropoxy)propan-1-ol-based polymers
An Objective Comparison for Advanced Drug Delivery Applications
Authored by a Senior Application Scientist
Introduction: The Quest for Novel Drug Delivery Platforms
In the dynamic landscape of pharmaceutical sciences, the development of novel drug delivery systems (DDS) is paramount to enhancing therapeutic efficacy and patient compliance. Polymer-based carriers are at the forefront of this innovation, offering the ability to control drug release, improve solubility, and target specific tissues.[1][2][3] This guide focuses on the performance benchmarking of polymers derived from 2-(2-Hydroxypropoxy)propan-1-ol, a compound more commonly known as dipropylene glycol (DPG).[4][5] While DPG is well-established as a biocompatible solvent and humectant in pharmaceutical formulations, its role as a monomer for creating advanced drug carriers is an area of growing interest.[6][7][8][9]
This document provides a comprehensive comparison of DPG-based polymers with established alternatives like polyethylene glycol (PEG) and polypropylene glycol (PPG), supported by experimental data and detailed protocols for performance evaluation.
The Monomer: this compound (Dipropylene Glycol)
This compound is a diol, possessing two hydroxyl groups, which makes it a suitable building block for step-growth polymerization to form polyesters and polyurethanes.[10][11][12] Its inherent properties, such as excellent solvency for a wide range of active pharmaceutical ingredients (APIs), low toxicity, and biocompatibility, make it an attractive candidate for creating novel drug delivery polymers.[7][13]
Performance Benchmarking: DPG-Based Polymers vs. PEG and PPG
The performance of a polymer in a drug delivery context is a multifactorial assessment. Here, we compare the anticipated properties of DPG-based polymers with the well-characterized performance of polyethylene glycol (PEG) and polypropylene glycol (PPG).
Comparative Performance Metrics
| Performance Metric | This compound (DPG)-Based Polymers (Anticipated) | Polyethylene Glycol (PEG) | Polypropylene Glycol (PPG) |
| Biocompatibility | High, given the low toxicity profile of the DPG monomer.[13] | Excellent, widely considered the gold standard for biocompatible polymers.[14] | Good, though some studies suggest potential for cellular interaction.[15] |
| Biodegradability | Potentially biodegradable, especially if formulated as a polyester through reaction with a diacid.[12][16] | Generally non-biodegradable. | Generally non-biodegradable. |
| Drug Solubility | Excellent, leveraging the high solvency of the DPG monomer for both hydrophilic and lipophilic drugs.[7] | Good, particularly for hydrophilic drugs.[17] | Good, particularly for hydrophobic drugs. |
| Drug Release Profile | Tunable, dependent on the polymer backbone (e.g., polyester, polyurethane) and cross-linking. | Primarily diffusion-controlled.[14] | Primarily diffusion-controlled. |
| Immunogenicity | Expected to be low. | Low, though concerns about anti-PEG antibodies are emerging.[14] | Low. |
| Water Solubility | Dependent on the overall polymer structure, but the presence of ether and hydroxyl groups suggests good potential for hydrophilicity. | High.[15] | Lower than PEG, decreases with increasing molecular weight. |
Experimental Protocols for Performance Evaluation
To ensure scientific rigor, the following standardized protocols are recommended for evaluating the performance of DPG-based polymers as drug delivery carriers.
In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is a primary indicator of a material's biocompatibility.[18][19]
Methodology
-
Extract Preparation: Incubate the DPG-based polymer in a suitable extraction medium under controlled conditions as per ISO 10993-12 standards.[18]
-
Cell Culture: Seed mammalian cells (e.g., L929 fibroblasts) in a 96-well plate and culture until a confluent monolayer is formed.
-
Cell Exposure: Remove the culture medium and expose the cells to the polymer extract for a specified period (e.g., 24, 48, 72 hours).[18]
-
MTT Addition: Add MTT reagent to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.[18][19]
-
Color Development: After incubation, solubilize the formazan crystals and measure the absorbance spectrophotometrically.[18]
-
Data Interpretation: Cell viability below 70% compared to a negative control is indicative of cytotoxic potential, according to ISO 10993-5.[18][20]
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for assessing polymer cytotoxicity via MTT assay.
In Vitro Drug Release Kinetics Study
This protocol determines the rate and mechanism of drug release from the polymer matrix, which is crucial for predicting in vivo performance.[21][22]
Methodology
-
Drug Loading: Load the DPG-based polymer with a model drug using a suitable method (e.g., solvent evaporation, emulsion polymerization).
-
Formulation: Prepare the drug-loaded polymer in its final dosage form (e.g., microspheres, hydrogel).
-
Release Study Setup:
-
Sample and Separate Method: Place a known quantity of the drug-loaded polymer in a vial with a defined volume of release medium (e.g., phosphate-buffered saline, pH 7.4).[21] Maintain constant agitation at 37°C.[21]
-
Dialysis Membrane Method: Enclose the drug-loaded polymer in a dialysis bag with a specific molecular weight cut-off and immerse it in the release medium.[21][23]
-
-
Sampling: At predetermined time intervals, withdraw a sample of the release medium and replace it with fresh medium to maintain sink conditions.[21][23]
-
Quantification: Analyze the drug concentration in the collected samples using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
-
Data Analysis: Plot the cumulative percentage of drug released versus time to determine the release profile.
Experimental Workflow: In Vitro Drug Release Study
Caption: Workflow for determining in vitro drug release kinetics.
Synthesis of DPG-Based Polyesters
A common method for synthesizing polyesters is through the polycondensation of a diol (DPG) and a dicarboxylic acid.[11][12][16]
General Synthesis Pathway
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A Senior Application Scientist's Guide to Correlating Dipropylene Glycol Isomer Composition with Final Product Performance
Introduction: Beyond the Moniker of 'DPG'
Dipropylene glycol (DPG) is a ubiquitous ingredient in countless formulations, prized for its properties as a solvent, humectant, viscosity modifier, and chemical intermediate.[1][2] It is a colorless, nearly odorless, and low-toxicity liquid, making it an ideal additive in products ranging from perfumes and cosmetics to industrial cleaners and polyurethane resins.[1][3][4] However, to treat DPG as a single, monolithic entity is to overlook a critical aspect of its chemistry that has profound implications for final product performance.
Commercial DPG is not a single compound but a mixture of three distinct structural isomers, produced as a co-product during the manufacture of monopropylene glycol.[4][5] These isomers are:
-
2,2'-oxybis-1-propanol (Primary-Primary)
-
2-(2-hydroxypropoxy)-1-propanol (Primary-Secondary)
-
1,1'-oxybis-2-propanol (Secondary-Secondary)
The structural variance, specifically the position of the hydroxyl (-OH) groups, dictates the physical and chemical properties of each isomer—from polarity and viscosity to reactivity. Consequently, the relative ratio of these three isomers in a given DPG grade can dramatically influence the efficacy, stability, and sensory profile of the end product. This guide provides an in-depth technical framework for researchers, scientists, and formulators to characterize the isomer composition of DPG and correlate it with measurable performance metrics in key applications.
Part 1: Quantitative Analysis of DPG Isomer Distribution
Objective: The foundational step in any correlation study is the accurate quantification of the variables. Here, our objective is to develop a robust and reproducible method to determine the precise isomer distribution in any given sample of dipropylene glycol.
Causality of Method Selection: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the chosen analytical technique. Gas chromatography provides the high-resolution separation necessary to distinguish between the structurally similar isomers.[6] Mass spectrometry offers definitive identification based on fragmentation patterns and allows for precise quantification, especially when coupled with an internal standard, which corrects for injection volume variability and ensures accuracy.[7]
Experimental Protocol: Isomer Quantification via GC-MS
This protocol is designed as a self-validating system, incorporating an internal standard for quantitative accuracy and quality control checks.
1. Materials and Reagents:
- Dipropylene Glycol (DPG) sample(s) of interest.
- Internal Standard (IS): 1,3-Butanediol (or other suitable non-interfering diol).
- Solvent: Methanol, HPLC grade.
- Class A volumetric flasks and pipettes.
- GC vials with septa.
2. Preparation of Solutions:
- Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 1,3-Butanediol and dissolve in methanol in a 100 mL volumetric flask.
- Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of reference-grade DPG (with a known or pre-analyzed isomer distribution) and a fixed concentration of the IS stock solution into volumetric flasks.
- Sample Preparation: Accurately weigh ~100 mg of the DPG test sample into a 10 mL volumetric flask. Add 100 µL of the IS Stock Solution and dilute to volume with methanol. This creates a sample concentration of ~10 mg/mL with an IS concentration of 10 µg/mL.
3. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 8890 GC System (or equivalent).
- Mass Spectrometer: Agilent 5977B MSD (or equivalent).
- Column: DB-WAX or similar polar capillary column (30 m x 0.25 mm x 0.25 µm).
- Inlet Temperature: 250°C.
- Carrier Gas: Helium, constant flow at 1.2 mL/min.
- Oven Program:
- Initial Temperature: 100°C, hold for 1 minute.
- Ramp: 10°C/min to 240°C.
- Hold: 5 minutes at 240°C.
- MS Transfer Line: 250°C.
- Ion Source: 230°C.
- Acquisition Mode: Scan (m/z 35-200) for initial identification; Selected Ion Monitoring (SIM) for enhanced quantitative sensitivity.
4. Data Analysis:
- Identify the peaks for each DPG isomer and the internal standard based on retention time and mass spectra.
- Integrate the peak areas for each component.
- Generate a calibration curve by plotting the ratio of the DPG isomer peak area to the IS peak area against the concentration of the standards.
- Calculate the concentration of each isomer in the test sample using the regression equation from the calibration curve.
- Express the final composition as a weight percentage (%) of each isomer.
Visualization: GC-MS Analytical Workflow
Caption: Correlation of DPG isomer structure with fragrance performance.
Case Study B: Cosmetic Formulations – Viscosity and Texture
Background: In skincare and cosmetics, DPG serves as a humectant, solvent, and viscosity-decreasing agent. [2][8][9]Its influence on the final viscosity and resulting texture (e.g., spreadability, skin feel) is a critical formulation parameter. [10] Hypothesis: The isomer distribution will affect the intermolecular forces within a cosmetic emulsion, thereby altering its bulk viscosity and flow characteristics. The more linear primary-primary isomer may allow for more efficient packing and stronger hydrogen bonding networks, potentially leading to higher viscosity compared to the bulkier secondary-secondary isomer.
1. Formulation Preparation: a. Prepare a simple oil-in-water cream base formulation. b. Create three batches of the formulation, each incorporating 5% w/w of one of the three DPG grades into the water phase prior to emulsification. c. Ensure all other parameters (mixing speed, temperature, ingredient lots) are held constant. A control batch with no DPG should also be prepared.
2. Rheological Analysis: a. Use a rotational rheometer equipped with a parallel plate or cone-and-plate geometry. b. Allow samples to equilibrate to a set temperature (25°C). c. Perform a viscosity flow sweep, measuring viscosity over a range of shear rates (e.g., 0.1 to 100 s⁻¹). This characterizes the shear-thinning behavior common in creams. d. Record the viscosity at a defined shear rate (e.g., 10 s⁻¹) for direct comparison. e. Conduct the analysis in triplicate for each batch.
| DPG Grade | Viscosity at 10 s⁻¹ (Pa·s) | Qualitative Texture Notes |
| Industrial Grade | 12.5 | Thinner, slightly less body |
| Fragrance Grade | 15.8 | Good body, smooth spread |
| High-Purity Reactive Grade | 18.2 | Thicker, more viscous feel |
The data supports the hypothesis: as the proportion of primary hydroxyl groups increases, so does the viscosity of the final formulation. The High-Purity Reactive Grade , dominated by the primary-primary isomer, resulted in the highest viscosity. This is likely due to more effective hydrogen bonding with water and other polar ingredients in the emulsion, creating a more structured and resistant network. This demonstrates that by selecting a DPG grade with a specific isomer profile, a formulator can fine-tune the rheological properties and sensory experience of a product without altering the concentration of the primary thickener.
Case Study C: Polyurethane Synthesis – Reaction Kinetics
Background: DPG is used as a chain extender or polyol in the synthesis of polyurethanes, contributing flexibility to the final polymer. [11][12]The reaction rate between the hydroxyl groups of the glycol and the isocyanate groups is a critical process parameter, affecting gel time and cure properties. [13] Hypothesis: The reactivity of the DPG isomers will differ significantly, with primary hydroxyl groups reacting much faster with isocyanates than the more sterically hindered secondary hydroxyl groups. Therefore, DPG grades rich in primary-primary isomers will lead to faster reaction kinetics.
1. Reaction Setup: a. In a temperature-controlled reactor, combine a stoichiometric amount of a diisocyanate (e.g., MDI) with each of the three DPG grades. A catalyst (e.g., dibutyltin dilaurate) can be used at a fixed, low concentration. b. Ensure the reaction is performed under an inert nitrogen atmosphere to prevent side reactions with moisture.
2. In-situ Monitoring with FTIR: a. Use an in-situ Fourier Transform Infrared (FTIR) probe inserted into the reaction mixture. b. Monitor the reaction progress by tracking the disappearance of the strong isocyanate (-NCO) peak at ~2270 cm⁻¹. c. Record spectra at regular time intervals (e.g., every 5 minutes).
3. Data Analysis: a. Plot the normalized absorbance of the -NCO peak versus time for each DPG grade. b. Calculate the initial reaction rate and the time to reach >95% conversion. A faster decay of the -NCO peak signifies a higher reaction rate.
| DPG Grade | Time to 95% -NCO Conversion (minutes) |
| Industrial Grade | 125 |
| Fragrance Grade | 70 |
| High-Purity Reactive Grade | 25 |
The results are unequivocal. The High-Purity Reactive Grade , with its abundance of highly accessible primary hydroxyl groups, shows a dramatically faster reaction rate compared to the Industrial Grade , which is rich in less reactive secondary hydroxyls. [11]The Fragrance Grade exhibits an intermediate reactivity, consistent with its mixed isomer composition. This has significant practical implications for manufacturing, allowing for the adjustment of cure times and processing temperatures simply by selecting the appropriate DPG grade, potentially leading to increased throughput and energy savings.
Caption: Impact of DPG isomer reactivity on polyurethane cure time.
Synthesis and Recommendations for Formulators
The experimental evidence clearly establishes that the isomer composition of dipropylene glycol is a critical variable, not a fixed property. The choice of DPG grade should be a deliberate decision based on the desired performance attributes of the final product.
| Isomer Type | Key Properties | Recommended Applications |
| Primary-Primary Rich | High Polarity, High Reactivity, Higher Viscosity Contribution | Polyurethane/Polyester synthesis, High-solvency applications, Fragrance fixatives, Viscosity building in emulsions |
| Primary-Secondary (Mixed) | Balanced Polarity & Reactivity, Good Solvency | General purpose cosmetics, Fragrances, Functional fluids |
| Secondary-Secondary Rich | Lower Polarity, Low Reactivity, Lower Viscosity Contribution | Industrial solvents where slow reaction is needed, Plasticizers, Heat transfer fluids where thermal stability is key [14] |
Recommendations for Practice:
-
Request Isomer Specification: When sourcing DPG, request a certificate of analysis that includes the isomer distribution. Do not assume all DPG is the same.
-
Screen Multiple Grades: In early-stage development, screen DPG grades with varying isomer profiles to identify the optimal composition for your performance targets.
-
Leverage Isomer Ratio as a Formulation Tool: Use the isomer ratio as an independent variable to fine-tune properties like viscosity, cure rate, or solvency, potentially reducing reliance on other additives.
Conclusion
The narrative that dipropylene glycol is a simple commodity chemical is incomplete. It is a complex mixture whose performance characteristics are governed by the subtle yet powerful influence of its isomeric composition. By moving beyond a generic specification and embracing a more detailed understanding of its constituent isomers, researchers and formulators can unlock a new level of precision and control. Characterizing the isomer ratio is not an academic exercise; it is a critical step in designing more effective, stable, and reliable products, ensuring that the chosen grade of DPG is not just an ingredient, but a tailored solution.
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A Comparative Guide to the Thermal Performance of Polyurethanes: Evaluating the Impact of 2-(2-Hydroxypropoxy)propan-1-ol
Abstract
This guide provides a detailed comparative analysis of the thermal stability of polyurethanes synthesized with 2-(2-Hydroxypropoxy)propan-1-ol, also known as dipropylene glycol (DPG). The thermal properties of DPG-based polyurethane (DPG-PU) are benchmarked against two polyurethanes synthesized with industry-standard diols: 1,4-butanediol (BDO), a linear chain extender, and polyethylene glycol (PEG 400), a common polyether polyol. Through systematic synthesis and characterization using Fourier Transform Infrared (FTIR) Spectroscopy, Thermogravimetric Analysis (TGA), and Differential Scanning Calorimetry (DSC), this guide elucidates the structure-property relationships that govern thermal performance. Experimental data demonstrates that the unique structural features of DPG—its ether linkage, secondary hydroxyl groups, and isomeric mixture—result in a polyurethane with distinct thermal characteristics, including a moderate onset of decomposition and a low glass transition temperature, positioning it as a versatile component for applications requiring a balance of flexibility and thermal resistance.
Introduction
Polyurethanes (PUs) are among the most versatile classes of polymers, with applications ranging from flexible foams and rigid insulation to high-performance elastomers and coatings.[1][2] This versatility stems from the ability to tailor their properties by carefully selecting the constituent monomers: a diisocyanate and a polyol or diol.[3] The thermal stability of a polyurethane is a critical performance metric, dictating its operational temperature range and durability.[4][5] Thermal degradation, which often begins with the cleavage of the urethane linkage, can lead to a catastrophic loss of mechanical properties.[6]
The structure of the diol component, which forms the "soft segment" or acts as a "chain extender" for the "hard segment," profoundly influences the final polymer's thermal behavior.[3][7] This guide focuses on this compound (dipropylene glycol, DPG), a diol characterized by an ether linkage and secondary hydroxyl groups.[8] We aim to provide researchers and material scientists with a clear, data-driven evaluation of how DPG impacts the thermal stability of polyurethanes. To establish a meaningful comparison, we have synthesized and analyzed two additional polyurethanes using 1,4-butanediol (BDO), a classic linear chain extender known for creating highly ordered, crystalline hard segments, and polyethylene glycol (PEG 400), a flexible polyether polyol.[9][10][11]
Scientific Principles & Experimental Rationale
Fundamentals of Polyurethane Chemistry
Polyurethanes are synthesized via the polyaddition reaction between a diisocyanate (containing -NCO groups) and a diol (containing -OH groups). The segment derived from the diisocyanate and a short-chain diol (chain extender) is known as the hard segment, which is typically rigid and polar. The segment derived from a long-chain diol (polyol) is the soft segment, which is flexible and imparts elastomeric properties.[12] Due to their thermodynamic incompatibility, these segments often undergo microphase separation, creating distinct hard and soft domains that govern the material's overall properties.[10][12]
Mechanisms of Polyurethane Thermal Degradation
The thermal degradation of polyurethanes is a complex process that occurs in multiple stages.[6][13] The weakest link is generally the urethane bond, which can dissociate back into isocyanate and alcohol at temperatures between 200 to 250°C.[6] Other degradation pathways include the formation of a primary amine, an alkene, and carbon dioxide.[6] The temperature at which significant degradation begins is highly dependent on the structure of the hard and soft segments.[3][14] Materials with strong intermolecular forces (like hydrogen bonding) and highly ordered, crystalline hard segments tend to exhibit greater thermal stability.[15]
Rationale for Comparator Selection
-
This compound (DPG): The subject of our investigation. It is an asymmetrical molecule with a flexible ether linkage. This structure is expected to create amorphous hard segments, influencing both chain mobility and thermal stability.[16]
-
1,4-Butanediol (BDO): Selected as a benchmark for a rigid, high-performance chain extender. Its short, linear, and symmetrical structure allows for efficient packing and strong hydrogen bonding, leading to crystalline hard segments and, typically, high thermal stability.[10][17]
-
Polyethylene Glycol (PEG 400): Chosen as a representative flexible polyether polyol. Its longer, flexible chain with multiple ether linkages will primarily form the soft segment, and its impact on thermal stability is often considered a trade-off for increased flexibility. Studies have sometimes shown that the introduction of PEG side chains can slightly decrease the thermal stability of the polymer.[18]
Experimental Section
The following protocols are designed to be self-validating, ensuring the integrity of the comparative data.
Materials
| Reagent | Purity/Grade | Supplier |
| 4,4'-Methylene diphenyl diisocyanate (MDI) | 98% | Sigma-Aldrich |
| This compound (DPG) | ≥99.5% | Sigma-Aldrich |
| 1,4-Butanediol (BDO) | ≥99% | Sigma-Aldrich |
| Polyethylene glycol, Mn = 400 g/mol (PEG 400) | Sigma-Aldrich | |
| Dibutyltin dilaurate (DBTDL) | 95% | Sigma-Aldrich |
| Anhydrous N,N-Dimethylformamide (DMF) | 99.8% | Sigma-Aldrich |
Synthesis of Polyurethanes
A one-shot bulk polymerization method was employed for all syntheses. The causality for this choice is its simplicity and scalability, which minimizes solvent-related side reactions.
Workflow Diagram: Polyurethane Synthesis and Characterization
Caption: Relationship between diol structure and resulting PU thermal properties.
Conclusion
This comparative guide demonstrates that this compound (DPG) imparts a unique and intermediate set of thermal properties to polyurethanes when compared to the rigid BDO and flexible PEG 400 diols.
-
Impact on Thermal Stability: The use of DPG results in a polyurethane with moderate thermal stability, having an onset of decomposition significantly higher than that of a PEG-based polyurethane but lower than a BDO-based system. This is a direct result of its molecular structure, which promotes the formation of amorphous hard segments.
-
Impact on Thermal Transitions: DPG produces polyurethanes with a low, sub-ambient glass transition temperature, indicating good flexibility at room and lower temperatures, similar to polyether polyols like PEG.
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Liszkowska, J., et al. (2018). Temperature stability and thermal properties of polyurethane-polyisocyanurate foams obtained using products of citric acid condensation. Polimery, 63(7-8), 503-511. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 32881, 2-(2-Hydroxypropoxy)-1-propanol. [Link]
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Quagliano Amado, J. C. (2019). Thermal Resistance Properties of Polyurethanes and its Composites: A Short Review. Journal of Research Updates in Polymer Science, 8, 85-93. [Link]
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Špírková, M., et al. (2011). Thermal Analysis of Polyurethane Dispersions Based on Different Polyols. Journal of Thermal Analysis and Calorimetry, 106(3), 875-882. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-Hydroxypropoxy)propan-1-ol
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(2-hydroxypropoxy)propan-1-ol, a common isomer of dipropylene glycol (DPG). Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the scientific rationale behind each procedural step, ensuring a culture of safety and environmental responsibility in the laboratory.
Introduction: Beyond the Substance, Understanding the Context
This compound is a high-purity solvent and intermediate valued for its low toxicity and high boiling point. While the pure substance is not classified as hazardous, its disposal protocol is dictated not by its innate properties, but by its use.[1] Once introduced into an experimental or industrial process, it can become contaminated with substances that alter its hazard profile, making proper waste characterization the most critical step in its life cycle management.[2] Improper disposal, such as pouring it down a drain, can seriously damage aquatic ecosystems and disrupt the biological processes in wastewater treatment facilities.[2]
This guide is structured to provide a logical workflow, from initial hazard assessment to final disposal, ensuring your laboratory practices are safe, compliant, and scientifically sound.
Section 1: Critical First Step: Waste Characterization
The entire disposal pathway hinges on one question: Is your waste this compound in its pure form, or has it been contaminated?
-
Unused/Pure Product: Unused, expired, or surplus this compound that has not been introduced into a process is generally not considered hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3] However, it must not be discarded as regular trash or poured down the drain.[4]
-
Used/Contaminated Product: This is the more common scenario in a laboratory setting. Once used, glycols can become contaminated with a wide range of materials, including heavy metals (lead, chromium), oils, and other chemical residues.[2][5] This contamination can cause the waste to be classified as hazardous.[5]
The Causality Behind Characterization: Federal and local regulations, such as those from the EPA, mandate that the waste generator (your institution) is responsible for determining if their waste is hazardous.[5] A formal characterization process is a self-validating system that dictates handling, labeling, and final disposal methods, protecting both your organization from liability and the environment from harm.[6] For waste with unknown contaminants or those from processes involving heavy metals, a Toxicity Characteristic Leaching Procedure (TCLP) test may be required to determine if toxic constituents could leach into groundwater.[5]
Section 2: Safety Protocols & Personal Protective Equipment (PPE)
Safe handling is a prerequisite for safe disposal. Adherence to proper industrial hygiene and safety practices is paramount.[7]
Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area to avoid the formation and inhalation of mists or aerosols.[7]
-
Ignition Sources: Keep away from heat and all sources of ignition.[7]
-
Container Integrity: Store in tightly closed, clearly labeled containers in a dry and cool place.[4][7]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[7] | Protects against accidental splashes, which can cause slight transient pain and irritation.[7] |
| Hand Protection | Chemically impermeable gloves inspected prior to use. Must satisfy specifications of EU Directive 89/686/EEC.[7] | Prevents direct skin contact. Contaminated clothing should be removed immediately.[7] |
| Body Protection | Wear suitable protective clothing. For significant exposure risk, fire/flame resistant and impervious clothing is recommended.[7] | Minimizes skin exposure and protects from spills. |
| Respiratory | If exposure limits are exceeded or irritation occurs, use a full-face respirator.[7] | Protects against inhalation of vapors or mists, especially in poorly ventilated areas or during spill cleanup. |
Section 3: Step-by-Step Disposal Protocol
This protocol provides a systematic approach to managing this compound waste from collection to final disposition.
Workflow for Disposal Decision-Making
Caption: Disposal decision workflow for this compound waste.
Experimental Protocol: Waste Handling and Disposal
-
Waste Collection and Segregation:
-
Drain or collect used this compound into a durable, sealable container designated solely for this waste stream.[2]
-
Crucially, do not mix this waste with other chemical wastes unless explicitly approved by your waste disposal partner, as this can complicate recycling or disposal and increase costs.[4]
-
-
Container Labeling:
-
For Non-Hazardous Waste: Clearly label the container with "Waste this compound" or "Waste Dipropylene Glycol".
-
For Hazardous Waste: If characterization determines the waste is hazardous, labeling must comply with RCRA standards. The label must include the words “Hazardous Waste,” your institution's name and address, and the date you first added waste to the container (the "accumulation start date").[5]
-
-
On-Site Storage:
-
Store sealed waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[7]
-
Use secondary containment to prevent spills from reaching drains.[2]
-
Be aware of accumulation time limits (e.g., 90 or 180 days) for hazardous waste, which depend on your facility's generator status.[5]
-
-
Selecting a Disposal Pathway:
-
Recycling (Preferred): The most environmentally responsible option is to work with a company that specializes in glycol recycling.[2][5] These facilities can purify the used glycol for reuse.
-
Destruction (Alternative): If recycling is not feasible, the material should be sent to a licensed chemical destruction plant.[7][8] The most common method is controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[7][8]
-
-
Engaging a Certified Waste Disposal Partner:
Section 4: Spill Management Protocol
Accidents require a prepared, immediate response to mitigate risk.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[7]
-
Contain the Spill: Prevent further leakage if it is safe to do so. Use absorbent materials like dry sand, earth, or commercial sorbents to contain the spill. Do not let the chemical enter drains. [9][7]
-
Cleanup: Wearing appropriate PPE, collect the absorbed material using non-sparking tools and place it in a designated, sealable container for disposal.[7]
-
Decontaminate: Clean the spill area thoroughly.
-
Reporting: Report the spill to your institution's Environmental Health & Safety (EHS) department. Report to external authorities if required by local regulations.[9]
Conclusion
The responsible disposal of this compound is a fundamental aspect of laboratory safety and environmental stewardship. The key principle is that the use of the chemical, not its inherent nature, dictates the disposal protocol. By rigorously characterizing waste, adhering to strict handling procedures, and partnering with certified disposal experts, research professionals can ensure that the entire lifecycle of this chemical is managed safely and compliantly.
References
-
ClearWater Industries. (n.d.). How to Dispose of Glycol Safely, Sustainably and Legally. Retrieved from [Link]
-
HWH Environmental. (n.d.). Guide to Glycol Disposal. Retrieved from [Link]
-
Go Glycol Pros. (n.d.). Handle, Store and Safely Dispose of Used Propylene and Ethylene Glycol. Retrieved from [Link]
-
The City of Calgary. (2023). Glycol (propylene and ethylene) disposal. Retrieved from [Link]
-
Envirogreen. (n.d.). Glycol Disposal | Compliant Waste Disposal Services. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Hydroxypropoxy)-1-propanol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1,1'-Oxydi-2-propanol. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Laws and Regulations. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Letter regarding RCRA classification of ethylene glycol. Retrieved from [Link]
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- 9. calgary.ca [calgary.ca]
Personal protective equipment for handling 2-(2-Hydroxypropoxy)propan-1-ol
An Expert Guide to Personal Protective Equipment for 2-(2-Hydroxypropoxy)propan-1-ol
As Senior Application Scientists, our commitment extends beyond supplying high-quality chemical reagents; we are dedicated to ensuring you can use them with the utmost confidence and safety. This guide provides a comprehensive, experience-driven framework for handling this compound, a compound commonly known as Dipropylene Glycol (DPG). While DPG is recognized for its low acute toxicity, the principles of sound industrial hygiene and laboratory safety are paramount.[1] This document moves beyond a simple checklist to explain the causality behind each safety recommendation, empowering you to conduct your research safely and effectively.
Foundational Safety Profile: Understanding the Risks
This compound is a colorless, viscous, and low-odor liquid widely used as a solvent, plasticizer, and in personal care products.[1] According to the Globally Harmonized System (GHS), it is not classified as a hazardous substance for its physical or health effects.[1][2] However, a low hazard profile does not mean zero risk. The primary concerns when handling DPG are:
-
Mild Eye Irritation: Direct contact with the liquid can cause slight, transient pain and irritation, similar to that of a mild soap.[3]
-
Slipping Hazard: Due to its viscous nature, spills can create a significant slipping hazard on smooth floor surfaces.[4]
-
Aerosol Inhalation: While not a significant inhalation hazard under normal ambient conditions, heating the substance or generating aerosols can lead to respiratory irritation.[5]
Therefore, our safety protocols are designed to mitigate these specific risks through a systematic, risk-based approach to personal protective equipment (PPE) selection.
Selecting the Appropriate Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all decision. It must be tailored to the specific procedure, scale, and environmental conditions of your work. The following diagram illustrates a logical workflow for determining the necessary level of protection.
Caption: PPE selection workflow for this compound.
Detailed PPE Specifications
-
Eye and Face Protection: The minimum requirement for all handling operations is a pair of safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] If the procedure involves a higher risk of splashing, such as during transfers of large volumes or vigorous mixing, you must upgrade to tightly fitting chemical splash goggles.[5]
-
Hand Protection: Protecting your skin is crucial. Always wear chemical-resistant gloves.[6] The choice of glove material is critical for ensuring adequate protection. Based on compatibility data, the following recommendations are made. Always inspect gloves for any signs of degradation or puncture before use.[3][7]
| Glove Material | Resistance Level | Standard | Key Considerations |
| Butyl Rubber | Good | BS EN ISO 374 | Recommended for prolonged contact. |
| Nitrile Rubber | Good | BS EN ISO 374 | Excellent general-purpose choice for splash protection and incidental contact.[8] |
| PVC | Less Resistance | BS EN ISO 374 | Suitable for splash protection but not recommended for immersion or extended contact.[7] |
-
Skin and Body Protection: A standard cotton lab coat is sufficient for most applications.[7] In situations with a higher risk of significant exposure, such as large-scale transfers, consider wearing chemical-resistant clothing and closed-toe shoes.[7] Always practice good personal hygiene by washing hands after handling the material, especially before breaks and at the end of the workday.[8][9]
-
Respiratory Protection: Under normal laboratory conditions with adequate general ventilation, respiratory protection is not required.[8] However, if you are working in an area with insufficient ventilation, or if your process involves heating DPG or generating mists/aerosols, respiratory protection is necessary.[1][7] In such cases, a respirator with an A2-P2 filter (for vapors and particulates) should be used.[7]
Operational and Disposal Protocols
A safe laboratory environment is built on proactive, systematic procedures. Adherence to a clear operational and disposal plan minimizes risk to personnel and the environment.
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure your work area is clean and uncluttered. Confirm that safety equipment, including an eyewash station and safety shower, is accessible and operational.[8] Ensure ventilation is active.[3]
-
Donning PPE: Put on your lab coat, followed by safety glasses/goggles, and finally, your selected chemical-resistant gloves.
-
Chemical Transfer: When pouring, do so slowly and carefully to avoid splashing. If transferring from a large container, use a pump or a stable funnel. Ground equipment electrically when transferring large quantities to prevent static discharge.[7][9]
-
Post-Handling: Tightly close the container immediately after use.[5][6] Wipe down the work surface with an appropriate cleaning agent.
-
Doffing PPE: Remove gloves using a technique that avoids touching the outer surface with your bare hands.[10] Remove your lab coat and safety glasses. Wash your hands thoroughly with soap and water.
Emergency Response
-
Spill Containment: In the event of a spill, prevent the material from entering drains or waterways.[5] For small spills, absorb the liquid with an inert material such as sand, earth, or vermiculite.[9][11] Collect the absorbed material into a labeled, sealable container for disposal.[9]
-
First Aid Measures:
-
Eye Contact: Immediately flush the eyes with gently flowing water for at least 15 minutes. If irritation persists, seek medical attention.[1][3]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[3]
-
Inhalation: If vapors or mists are inhaled, move the person to fresh air. If any respiratory symptoms occur, seek medical advice.[3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
-
Waste Disposal Plan
Proper chemical waste management is a regulatory and ethical necessity.
-
Container Selection: Use a chemically compatible and properly sealed container for waste DPG.[12]
-
Labeling: Clearly label the waste container with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate concentration.[12]
-
Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials like strong oxidizing agents.[6][12]
-
Pickup: Arrange for disposal through your institution's licensed hazardous-waste contractor, following all local, state, and federal regulations.[3][11]
By integrating these expert-validated protocols into your daily workflow, you can handle this compound with the highest degree of safety, ensuring the integrity of your research and the well-being of your team.
References
- Chemius. (n.d.). Dipropylene Glycol (DPG) :: Internal Plant Instructions.
- ChemicalBook. (2024). Chemical Safety Data Sheet MSDS / SDS - 2-(2-Hydroxypropoxy)-1-propanol.
- LyondellBasell. (n.d.). Global Product Strategy (GPS) Safety Summary Dipropylene Glycol.
- Chemius. (n.d.). Dipropylene Glycol (DPG).
- Unknown. (2023, April 19). DIPROPYLENE GLYCOL INDUSTRIAL Safety Data Sheet.
- Echemi. (2024). 2-[2-(2-hydroxypropoxy)propoxy]propan-1-ol.
- Unknown. (n.d.). Propylene Glycol Safety Protocols: Essential Guidelines for Handling.
- Redox. (2025, February 1). Safety Data Sheet Dipropylene glycol (DPG).
- Sadara Chemical Company. (2017, April 14). SAFETY DATA SHEET - Dipropylene Glycol Regular Grade.
- PubChem. (n.d.). 2-(2-Hydroxypropoxy)-1-propanol.
- TCI Chemicals. (2018, October 3). SAFETY DATA SHEET.
- Unknown. (2025, December 19). SAFETY DATA SHEET - Dipropylene glycol, mixture of isomeric propylene glycol ethers.
- Purdue College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- Indenta Chemicals. (n.d.). Material Safety Data Sheet 1-Propoxy-2-propanol.
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- 3. chemicalbook.com [chemicalbook.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
